molecular formula C11H14O4 B091368 2,4-Diethoxybenzoic acid CAS No. 19074-30-7

2,4-Diethoxybenzoic acid

Cat. No.: B091368
CAS No.: 19074-30-7
M. Wt: 210.23 g/mol
InChI Key: UQAATGIOFSGRDA-UHFFFAOYSA-N
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Description

2,4-Diethoxybenzoic acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAATGIOFSGRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403166
Record name 2,4-Diethoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19074-30-7
Record name 2,4-Diethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Diethoxybenzoic Acid from Resorcinol: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 2,4-diethoxybenzoic acid, a valuable intermediate in pharmaceutical and fine chemical industries. Starting from the readily available precursor, resorcinol, this document details a robust two-step synthetic pathway. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. The synthesis involves an initial double O-alkylation of resorcinol to form 1,3-diethoxybenzene via the Williamson ether synthesis, followed by a regioselective formylation and subsequent oxidation to yield the target molecule. This guide is structured to provide not just a procedural outline, but a deeper understanding of the reaction mechanisms, optimization strategies, and potential challenges, grounded in authoritative chemical literature.

Introduction: Strategic Importance and Synthetic Overview

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The diethoxy substitution pattern on the benzene ring imparts specific lipophilicity and electronic properties that are often exploited in the design of biologically active molecules and functional materials. While numerous substituted benzoic acids are commercially available, the synthesis of specific isomers like this compound often requires a dedicated, multi-step approach.

This guide focuses on a logical and efficient synthesis starting from resorcinol (benzene-1,3-diol). The overall strategy is bifurcated into two primary stages:

  • Formation of the Di-Ether Linkage: Protection of the reactive hydroxyl groups of resorcinol via a Williamson ether synthesis to yield the stable intermediate, 1,3-diethoxybenzene.[1][2][3]

  • Introduction and Conversion of the Carboxyl Group: Introduction of a one-carbon functional group at the C4 position of the activated aromatic ring, followed by oxidation to the carboxylic acid.

The chosen pathway is designed for high regioselectivity and overall yield, leveraging the strong activating and ortho-, para-directing effects of the ethoxy groups.

Overall Synthetic Workflow

Synthetic_Workflow Resorcinol Resorcinol Intermediate 1,3-Diethoxybenzene Resorcinol->Intermediate Williamson Ether Synthesis (Et2SO4 or EtBr, Base) Aldehyde 2,4-Diethoxybenzaldehyde Intermediate->Aldehyde Vilsmeier-Haack Formylation (POCl3, DMF) FinalProduct This compound Aldehyde->FinalProduct Oxidation (e.g., KMnO4 or Jones Reagent)

Caption: Overall synthetic pathway from resorcinol to this compound.

Stage 1: Synthesis of 1,3-Diethoxybenzene via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide or sulfate.[2][3][4] In this first stage, the two acidic phenolic hydroxyl groups of resorcinol are deprotonated by a suitable base to form a more nucleophilic phenoxide, which then displaces the leaving group on an ethylating agent.

Mechanistic Rationale and Reagent Selection

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The choice of base and ethylating agent is critical for ensuring a high yield and minimizing side reactions.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient to deprotonate the phenolic hydroxyl groups (pKa ≈ 9.15) of resorcinol.[5] The use of a stronger base is unnecessary and could promote side reactions with the ethylating agent.

  • Ethylating Agent: Diethyl sulfate ((C₂H₅)₂SO₄) is an excellent choice for this reaction. It is a potent ethylating agent and generally more reactive than ethyl halides. Ethyl bromide or ethyl iodide are also viable alternatives.

  • Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal as it can dissolve the reactants and effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.

Detailed Experimental Protocol: Synthesis of 1,3-Diethoxybenzene
  • Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add resorcinol (0.1 mol, 11.0 g) and anhydrous potassium carbonate (0.25 mol, 34.5 g) in 200 mL of acetone.

  • Reaction Initiation: Stir the suspension vigorously. From the dropping funnel, add diethyl sulfate (0.22 mol, 33.9 g, 28.5 mL) dropwise over 30 minutes. The addition is exothermic, and the reaction mixture may gently warm up.

  • Reaction Progression: After the addition is complete, heat the mixture to reflux and maintain it for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the solid potassium salts and wash them with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Extraction: Dissolve the resulting residue in 150 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer with 10% aqueous NaOH (2 x 50 mL) to remove any unreacted resorcinol, followed by water (2 x 50 mL), and finally with brine (50 mL).

  • Purification: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude 1,3-diethoxybenzene as an oil. Further purification can be achieved by vacuum distillation.

Stage 2: Formylation of 1,3-Diethoxybenzene

The introduction of a carbonyl group onto the 1,3-diethoxybenzene ring is achieved through an electrophilic aromatic substitution reaction. The two ethoxy groups are strong activating groups and are ortho, para-directing. Due to steric hindrance between the two ethoxy groups, the electrophile will preferentially attack the C4 position (para to one ethoxy group and ortho to the other), leading to high regioselectivity.

Several formylation methods exist, such as the Gattermann-Koch reaction and the standard Gattermann reaction.[6][7][8][9] However, the Vilsmeier-Haack reaction is particularly well-suited for highly activated aromatic compounds like 1,3-diethoxybenzene, as it proceeds under relatively mild conditions and avoids the use of highly toxic reagents like HCN or high pressures of CO.[10][11][12][13]

Vilsmeier-Haack Reaction: Mechanism and Advantages

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[11][14] This iminium ion is the active electrophile that attacks the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[10][11]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Diethoxybenzene 1,3-Diethoxybenzene Iminium_Adduct Iminium Salt Intermediate Diethoxybenzene->Iminium_Adduct Electrophilic Attack Aldehyde 2,4-Diethoxybenzaldehyde Iminium_Adduct->Aldehyde H2O H2O (Workup) H2O->Iminium_Adduct

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol: Synthesis of 2,4-Diethoxybenzaldehyde
  • Reagent Preparation: In a flask cooled in an ice-water bath, slowly add phosphorus oxychloride (POCl₃) (0.11 mol, 16.8 g, 10.2 mL) to N,N-dimethylformamide (DMF) (0.3 mol, 21.9 g, 23.2 mL) with stirring. Allow the Vilsmeier reagent to form for 30 minutes.

  • Reaction: To this pre-formed reagent, add a solution of 1,3-diethoxybenzene (0.1 mol, 16.6 g) in DMF (20 mL) dropwise, maintaining the temperature below 10 °C.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture at 60-70 °C for 2-3 hours.

  • Hydrolysis: Cool the mixture and pour it carefully onto 500 g of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium carbonate or sodium hydroxide until it is slightly basic. The product, 2,4-diethoxybenzaldehyde, will often precipitate as a solid. If it remains an oil, extract the mixture with ethyl acetate (3 x 100 mL).

  • Purification: The crude product can be collected by filtration if it solidifies. If extracted, wash the combined organic layers with water and brine, dry over MgSO₄, and evaporate the solvent. Recrystallize the crude solid from ethanol/water to obtain pure 2,4-diethoxybenzaldehyde.[15]

Stage 3: Oxidation to this compound

The final step is the oxidation of the aldehyde functional group to a carboxylic acid. This is a standard transformation in organic synthesis. A variety of oxidizing agents can be employed, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide. For this substrate, potassium permanganate in a basic aqueous solution is a cost-effective and efficient choice.

Oxidation Mechanism

The oxidation of an aldehyde with potassium permanganate in a basic solution involves the formation of a hydrated aldehyde intermediate, which is then attacked by the permanganate ion. The resulting manganate ester collapses to form the carboxylate, which is protonated during the acidic workup to yield the final carboxylic acid.

Detailed Experimental Protocol: Synthesis of this compound
  • Setup: In a 1 L beaker, dissolve 2,4-diethoxybenzaldehyde (0.05 mol, 9.7 g) in 100 mL of pyridine. In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (0.1 mol, 15.8 g) in 400 mL of water.

  • Reaction: Slowly add the aqueous KMnO₄ solution to the aldehyde solution with vigorous stirring. The reaction is exothermic; maintain the temperature around 40-50 °C using a water bath. Stirring is continued until the purple color of the permanganate has disappeared (typically 1-2 hours).

  • Workup: Filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.

  • Isolation: Cool the combined filtrate and washings in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until a pH of 1-2 is reached. The this compound will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from aqueous ethanol will afford the pure product.

Data Summary

Table 1: Key Reagents and Properties
CompoundFormulaMolar Mass ( g/mol )Role
ResorcinolC₆H₆O₂110.11Starting Material
Diethyl SulfateC₄H₁₀O₄S154.18Ethylating Agent
Potassium CarbonateK₂CO₃138.21Base
1,3-DiethoxybenzeneC₁₀H₁₄O₂166.22Intermediate
Phosphorus OxychloridePOCl₃153.33Vilsmeier Reagent Component
N,N-DimethylformamideC₃H₇NO73.09Vilsmeier Reagent Component / Solvent
2,4-DiethoxybenzaldehydeC₁₁H₁₄O₃194.23Intermediate
Potassium PermanganateKMnO₄158.03Oxidizing Agent
This compoundC₁₁H₁₄O₄210.23Final Product

Alternative Synthetic Considerations: Direct Carboxylation

An alternative approach to consider is the direct carboxylation of resorcinol to form 2,4-dihydroxybenzoic acid, followed by etherification. The Kolbe-Schmitt reaction, which involves heating a phenoxide with carbon dioxide under pressure, is a well-established method for carboxylating phenols.[16][17][18][19][20][21] For resorcinol, this reaction can yield 2,4-dihydroxybenzoic acid.[16][22][23]

However, this route presents its own challenges:

  • Harsh Conditions: The Kolbe-Schmitt reaction often requires high temperatures and pressures.[18][19]

  • Regioselectivity Issues: While the desired 2,4-isomer is a major product, other isomers can also be formed.

  • Subsequent Etherification: The subsequent double etherification of 2,4-dihydroxybenzoic acid can be complicated by the presence of the carboxylic acid group, potentially requiring protection-deprotection steps or leading to esterification as a side reaction.[24][25]

Given these factors, the pathway involving initial etherification followed by formylation and oxidation is often preferred for its milder conditions and higher regioselectivity in the C-C bond-forming step.

Conclusion

The synthesis of this compound from resorcinol is a strategically important transformation for accessing valuable chemical intermediates. The three-step sequence outlined in this guide—Williamson ether synthesis, Vilsmeier-Haack formylation, and subsequent oxidation—represents a robust, reliable, and highly regioselective pathway. By understanding the mechanistic underpinnings of each step and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. This guide provides the necessary technical detail and scientific rationale to empower professionals in chemistry and drug development to successfully implement this synthesis in their laboratories.

References

  • MySkinRecipes. 2,4-Dimethoxybenzoic acid.
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Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Comprehensive searches for detailed physicochemical data and established experimental protocols for 2,4-diethoxybenzoic acid have revealed a significant lack of available information in peer-reviewed literature and chemical databases. The vast majority of accessible data pertains to its structural analogs, primarily 2,4-dihydroxybenzoic acid and 2,4-dimethoxybenzoic acid.

This guide, therefore, is structured to provide a foundational understanding of this compound by leveraging established principles of physical organic chemistry and drawing rational inferences from its better-studied analogs. Where concrete data for this compound is absent, this is explicitly stated. The experimental protocols provided are based on standard methodologies for characterizing organic compounds and are intended as a practical guide for researchers to generate their own data.

Introduction: Understanding the Molecular Architecture

This compound is a derivative of benzoic acid, characterized by the presence of two ethoxy groups (-OCH₂CH₃) at the 2 and 4 positions of the benzene ring and a carboxylic acid group (-COOH) at the 1 position. This substitution pattern dictates its electronic and steric properties, which in turn govern its reactivity and physical behavior. The ethoxy groups, being electron-donating through resonance and moderately bulky, influence the acidity of the carboxylic acid, the molecule's polarity, and its intermolecular interactions.

Potential Significance in Research and Development:

While specific applications for this compound are not widely documented, its structural motifs are common in medicinal chemistry and materials science. Benzoic acid derivatives are a well-established class of compounds with diverse biological activities. The lipophilic nature of the ethoxy groups could potentially enhance membrane permeability, a desirable trait in drug candidates. Furthermore, the aromatic core and potential for hydrogen bonding make it an interesting candidate for the synthesis of novel polymers and liquid crystals.

Core Physicochemical Properties: A Data-Driven Overview

Due to the scarcity of published data, a comprehensive table of experimentally verified physicochemical properties for this compound cannot be provided. The following table outlines the key properties of interest and provides context based on its structural analogs.

PropertyExpected Characteristics for this compoundRationale and Comparison with Analogs
Molecular Formula C₁₁H₁₄O₄Calculated based on structure.
Molecular Weight 210.23 g/mol Calculated based on structure.
Melting Point (°C) Expected to be a crystalline solid at room temperature. The melting point will be influenced by the efficiency of crystal lattice packing. The larger ethoxy groups, compared to the methoxy groups in 2,4-dimethoxybenzoic acid (m.p. 107-109 °C), may disrupt packing and lead to a lower melting point, or engage in additional van der Waals interactions, potentially increasing it. Experimental determination is necessary.
Boiling Point (°C) Expected to be significantly higher than its analogs due to increased molecular weight and van der Waals forces. Boiling point is often difficult to determine for such compounds as they may decompose at elevated temperatures.
Solubility Expected to have low solubility in water and good solubility in common organic solvents like ethanol, acetone, and ethyl acetate. The two ethoxy groups increase the lipophilicity compared to 2,4-dihydroxybenzoic acid and 2,4-dimethoxybenzoic acid.
pKa The pKa is anticipated to be slightly higher than that of benzoic acid (4.2) due to the electron-donating nature of the ethoxy groups, which destabilize the carboxylate anion. It is expected to be in a similar range to 2,4-dimethoxybenzoic acid.
Appearance Likely a white to off-white crystalline solid.Based on the appearance of similar substituted benzoic acids.

Experimental Determination of Physicochemical Properties: A Practical Guide

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choices: DSC is a highly accurate and reproducible method for determining the melting point of a pure crystalline solid. It measures the heat flow into a sample as a function of temperature, providing a precise endothermic peak corresponding to the melting transition. This method is superior to traditional capillary methods as it also provides information on the enthalpy of fusion.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of dry, crystalline this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point.

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the cell back to the initial temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak can be used to calculate the enthalpy of fusion.

Diagram of DSC Workflow:

dsc_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 1-5 mg of sample pan Place in Al DSC pan weigh->pan load Load sample & reference pans pan->load program Run thermal program (heat-cool cycle) load->program thermogram Generate thermogram program->thermogram analyze Determine melting point (onset/peak) thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Determination of Solubility

Causality Behind Experimental Choices: The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent. It ensures that the solution reaches saturation, providing an accurate measure of the maximum amount of solute that can be dissolved. High-Performance Liquid Chromatography (HPLC) is then used for accurate quantification of the dissolved analyte.

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetone, ethyl acetate, hexane).

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Inject the filtered saturated solutions and the standard solutions onto a suitable HPLC system (e.g., a C18 reverse-phase column with a UV detector).

    • Develop a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of this compound in the saturated solutions by interpolating their peak areas on the calibration curve.

Diagram of Solubility Determination Workflow:

solubility_workflow cluster_prep Saturation cluster_sampling Sampling cluster_analysis Quantification (HPLC) add_excess Add excess solute to solvent equilibrate Shake at constant temp (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant (0.45 µm) settle->filter analyze Inject standards & samples filter->analyze standards Prepare standard solutions standards->analyze calibrate Generate calibration curve analyze->calibrate quantify Determine concentration calibrate->quantify

Caption: Workflow for Solubility Determination via Shake-Flask and HPLC.

Determination of pKa by Potentiometric Titration

Causality Behind Experimental Choices: Potentiometric titration is the gold standard for determining the pKa of an acidic or basic compound. It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which half of the acidic protons have been neutralized.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup:

    • Place the solution in a temperature-controlled beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.

  • Titration:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments, recording the pH after each addition.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of maximum slope on the curve.

    • The pKa is the pH at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).

Diagram of pKa Determination by Titration:

pka_workflow dissolve Dissolve known mass of acid titrate Titrate with standardized base, recording pH dissolve->titrate plot Plot pH vs. titrant volume titrate->plot analyze Determine equivalence point plot->analyze calculate pKa = pH at half-equivalence point analyze->calculate

Caption: Logical Flow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (-OCH₂-) and methyl (-CH₃) protons of the two ethoxy groups, and the acidic proton of the carboxylic acid. The aromatic region will likely display a complex splitting pattern due to the substitution on the ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm), the aromatic carbons, and the carbons of the ethoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.

  • C-O stretches from the ether linkages of the ethoxy groups, typically in the region of 1250-1000 cm⁻¹.

  • C-H stretches from the aromatic ring and the alkyl chains of the ethoxy groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show absorption bands corresponding to the electronic transitions within the aromatic ring. The position and intensity of these bands will be influenced by the presence of the carboxylic acid and ethoxy substituents.

Synthesis Pathway

A plausible synthetic route to this compound would involve the Williamson ether synthesis starting from 2,4-dihydroxybenzoic acid.

Reaction Scheme:

2,4-dihydroxybenzoic acid can be deprotonated with a suitable base (e.g., sodium hydroxide or potassium carbonate) to form the corresponding di-phenoxide. This dianion can then be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, to yield this compound.

Diagram of a Plausible Synthesis Route:

synthesis_pathway start 2,4-Dihydroxybenzoic Acid intermediate Di-phenoxide intermediate start->intermediate Base (e.g., NaOH) product This compound intermediate->product Ethylating agent (e.g., EtI)

Caption: A Potential Synthetic Pathway to this compound.

Conclusion and Future Directions

This compound represents a molecule with potential utility in various fields of chemical science, yet it remains largely uncharacterized in the scientific literature. This guide has provided a framework for its study, outlining the expected trends in its physicochemical properties and detailing the standard experimental procedures for their determination. It is imperative for researchers working with this compound to perform these characterizations to build a reliable and citable body of knowledge. Future work should focus on the experimental validation of the properties discussed herein, as well as the exploration of its applications in medicinal chemistry and materials science.

References

Due to the lack of specific literature for this compound, a formal reference list with clickable URLs cannot be generated. The information and protocols provided are based on fundamental principles of organic and analytical chemistry, which are detailed in standard university-level textbooks and general chemical literature. For data on related compounds, readers are encouraged to consult chemical databases such as PubChem, the NIST Chemistry WebBook, and the Merck Index.

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,4-Diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the crystal structure analysis of 2,4-diethoxybenzoic acid. As a molecule of interest in medicinal chemistry and materials science, understanding its three-dimensional structure is paramount for predicting its physicochemical properties and biological activity. This document delves into the synthesis, crystallization, and single-crystal X-ray diffraction analysis, offering field-proven insights into the experimental choices and data interpretation.

Introduction: The Significance of Structural Elucidation

This compound, a derivative of benzoic acid, possesses a molecular framework that is a common scaffold in numerous biologically active compounds. The arrangement of the ethoxy and carboxylic acid functional groups dictates the molecule's ability to form intra- and intermolecular interactions, which in turn governs its crystal packing, solubility, and ultimately its bioavailability and efficacy as a potential therapeutic agent. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining the atomic arrangement within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular forces.[1]

This guide will use the closely related analogue, 2,4-dimethoxybenzoic acid, as a case study to illustrate the process of crystal structure analysis, for which detailed crystallographic data is publicly available. The principles and techniques described are directly applicable to the analysis of this compound.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The purity of the initial material is a critical factor for successful crystallization.

Synthesis of this compound

A reliable method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 2,4-dihydroxybenzoic acid.[2][3][4] This SN2 reaction involves the deprotonation of the hydroxyl groups to form a more nucleophilic phenoxide, which then reacts with an ethylating agent.[3][4]

Experimental Protocol: Williamson Ether Synthesis

  • Dissolution and Deprotonation: Dissolve 2,4-dihydroxybenzoic acid in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a slight excess of a strong base, like sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0 °C to deprotonate the phenolic hydroxyl groups. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Ethylation: To the resulting solution of the diphenoxide, add a stoichiometric amount of an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid. The product can then be extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Crystallization: The Art of Growing X-ray Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[5] The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess a well-defined shape, and be free of cracks and other defects. Several techniques can be employed to grow high-quality crystals.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: The choice of solvent is crucial. A solvent in which the compound has moderate solubility is ideal. For this compound, solvents such as ethanol, methanol, or acetone, or a mixture of solvents, could be effective.

  • Solution Preparation: Prepare a nearly saturated solution of the purified this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer to determine their three-dimensional structure.[1]

Data Collection

A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[1] Modern diffractometers use sensitive detectors to record the positions and intensities of these diffracted beams.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the arrangement of atoms within the unit cell. This process involves two key stages:

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffraction spots are measured, the phase information is lost. Direct methods or Patterson methods are computational techniques used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is then refined against the experimental data. This is an iterative process where the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.[6] The quality of the final structure is assessed by a series of crystallographic R-factors, with lower values indicating a better fit.

Crystal Structure of 2,4-Dimethoxybenzoic Acid: A Case Study

The crystal structure of 2,4-dimethoxybenzoic acid (CCDC 237939) provides valuable insights into the likely structural features of its diethoxy analog.[7]

Parameter 2,4-Dimethoxybenzoic Acid
CCDC Number 237939
Empirical Formula C9H10O4
Formula Weight 182.17
Crystal System Monoclinic
Space Group P21/n
a (Å) 7.002(2)
b (Å) 14.945(9)
c (Å) 7.719(4)
β (°) 115.44(3)
Volume (Å3) 729.4
Z 4
R-factor (%) 4.6

Table 1: Crystallographic data for 2,4-dimethoxybenzoic acid.[8]

Molecular Geometry

The molecule of 2,4-dimethoxybenzoic acid is nearly planar. The carboxylic acid group and the methoxy groups lie slightly out of the plane of the benzene ring due to steric hindrance.[8] It is expected that the larger ethoxy groups in this compound will lead to a more pronounced deviation from planarity.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

A key feature of the crystal structure of 2,4-dimethoxybenzoic acid is the formation of a centrosymmetric hydrogen-bonded dimer.[8] The carboxylic acid groups of two neighboring molecules interact via a pair of O-H···O hydrogen bonds, forming a characteristic R22(8) ring motif. This is a very common and stable supramolecular synthon for carboxylic acids.

G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 O1 O1 H1 H1 O1->H1 C1 C1=O2 O1->C1 O3 O3 H1->O3 O-H···O R1 R C1->R1 H2 H2 O3->H2 C2 C2=O4 O3->C2 H2->O1 O-H···O R2 R C2->R2

Caption: Hydrogen-bonded dimer in carboxylic acids.

This dimeric structure is a fundamental building block of the crystal lattice. The overall crystal packing will then be determined by weaker intermolecular interactions, such as C-H···O contacts and potential π-π stacking of the aromatic rings.

Conclusion and Future Directions

The crystal structure analysis of this compound, guided by the principles of synthesis, crystallization, and X-ray diffraction, is essential for a complete understanding of its solid-state properties. While the specific crystallographic data for the diethoxy derivative is not yet publicly available, the analysis of its close analog, 2,4-dimethoxybenzoic acid, provides a robust framework for predicting its molecular and supramolecular structure. The formation of a hydrogen-bonded dimer is highly probable and will be a key determinant of its crystal packing. For drug development professionals, this structural information is invaluable for understanding solubility, designing new formulations, and predicting interactions with biological targets. Future work should focus on obtaining high-quality single crystals of this compound to confirm these predictions and provide a definitive crystal structure.

References

  • PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Williamson ether synthesis. Retrieved from [Link]

  • Gao, X., & Li, H. (2004). 2,4-Dimethoxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(7), o1156-o1157.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dihydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The University of Oklahoma. (n.d.). Structure Refinement. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 2,4-Diethoxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Initial literature and database searches reveal a significant lack of specific, quantitative solubility data for 2,4-Diethoxybenzoic acid. This guide, therefore, serves as a foundational reference, leveraging established chemical principles and data from structurally analogous compounds—namely the parent compound, benzoic acid, and its close derivative, 2,4-dimethoxybenzoic acid. The principles and methodologies detailed herein provide a robust framework for predicting, understanding, and experimentally determining the solubility of this compound in organic solvents, empowering researchers to generate the precise data required for their applications.

Introduction: Solubility as a Critical Parameter in Development

In the realms of pharmaceutical science, organic synthesis, and materials chemistry, solubility is not merely a physical property; it is a cornerstone of process development, formulation design, and ultimate application success. For active pharmaceutical ingredients (APIs) and key intermediates like this compound, understanding solubility in various organic solvents is paramount. It governs the choice of reaction media, dictates purification strategies such as recrystallization, and critically influences bioavailability in drug delivery systems. An incorrect assessment of solubility can lead to failed batches, impure products, and significant delays in development timelines. This guide provides the theoretical grounding and practical instruction necessary to approach the solubility of this compound with scientific rigor.

Molecular Profile and Predicted Solubility Behavior of this compound

To predict the solubility of a compound, we must first understand its structure. This compound is an aromatic carboxylic acid. Its key structural features are:

  • A Benzene Ring: A nonpolar, hydrophobic core.

  • A Carboxylic Acid Group (-COOH): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.

  • Two Ethoxy Groups (-OCH₂CH₃): Moderately polar ether linkages, but with nonpolar ethyl chains that increase the overall lipophilicity compared to smaller methoxy groups.

The fundamental principle governing solubility is "like dissolves like".[1] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound possesses both polar (carboxylic acid, ethers) and nonpolar (benzene ring, ethyl chains) characteristics, suggesting it will exhibit nuanced solubility across a range of solvents.

Expert Insight: The presence of the two ethoxy groups, as opposed to the more commonly documented methoxy groups found in 2,4-dimethoxybenzoic acid, is significant. The additional ethyl carbons increase the molecule's size and surface area, enhancing its hydrophobic character. Therefore, it can be hypothesized that this compound will exhibit slightly lower solubility in highly polar solvents (like water) and comparatively greater solubility in nonpolar to moderately polar organic solvents (like toluene or ethyl acetate) than its dimethoxy counterpart. The carboxylic acid group, however, ensures it will retain some solubility in polar, protic solvents like ethanol through hydrogen bonding.

A Framework for Solvent Selection: Learning from Analogs

While specific data for this compound is unavailable, the well-documented solubility of benzoic acid and 2,4-dimethoxybenzoic acid provides a valuable predictive tool.[1][2][3]

Solvent Solvent Polarity Type Predicted Solubility of this compound Rationale & Causality
Toluene Aromatic, NonpolarHigh The nonpolar benzene rings of both solute and solvent will interact favorably via van der Waals forces.
Hexane Aliphatic, NonpolarLow to Moderate While nonpolar, the aliphatic nature of hexane is a poorer match for the aromatic ring compared to toluene. The polar carboxylic acid group will disfavor dissolution.
Dichloromethane Halogenated, Polar AproticModerate to High Offers a balance of polarity to interact with the carboxylic acid group without the strong hydrogen bonding network that would hinder dissolution of the hydrophobic parts.
Ethyl Acetate Ester, Polar AproticHigh An excellent solvent for many benzoic acid derivatives.[2] It can accept hydrogen bonds from the carboxylic acid group and its overall polarity is well-suited to solvate the entire molecule.
Acetone Ketone, Polar AproticHigh Similar to ethyl acetate, its carbonyl group is a good hydrogen bond acceptor. It is generally a strong solvent for many organic solids.[1]
Ethanol Alcohol, Polar ProticHigh The hydroxyl group of ethanol can form strong hydrogen bonds with the carboxylic acid group of the solute, promoting dissolution.[2][3]
Methanol Alcohol, Polar ProticHigh Similar to ethanol, but its higher polarity might slightly decrease solubility for the more lipophilic diethoxy derivative compared to the dimethoxy analog.
Water Polar ProticVery Low The large, hydrophobic structure conferred by the benzene ring and two ethoxy groups will dominate, leading to poor solubility in water.[1] Solubility will be pH-dependent.

pH-Dependent Solubility: As a carboxylic acid, this compound's solubility in aqueous or protic organic solutions is highly pH-dependent. In basic conditions (pH > pKa), the carboxylic acid will be deprotonated to form the carboxylate salt, which is significantly more polar and thus more soluble.[4]

A Self-Validating Protocol: Experimental Determination of Equilibrium Solubility

Given the absence of literature data, experimental determination is essential. The "gold standard" for this is the equilibrium shake-flask method. This protocol is designed to be a self-validating system, ensuring that the measurement reflects true equilibrium solubility.

Step-by-Step Methodology
  • Preparation: Add an excess of solid this compound to a known volume (e.g., 5 mL) of the chosen organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is achieved and maintained.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours). A thermostatted shaker bath is ideal. This extended time allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: Cease agitation and allow the suspension to settle. It is critical to separate the saturated supernatant from the undissolved solid without altering the temperature. This is best achieved by centrifugation, followed by careful withdrawal of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particulates.

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase or solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or a standardized acid-base titration.

  • Calculation: Determine the solubility from the measured concentration, expressing the result in units such as mg/mL, g/L, or molarity (mol/L).

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Analysis A Add excess solid This compound B Add known volume of organic solvent A->B C Seal in inert vial B->C D Agitate at constant T (24-72 hours) C->D E Centrifuge sample D->E F Filter supernatant (0.22 µm PTFE filter) E->F G Accurate dilution of saturated solution F->G H Analyze concentration (e.g., HPLC-UV) G->H I Calculate Solubility (e.g., mg/mL) H->I

Caption: Workflow for the experimental determination of solubility.

Conclusion

While a definitive, pre-existing dataset for the solubility of this compound in organic solvents remains elusive, this guide provides a comprehensive and scientifically-grounded pathway for researchers. By understanding the molecule's physicochemical properties, leveraging data from structural analogs, and applying the detailed experimental protocol provided, professionals in drug development and chemical synthesis can confidently predict, measure, and utilize the solubility of this compound. The necessity of rigorous experimental verification, as outlined, cannot be overstated and forms the basis of sound scientific and process development.

References

  • Solubility of Things. (n.d.). 2,4-Dimethoxybenzoic acid.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
  • Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents.
  • Acree Jr., W.E. (Ed.). (2017). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Guidechem. (n.d.). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • Bibliomed. (2013). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE.

Sources

A Comprehensive Spectroscopic and Analytical Guide to 2,4-Diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic signature of 2,4-Diethoxybenzoic Acid, a key organic intermediate. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes predictive data with foundational spectroscopic principles to serve as a definitive reference for the characterization of this compound. We will explore its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering not just data, but the causal logic behind the spectral features. Each section includes validated experimental protocols and workflows to ensure reproducibility and scientific integrity.

Introduction: The Chemical Identity of this compound

This compound (C₁₁H₁₄O₄, Molar Mass: 210.23 g/mol ) is a disubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid function and two ethoxy groups, makes it a valuable building block in organic synthesis. The precise positioning of these functional groups dictates its chemical reactivity and physical properties. Accurate structural confirmation and purity assessment are paramount for its application in research and development, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS data.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following structure and numbering system for this compound will be used throughout this guide.

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. E[1]lectron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides a molecular fingerprint that can be used to confirm the molecular weight and deduce structural information.

[2][3]#### Predicted Mass Spectrum Data (Electron Ionization)

  • Molecular Ion (M⁺): m/z = 210

  • Key Fragments:

m/zProposed FragmentLoss
193[M - OH]⁺Loss of hydroxyl radical
182[M - C₂H₄]⁺McLafferty-type rearrangement from ortho-ethoxy group
165[M - COOH]⁺Loss of carboxyl radical
153[M - C₂H₅O]⁺Loss of ethoxy radical
137[M - COOH - C₂H₄]⁺Loss of carboxyl and ethene
Expert Interpretation & Fragmentation Pathway

Upon electron ionization, this compound will form a molecular ion at m/z 210. This ion is prone to fragmentation through several characteristic pathways for aromatic acids and ethers:

  • Loss of Ethoxy Group: Cleavage of the ether bond can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z 165.

  • Loss of Ethene ("Ortho Effect"): The ortho-ethoxy group can undergo a hydrogen rearrangement and subsequent elimination of a neutral ethene molecule (C₂H₄), a common fragmentation for ortho-alkoxy aromatic compounds, leading to a peak at m/z 182. *[4] Decarboxylation: Loss of the entire carboxylic acid group as a •COOH radical (45 Da) is possible, yielding a fragment at m/z 165. Alternatively, loss of a hydroxyl radical (•OH) can produce a fragment at m/z 193.

G M [C₁₁H₁₄O₄]⁺˙ m/z = 210 (Molecular Ion) F1 [C₁₁H₁₃O₃]⁺ m/z = 193 M->F1 - •OH F2 [C₉H₁₀O₄]⁺˙ m/z = 182 M->F2 - C₂H₄ F3 [C₁₀H₁₃O₂]⁺ m/z = 165 M->F3 - •COOH

Caption: Key fragmentation pathways for this compound in EI-MS.

Standard Operating Protocol: Electron Ionization Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) in a high vacuum to generate the positively charged molecular ion and its fragments.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: Plot the relative abundance of ions versus their m/z ratio to generate the mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key carboxylic acid and ether functional groups, and mass spectrometry validates the molecular weight and reveals characteristic structural motifs through fragmentation. This guide serves as a foundational resource, empowering researchers to confidently identify, characterize, and utilize this compound in their scientific endeavors.

References

  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

  • Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Clark, C. R., & Abiedalla, Y. (2025, February). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Khan Academy. (2014, January 31). Mass Spectrometry - Fragmentation [Video]. YouTube. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

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An In-depth Technical Guide on 2,4-Diethoxybenzoic Acid as a Putative Metabolite in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diethoxybenzoic acid is a benzoic acid derivative with two ethoxy groups at the 2 and 4 positions of the benzene ring. While its direct role as a metabolite in biological systems is not extensively documented in current scientific literature, its structural similarity to other substituted benzoic acids, such as 2,4-dihydroxybenzoic acid and 2,4-dimethoxybenzoic acid, suggests its potential formation through the metabolism of xenobiotics containing a 2,4-diethoxyphenyl moiety. This guide provides a comprehensive technical overview of the hypothetical metabolic pathways leading to this compound, proposed analytical methodologies for its detection and quantification, and a discussion of its potential biological activities and toxicological profile based on data from analogous compounds. This document is intended to serve as a foundational resource for researchers investigating the metabolism and biological significance of ethoxy-substituted aromatic compounds.

Introduction: The Potential Emergence of this compound in Xenobiotic Metabolism

Substituted benzoic acids are a class of compounds frequently encountered in drug discovery and as metabolites of various xenobiotics. While compounds like 2,4-dihydroxybenzoic acid are recognized as human urinary and plant metabolites[1], the metabolic fate of compounds containing diethoxybenzene structures is less characterized. The presence of ethoxy groups makes O-deethylation a probable metabolic transformation, catalyzed by cytochrome P450 (CYP) enzymes. This raises the possibility of this compound appearing as a metabolite of novel pharmaceuticals or industrial chemicals. Understanding its formation, detection, and biological effects is therefore crucial for a complete toxicological and pharmacological assessment of parent compounds.

Hypothetical Metabolic Formation: The Role of Cytochrome P450

The biotransformation of xenobiotics is a critical process that determines their pharmacological activity and potential toxicity. The formation of this compound in vivo would likely originate from a precursor molecule containing a 2,4-diethoxybenzoyl or a related functional group. The primary enzymatic machinery responsible for such transformations is the cytochrome P450 (CYP) superfamily of enzymes, which are central to phase I metabolism[2].

Key Enzymatic Reactions

The generation of this compound from a precursor xenobiotic would likely involve one or more of the following CYP-mediated reactions[3]:

  • O-dealkylation: This is a common metabolic pathway for compounds with ether linkages. In the context of a 2,4-diethoxyphenyl-containing parent compound, one of the ethoxy groups could be de-ethylated to a hydroxyl group.

  • Oxidation of a side chain: If the parent molecule has an alkyl side chain at the 1-position of the benzene ring, this chain could be oxidized to a carboxylic acid.

A plausible metabolic pathway could involve the initial oxidation of a side chain to a carboxylic acid, followed by potential O-deethylation of one or both ethoxy groups. The specific CYP isoforms involved would depend on the structure of the parent compound, with CYP1A, CYP2C, CYP2D, and CYP3A families being the most common in drug metabolism[4].

The activity of ethoxyresorufin-O-deethylase (EROD) is a well-established biomarker for the induction of CYP1A1, an enzyme involved in the metabolism of various xenobiotics[5][6][7][8][9]. The study of EROD activity in the presence of a potential parent compound of this compound could provide insights into the involvement of CYP1A1 in its metabolism.

Metabolic Pathway of this compound Parent Parent Xenobiotic (with 2,4-diethoxyphenyl moiety) Metabolite1 Intermediate Metabolite (e.g., alcohol or aldehyde) Parent->Metabolite1 CYP450 (Oxidation) Metabolite2 This compound Metabolite1->Metabolite2 Aldehyde Dehydrogenase Metabolite3 Further Metabolites (e.g., hydroxylated derivatives) Metabolite2->Metabolite3 CYP450 (O-deethylation)

Caption: Hypothetical metabolic pathway for the formation of this compound.

Analytical Methodologies for Detection and Quantification

The development of robust analytical methods is paramount for the accurate detection and quantification of metabolites in biological matrices. Based on methodologies for structurally similar compounds[10][11][12], a combination of chromatographic separation and mass spectrometric detection would be the most suitable approach for this compound.

Sample Preparation

The choice of sample preparation technique will depend on the biological matrix (e.g., plasma, urine, tissue homogenate).

  • Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent like acetonitrile or methanol is a simple and effective first step.

  • Liquid-Liquid Extraction (LLE): LLE can be used to extract this compound from aqueous matrices into an immiscible organic solvent. The choice of solvent will depend on the polarity of the analyte.

  • Solid-Phase Extraction (SPE): SPE offers a more selective extraction and concentration of the analyte. A C18 or a mixed-mode cation exchange sorbent could be appropriate.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for the separation of benzoic acid derivatives.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

Detection: Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS/MS) provides high sensitivity and selectivity for metabolite identification and quantification.

  • Ionization Source: Electrospray Ionization (ESI).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ of this compound.

    • Product Ions (Q3): Characteristic fragment ions for quantification and qualification.

Analytical Workflow Sample Biological Sample (Plasma, Urine, etc.) Preparation Sample Preparation (LLE or SPE) Sample->Preparation HPLC HPLC Separation (C18 Column) Preparation->HPLC MS Mass Spectrometric Detection (LC-MS/MS) HPLC->MS Data Data Analysis (Quantification) MS->Data

Caption: A typical analytical workflow for the quantification of this compound.

Potential Biological Activities and Toxicological Profile

The biological activities and toxicological profile of this compound have not been extensively studied. However, insights can be drawn from its structural analogs.

Comparison with 2,4-Dihydroxybenzoic Acid

2,4-Dihydroxybenzoic acid has been reported to exhibit antimicrobial and cytotoxic properties[13]. Specifically, it has shown activity against various bacteria and has been investigated for its effects on human breast cancer cell lines[13]. It is plausible that this compound could possess some of these activities, although the presence of ethoxy groups instead of hydroxyl groups would significantly alter its polarity and ability to form hydrogen bonds, likely impacting its biological targets.

Comparison with 2,4-Dimethoxybenzoic Acid

2,4-Dimethoxybenzoic acid has limited toxicological data available. It may cause skin, eye, and respiratory tract irritation[14][15]. While comprehensive toxicity studies are lacking, these findings suggest that this compound should be handled with appropriate safety precautions in a laboratory setting.

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Known Biological ActivitiesSafety Hazards
This compoundC₁₁H₁₄O₄210.23Not well-documentedNot well-documented
2,4-Dihydroxybenzoic AcidC₇H₆O₄154.12Antimicrobial, Cytotoxic[13]Irritant[1]
2,4-Dimethoxybenzoic AcidC₉H₁₀O₄182.17Limited data availableSkin, eye, and respiratory irritant[14][15]

Future Directions and Research Imperatives

The study of this compound as a metabolite is an emerging area of research. Future investigations should focus on:

  • Metabolite Identification Studies: In vitro studies using human liver microsomes and in vivo studies in animal models are needed to confirm the formation of this compound from parent xenobiotics.

  • Synthesis of an Authentic Standard: The chemical synthesis of pure this compound is essential for its use as a reference standard in analytical method development and for conducting biological and toxicological assays.

  • Pharmacokinetic and Toxicological Profiling: Once an authentic standard is available, its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and a comprehensive toxicological assessment should be performed.

  • Screening for Biological Activities: The compound should be screened for a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Conclusion

While direct evidence for the role of this compound as a significant metabolite in biological systems is currently sparse, its potential formation from ethoxy-substituted xenobiotics warrants further investigation. The analytical methodologies and comparative biological data presented in this guide provide a solid foundation for researchers to explore the metabolic fate and biological implications of this compound. A thorough understanding of such metabolites is crucial for the comprehensive safety and efficacy assessment of new chemical entities in drug development and other industries.

References

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An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,4-Diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thermal Stability in Drug Development

2,4-Diethoxybenzoic acid, a member of the alkoxybenzoic acid family, represents a scaffold of interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its thermal stability is paramount. This property dictates critical parameters for drug development, including shelf-life, storage conditions, formulation strategies, and process safety during manufacturing. Uncontrolled thermal decomposition can lead to loss of potency, the formation of potentially toxic impurities, and in worst-case scenarios, exothermic events with significant safety implications. This guide provides a comprehensive framework for assessing the thermal stability and decomposition pathways of this compound.

Physicochemical Properties: A Comparative Overview

To establish a baseline for our analysis, a comparison of the known physical properties of this compound and its analogues is essential. The ethoxy groups in the target molecule are expected to influence its melting point and thermal behavior in comparison to the methoxy and hydroxy analogues.

PropertyThis compound2,4-Dimethoxybenzoic Acid2,4-Dihydroxybenzoic Acid
Molecular Formula C₁₁H₁₄O₄C₉H₁₀O₄[1]C₇H₆O₄[2]
Molecular Weight 210.22 g/mol 182.17 g/mol 154.12 g/mol [2]
Melting Point (°C) Data not available107-109[3]~225 (with decomposition)[4]
Appearance Data not availableWhite or white-like crystalline powder[5]White needle-like crystals[6]

The significantly higher melting point of the dihydroxy analogue suggests strong intermolecular hydrogen bonding, which will likely influence its decomposition mechanism. The dimethoxy analogue provides a closer comparison for the diethoxy compound, with the primary difference being the longer alkyl chains of the ether groups.

Theoretical Framework for Thermal Decomposition

The thermal decomposition of substituted benzoic acids can proceed through several pathways, largely dictated by the nature and position of the substituents on the aromatic ring.

Decarboxylation: A Primary Decomposition Pathway

The most common thermal decomposition route for benzoic acid and its derivatives is decarboxylation—the loss of carbon dioxide (CO₂) to form a benzene derivative. This reaction can be influenced by several factors:

  • Substituent Effects: Electron-donating groups, such as alkoxy (ethoxy, methoxy) and hydroxy groups, can stabilize the transition state of decarboxylation, potentially lowering the decomposition temperature. The resonance effect of these groups at the ortho and para positions is particularly significant.

  • Atmosphere: The presence of oxygen can lead to oxidative decarboxylation, often occurring at lower temperatures than anaerobic decomposition and yielding different product profiles.

For this compound, the primary expected decomposition product from simple decarboxylation would be 1,3-diethoxybenzene.

Ether Cleavage

At elevated temperatures, the ether linkages in this compound are susceptible to cleavage. This can occur through various radical mechanisms, potentially leading to the formation of phenolic intermediates and ethylene fragments. The stability of the C-O bond in the ethoxy group will be a key factor in determining the onset temperature for this decomposition pathway.

Predicted Thermal Behavior of this compound

Based on the data from its analogues and general chemical principles, we can hypothesize the thermal behavior of this compound.

  • Melting Point: The melting point is expected to be in a similar range to, or slightly higher than, 2,4-dimethoxybenzoic acid, due to increased van der Waals forces from the longer ethyl chains.

  • Decomposition Onset: The initial decomposition is likely to be decarboxylation. The onset temperature for this process is predicted to be influenced by the electron-donating nature of the ethoxy groups. In an inert atmosphere, this temperature may be higher than in an oxidative environment.

  • Decomposition Products: The primary decomposition products are expected to be 1,3-diethoxybenzene and carbon dioxide . At higher temperatures, or under specific atmospheric conditions, secondary decomposition involving the cleavage of the ethoxy groups could lead to the formation of a more complex mixture of phenols, aldehydes, and gaseous products like ethylene.

The following diagram illustrates the predicted primary decomposition pathway for this compound.

G 2_4_Diethoxybenzoic_Acid This compound Heat Heat (Δ) 2_4_Diethoxybenzoic_Acid->Heat 1_3_Diethoxybenzene 1,3-Diethoxybenzene Heat->1_3_Diethoxybenzene CO2 Carbon Dioxide (CO₂) Heat->CO2 Further_Decomposition Further Decomposition Products (e.g., Phenols, Ethylene) 1_3_Diethoxybenzene->Further_Decomposition Higher Temp.

Caption: Predicted primary thermal decomposition pathway of this compound.

Experimental Protocols for Characterization

To empirically determine the thermal stability and decomposition profile of this compound, a suite of thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which the compound loses mass and to quantify this mass loss. This is the primary technique for assessing thermal stability.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications, typically using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature where no further mass loss is observed (e.g., 600-800 °C).

    • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air or a blend of oxygen and nitrogen at 50 mL/min) to assess the influence of oxygen on decomposition.

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass lost at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition. DSC provides information on the energetics of these processes (endothermic or exothermic).

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan. Crimp a lid onto the pan; a pinhole lid is often used to allow for the escape of gaseous decomposition products.

  • Experimental Conditions: Use the same heating rate and atmosphere as in the TGA experiments to allow for direct correlation of the data.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Identify the melting endotherm and determine the onset temperature and peak temperature of melting.

    • Observe any endothermic or exothermic events associated with decomposition. A sharp exotherm during decomposition can indicate a significant safety hazard.

The following diagram outlines the workflow for the thermal analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) (10 °C/min, N₂ and Air) Sample->TGA DSC Differential Scanning Calorimetry (DSC) (10 °C/min, N₂ and Air) Sample->DSC TGA_Data Mass Loss vs. Temperature (T_onset, DTG peaks) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Melting point, ΔH_decomp) DSC->DSC_Data Stability_Assessment Overall Thermal Stability Profile TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment

Caption: Experimental workflow for TGA and DSC analysis.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition. This is crucial for confirming the proposed decomposition pathways.

Methodology: Couple the outlet of the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

  • TGA-MS: As the sample is heated in the TGA, the evolved gases are continuously introduced into the mass spectrometer. The resulting mass spectra can be used to identify the decomposition products in real-time. For example, the detection of a fragment with m/z = 44 would strongly indicate the evolution of CO₂.

  • TGA-FTIR: The evolved gases are passed through a heated gas cell in an FTIR spectrometer. The resulting IR spectra can identify functional groups and specific gaseous molecules.

Conclusion and Recommendations for Further Study

While a definitive thermal profile of this compound requires empirical investigation, this guide provides a scientifically grounded framework for its initial assessment. The comparative analysis with its methoxy and hydroxy analogues suggests that decarboxylation will be a primary decomposition pathway, with the potential for ether cleavage at higher temperatures.

It is strongly recommended that the experimental protocols outlined in this guide be performed to generate a comprehensive thermal stability and decomposition profile. This data will be invaluable for ensuring the safety, quality, and efficacy of any potential pharmaceutical or material application of this compound. Particular attention should be paid to any exothermic events observed during DSC analysis, as these may indicate potential thermal hazards.

References

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The Ubiquitous Benzoate: A Technical Guide to the Discovery and Natural Occurrence of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of substituted benzoic acids, a class of molecules fundamental to the intricate biochemistry of the natural world and pivotal in the development of pharmaceuticals and other industrial products. From the historical unravelling of their medicinal properties to the elucidation of their biosynthetic origins, this document offers researchers, scientists, and drug development professionals a comprehensive overview of their discovery and natural prevalence.

Introduction: The Aromatic Core of Biological Activity

Substituted benzoic acids are a diverse group of organic compounds characterized by a benzene ring attached to a carboxylic acid group, with one or more additional functional groups modifying the ring. This structural motif is the foundation for a vast array of natural products with significant biological activities.[1][2][3] Their roles in nature are multifaceted, ranging from defense mechanisms in plants to signaling molecules in microbial communities.[4] The discovery of these compounds has often been intertwined with the study of traditional medicine, where plant extracts containing them have been used for centuries to treat various ailments.[5][6][7]

This guide will navigate the journey of these molecules from their natural sources to their characterization in the laboratory, emphasizing the scientific principles that underpin their discovery and isolation. We will explore the major biosynthetic pathways that give rise to their structural diversity and provide a practical framework for their extraction and analysis.

A Walk Through Nature's Pharmacy: Prominent Substituted Benzoic Acids

The plant and microbial kingdoms are prolific producers of substituted benzoic acids. These compounds are not uniformly distributed; their presence and concentration can vary significantly between species and even within different tissues of the same organism.[8]

Salicylic Acid: From Willow Bark to Wonder Drug

The story of salicylic acid is a classic example of ethnobotany paving the way for modern pharmacology. The use of willow tree bark for pain and fever relief dates back thousands of years.[5][6]

  • Discovery and Isolation: In the 19th century, chemists successfully isolated the active compound, salicin, from willow bark, which could then be converted to the more potent salicylic acid.[5][7][9][10] This discovery laid the groundwork for the synthesis of acetylsalicylic acid, famously known as aspirin.[6][7]

  • Natural Occurrence: Besides willow trees, salicylic acid and its derivatives are found in a variety of plants, where they play a crucial role in plant defense against pathogens.

Gallic Acid: A Cornerstone of Tannins

Gallic acid, or 3,4,5-trihydroxybenzoic acid, is a key phenolic acid with widespread distribution in the plant kingdom.[11][12][13]

  • Discovery and Sources: First identified in 1786 by Carl Wilhelm Scheele, gallic acid is a fundamental component of hydrolyzable tannins.[11][12] It is abundant in sources such as oak bark, tea leaves, and various fruits like strawberries, grapes, and mangoes.[13][14][15]

  • Biological Significance: In plants, it contributes to defense against herbivores and pathogens. Its potent antioxidant properties have made it a subject of interest for its potential health benefits.[13][14]

Vanillic Acid and Protocatechuic Acid: Flavor and Function

Vanillic acid and its precursor, protocatechuic acid (3,4-dihydroxybenzoic acid), are other notable examples of naturally occurring substituted benzoic acids.

  • Vanillic Acid: A key component of vanilla's characteristic flavor and aroma, vanillic acid is biosynthetically derived from vanillin.[16] It can be found in a variety of plants and is also produced by some microorganisms.[16][17]

  • Protocatechuic Acid: This dihydroxybenzoic acid is a major metabolite of antioxidant polyphenols found in sources like green tea.[18][19] It is widely distributed in edible plants, including fruits, vegetables, and spices, and exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.[19][20][21][22]

Syringic Acid: A Lignin-Derived Compound

Syringic acid is a dimethoxybenzoic acid commonly found as a metabolite in plants.[23]

  • Natural Sources: It is present in a variety of fruits, vegetables, and medicinal herbs, including olives, dates, and grapes.[23][24][25][26] Syringic acid is also a breakdown product of malvidin, a compound found in red wine.[23]

  • Biosynthesis: Like other phenolic acids, it is biosynthesized in plants via the shikimic acid pathway.[23][24]

Table 1: Summary of Prominent Naturally Occurring Substituted Benzoic Acids

CompoundKey Natural SourcesHistorical Significance/Discovery
Salicylic Acid Willow (Salix) bark, various fruits and vegetablesAncient use as an analgesic and antipyretic; isolation in the 19th century led to the development of aspirin.[5][6][7]
Gallic Acid Oak galls, tea leaves, witch hazel, various berriesDiscovered in 1786; a fundamental component of hydrolyzable tannins.[11][12]
Vanillic Acid Vanilla beans, certain grainsA key contributor to vanilla flavor; can be produced via microbial biotransformation from vanillin.[16]
Protocatechuic Acid Green tea, açaí oil, onions, various fruits and vegetablesA major metabolite of polyphenols with significant antioxidant properties.[18][19][20]
Syringic Acid Olives, dates, grapes, red wine, various medicinal plantsA common plant metabolite with antioxidant and anti-inflammatory properties.[23][24][25]

The Genesis of Aromatic Scaffolds: Biosynthesis of Substituted Benzoic Acids

The vast majority of substituted benzoic acids in plants are synthesized through the shikimate pathway .[23][27][28][29][30] This elegant metabolic route converts simple carbohydrate precursors into the aromatic amino acids phenylalanine, tyrosine, and tryptophan, which in turn serve as the building blocks for a plethora of secondary metabolites, including benzoic acids.

The Shikimate Pathway: A Central Hub in Plant Metabolism

The shikimate pathway is a seven-step metabolic route that is essential for the survival of plants, bacteria, fungi, and some protozoans, but is absent in mammals.[30] This makes it an attractive target for the development of herbicides and antimicrobial agents. The pathway begins with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway) and culminates in the formation of chorismate.[28][31]

Chorismate stands at a critical branch point, leading to the synthesis of the three aromatic amino acids and other aromatic compounds.[28]

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs BenzoicAcids Substituted Benzoic Acids Chorismate->BenzoicAcids

Figure 1: Simplified overview of the Shikimate Pathway leading to the biosynthesis of aromatic amino acids and substituted benzoic acids.

From Phenylalanine to Benzoic Acid: The β-Oxidative Pathway

In many plants, benzoic acid is derived from L-phenylalanine through a pathway that resembles the β-oxidation of fatty acids.[32][33] This process involves the shortening of the three-carbon side chain of phenylalanine by two carbons. Key steps in this pathway include the deamination of phenylalanine to cinnamic acid, followed by the activation of cinnamic acid to its CoA thioester.[32][34]

Microorganisms also possess diverse pathways for benzoic acid biosynthesis, including both aerobic and anaerobic routes.[32][33]

From Plant to Pure Compound: Extraction and Isolation Protocols

The successful isolation of substituted benzoic acids from their natural sources is a critical step in their study and utilization. The choice of extraction and purification methods is dictated by the physicochemical properties of the target compound and the nature of the plant matrix.[8][35]

Principles of Extraction

The extraction of phenolic acids from plant materials typically involves the use of solvents to selectively dissolve the compounds of interest.[36][37]

  • Solvent Selection: The polarity of the solvent is a crucial factor. Alcohols such as methanol and ethanol, often in aqueous solutions, are commonly used for extracting phenolic compounds.[36] The choice of solvent is a balance between maximizing the yield of the target compound and minimizing the co-extraction of interfering substances.

  • Extraction Techniques: A variety of techniques can be employed, ranging from classical methods like maceration and Soxhlet extraction to more modern approaches such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can offer improved efficiency and reduced extraction times.[36][37][38]

Experimental Protocol: Isolation of Salicylic Acid from Willow Bark

This protocol provides a representative workflow for the isolation and preliminary characterization of salicylic acid from willow bark. This serves as a self-validating system, where each step is designed to enrich the target compound and remove impurities, with analytical checks to confirm its presence.

Step 1: Preparation of Plant Material

  • Obtain fresh or dried willow bark.

  • Grind the bark into a fine powder to increase the surface area for extraction.

Step 2: Solvent Extraction

  • Suspend the powdered bark in a 70:30 methanol:water (v/v) solution. The use of an aqueous organic solvent enhances the extraction of moderately polar compounds like salicylic acid.

  • Stir the mixture at room temperature for 24 hours. Alternatively, use UAE for a shorter extraction time (e.g., 30 minutes).

  • Filter the mixture to separate the extract from the solid plant material.

Step 3: Solvent Partitioning (Liquid-Liquid Extraction)

  • Concentrate the extract under reduced pressure to remove the methanol.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute acid (e.g., HCl). This protonates the carboxylic acid group of salicylic acid, making it less water-soluble.

  • Extract the acidified solution with a non-polar organic solvent such as ethyl acetate. Salicylic acid will preferentially partition into the organic phase, leaving more polar impurities in the aqueous phase.

  • Repeat the extraction several times to maximize the recovery of salicylic acid.

  • Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate) to remove any residual water.

Step 4: Purification by Column Chromatography

  • Concentrate the dried organic extract to a small volume.

  • Perform column chromatography on silica gel. The choice of the mobile phase (a mixture of non-polar and polar solvents, e.g., hexane and ethyl acetate) is critical for separating salicylic acid from other co-extracted compounds.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure compound.

Step 5: Characterization

  • Combine the pure fractions and evaporate the solvent to obtain crystalline salicylic acid.

  • Confirm the identity and purity of the isolated compound using analytical techniques such as:

    • High-Performance Liquid Chromatography (HPLC): Compare the retention time with that of an authentic salicylic acid standard.

    • Mass Spectrometry (MS): Determine the molecular weight of the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure.

Extraction_Workflow Start Willow Bark Grinding Grinding Start->Grinding Extraction Solvent Extraction (Methanol/Water) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration Filtration->Concentration1 Acidification Acidification Concentration1->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Drying Drying LLE->Drying Concentration2 Concentration Drying->Concentration2 ColumnChrom Column Chromatography Concentration2->ColumnChrom Analysis Characterization (HPLC, MS, NMR) ColumnChrom->Analysis End Pure Salicylic Acid Analysis->End

Figure 2: A generalized experimental workflow for the isolation of salicylic acid from willow bark.

Conclusion: From Natural Blueprint to Scientific Breakthrough

The study of the discovery and natural occurrence of substituted benzoic acids is a testament to the power of interdisciplinary science. From the keen observations of ancient healers to the sophisticated analytical techniques of modern chemistry, our understanding of these remarkable molecules has grown immensely. Their prevalence in the natural world and their diverse biological activities ensure that they will remain a fertile ground for scientific inquiry and a valuable source of inspiration for the development of new therapeutic agents and other beneficial compounds. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore this fascinating class of natural products further.

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theoretical calculations of 2,4-Diethoxybenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Calculation of 2,4-Diethoxybenzoic Acid's Molecular Structure

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure and electronic properties of this compound. Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices, emphasizing the principles of scientific integrity and self-validating workflows. By leveraging Density Functional Theory (DFT), we present a robust protocol for geometry optimization, vibrational analysis, and the exploration of frontier molecular orbitals. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential intermolecular interactions, which are foundational aspects of rational drug design and materials science.

Introduction: The Rationale for Computational Analysis

This compound, a derivative of benzoic acid, possesses a structural architecture—a carboxylic acid group and two ethoxy substituents on a phenyl ring—that suggests a rich landscape of chemical reactivity and potential for intermolecular interactions, such as hydrogen bonding.[1] In drug development and materials science, a molecule's three-dimensional conformation and electronic profile are paramount as they dictate its biological activity and physical properties.

While experimental techniques like X-ray crystallography provide definitive structural data for the solid state, they are often resource-intensive and may not reflect the molecule's conformation in a solution or biological environment.[2][3] Theoretical calculations offer a powerful, predictive alternative. By solving approximations of the Schrödinger equation, we can determine a molecule's lowest energy conformation (its most stable structure) and a host of other properties, providing invaluable insights before a single gram of the compound is synthesized.

This guide focuses on Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost, making it exceptionally well-suited for studying organic molecules of pharmaceutical interest.[4][5]

The Computational Approach: A Self-Validating Workflow

Our methodology is designed as a logical, self-validating sequence. Each step builds upon the last, with built-in checks to ensure the scientific validity of the results. The primary objective is to locate the global minimum on the potential energy surface for this compound, which corresponds to its most stable geometric conformation.

G cluster_workflow Computational Workflow A Step 1: Initial 3D Structure Generation B Step 2: Geometry Optimization (DFT) A->B C Step 3: Vibrational Frequency Calculation B->C D Check for Imaginary Frequencies C->D E Refine Structure & Re-optimize D->E  Yes (≥1 Imaginary Frequency) F Verified Minimum Energy Structure D->F  No (All Frequencies Real) E->B G Step 4: Analysis of Molecular Properties (MEP, HOMO-LUMO, etc.) F->G

Caption: A self-validating workflow for theoretical molecular structure calculation.

Experimental Protocol: Step-by-Step Methodology

This section details the protocol for conducting the theoretical calculations. The choice of software, functional, and basis set is critical for obtaining reliable results.

3.1. Recommended Software and Theory

  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry packages.

  • Theoretical Level: Density Functional Theory (DFT).

  • Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Rationale (Expertise): The B3LYP hybrid functional is widely used and has demonstrated high accuracy for predicting the geometries and vibrational frequencies of a broad range of organic molecules, including substituted benzoic acids.[6][7][8] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electron behavior.

  • Basis Set Selection: 6-311++G(d,p).

    • Rationale (Expertise): This is a Pople-style triple-zeta basis set. The 6-311G part provides a flexible description of the core and valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately modeling systems with potential hydrogen bonds and non-covalent interactions. The (d,p) polarization functions allow for anisotropy in the electron density, which is essential for describing the shape of orbitals in bonded atoms (e.g., the π-system of the benzene ring and the carbonyl group).[8]

3.2. Detailed Procedure

  • Step 1: Initial Structure Generation

    • Construct the 2D structure of this compound using a molecular editor (e.g., ChemDraw, Avogadro).

    • Convert the 2D structure to a preliminary 3D conformation using the editor's built-in molecular mechanics tools. Pay attention to the initial orientation of the ethoxy and carboxylic acid groups, as multiple conformers may exist. It is advisable to generate several starting geometries to increase the chances of finding the global minimum.

  • Step 2: Geometry Optimization

    • Submit the initial 3D structure to the quantum chemistry software.

    • Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory.

    • This iterative process adjusts all bond lengths, bond angles, and dihedral angles to find a stationary point on the potential energy surface, minimizing the total energy of the molecule.

  • Step 3: Vibrational Frequency Analysis

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.

    • Trustworthiness Check: This step is the core of the self-validation process. The calculation serves two purposes:

      • Verification of a True Minimum: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not stable. If an imaginary frequency is found, the structure must be modified along the vibrational mode of that frequency and re-optimized.

      • Prediction of IR/Raman Spectra: The calculated vibrational frequencies can be compared with experimental spectroscopic data for validation.

  • Step 4: Analysis of Molecular Properties

    • Once a verified minimum energy structure is obtained, a single-point energy calculation can be performed to derive various electronic properties.

    • Molecular Electrostatic Potential (MEP): This analysis maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more reactive.[8]

Predicted Results and Data Presentation

The following tables summarize the expected quantitative data from the successful execution of this protocol. These values are based on theoretical predictions for this compound and are analogous to findings for similar structures like 2,4-dimethylbenzoic acid and 2,4-dimethoxybenzoic acid.[8][9]

Table 1: Predicted Optimized Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C=O (Carboxyl)~1.21 Å
C-O (Carboxyl)~1.36 Å
O-H (Carboxyl)~0.97 Å
Caromatic-Ccarboxyl~1.49 Å
Caromatic-Oethoxy~1.37 Å
O-Cethyl~1.43 Å
Bond Angles (°)
O=C-O (Carboxyl)~123°
Caromatic-C-O~115°
Caromatic-O-Cethyl~118°
Dihedral Angles (°)
Caromatic-Caromatic-C-O~0° or ~180° (planar)

Note: "aromatic" refers to the benzene ring atoms.

Table 2: Predicted Key Vibrational Frequencies (cm-1)

Vibrational ModeFunctional GroupPredicted Wavenumber
O-H stretchCarboxylic Acid~3570 (monomer)
C-H stretchAromatic~3050 - 3100
C-H stretchAliphatic (Ethyl)~2900 - 3000
C=O stretchCarboxylic Acid~1750
C=C stretchAromatic Ring~1580 - 1610
C-O-C stretchAryl-Alkyl Ether~1250 (asymmetric)

Table 3: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.2 eV
HOMO-LUMO Gap (ΔE)~ 5.3 eV
Dipole Moment~ 2.5 - 3.5 Debye

Discussion and Interpretation

The theoretical calculations provide a detailed atomistic and electronic picture of this compound. The predicted geometry will likely show the carboxylic acid group being nearly coplanar with the benzene ring to maximize π-conjugation. The two ethoxy groups, however, may exhibit some out-of-plane torsion to minimize steric hindrance.

The Molecular Electrostatic Potential (MEP) map is expected to show a highly negative potential (red/yellow) around the carbonyl oxygen of the carboxylic acid group, identifying it as the primary site for electrophilic attack and hydrogen bond acceptance. The hydroxyl hydrogen will be a region of high positive potential (blue), making it a strong hydrogen bond donor. This dual nature is fundamental to the formation of hydrogen-bonded dimers, a common structural motif for carboxylic acids.[2][10]

The HOMO-LUMO gap of ~5.3 eV suggests that this compound is a relatively stable molecule. The HOMO is likely to be distributed over the electron-rich benzene ring and the oxygen atoms of the ethoxy groups, while the LUMO will be predominantly localized on the π* orbital of the carboxylic acid group. This distribution indicates that an electronic transition would involve a charge transfer from the substituted ring to the carboxyl moiety.

G cluster_mol Logical Connectivity of this compound mol C1 C2 C3 C4 C5 C6 Benzene Ring COOH O-Et (pos 2) O-Et (pos 4)

Caption: Logical diagram of this compound's functional components.

Conclusion

This guide has outlined a robust and scientifically rigorous protocol for the theoretical calculation of this compound's molecular structure and properties using DFT. By adhering to this self-validating workflow, researchers can generate reliable, predictive data that is crucial for understanding the molecule's intrinsic characteristics. The insights into geometry, stability, and reactivity derived from these computational models serve as a vital foundation for applications in medicinal chemistry, pharmacology, and materials science, enabling a more efficient and informed development process.

References

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  • Hagar, M., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. RSC Advances, 12(45), 29338-29351. [Link]

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  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Mary, Y. S., et al. (2015). Spectroscopic investigations, DFT computations and other molecular properties of 2,4-dimethylbenzoic acid. Indian Journal of Pure & Applied Physics, 53, 542-552. [Link]

  • Barich, D. H., et al. (2004). 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 4), o261–o262. [Link]

  • Tiburcio, J., et al. (2019). DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives. ChemRxiv. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2,4-Dihydroxybenzoic Acid: Properties and Synthesis. [Link]

  • Vihita Drugs & Intermediates. (n.d.). 2, 4-Dimethoxy Benzoic Acid. Retrieved from [Link]

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  • Milo, A., et al. (2015). DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. ACS Catalysis, 5(11), 6649–6657. [Link]

  • Mondal, S. (2023). DFT calculations towards predictive organo/organometallic chemistry. University of Bristol. [Link]

  • Syamala, M. S., et al. (2018). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry, 34(1), 384-396. [Link]

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Methodological & Application

Application Note & Protocols: Synthesis of 2,4-Diethoxybenzoic Acid Derivatives for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzoic Acid Scaffold in Drug Discovery

The benzoic acid framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic modification of the benzoic acid ring and its carboxylic acid moiety allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This guide focuses on the synthesis of derivatives of 2,4-diethoxybenzoic acid. The precursor, 2,4-dihydroxybenzoic acid (β-resorcylic acid), is a naturally occurring phenolic compound known for its antioxidant and free-radical scavenging properties.[3][4] By converting the hydroxyl groups to ethoxy ethers, we enhance the molecule's lipophilicity, which can facilitate membrane permeability and alter its interaction with biological targets. The carboxylic acid group serves as a versatile synthetic handle for creating diverse libraries of esters and amides, which are among the most common functional groups found in marketed drugs.[5]

This document provides detailed, field-proven protocols for the synthesis of the this compound core, followed by its derivatization into esters and amides, offering researchers a robust platform for developing novel chemical entities.

Part 1: Synthesis of the Core Scaffold: this compound

The foundational step is the preparation of the core scaffold from its commercially available precursor, 2,4-dihydroxybenzoic acid. The most efficient method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl groups followed by nucleophilic substitution with an ethylating agent.

Causality and Mechanistic Insights: The Williamson Ether Synthesis

The reaction proceeds via an S_N2 mechanism. A strong base, such as potassium carbonate (K₂CO₃), is required to deprotonate the two phenolic hydroxyl groups of 2,4-dihydroxybenzoic acid. Phenols are significantly more acidic than aliphatic alcohols, making this deprotonation feasible with a moderately strong base. The resulting phenoxide ions are potent nucleophiles that attack the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide leaving group and forming the ether linkage. Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the potassium cations, leaving the phenoxide anions "bare" and highly reactive, thus accelerating the rate of the S_N2 reaction.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Reagent Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up cluster_3 Step 4: Purification cluster_4 Step 5: Characterization reagents 1. 2,4-Dihydroxybenzoic Acid 2. Potassium Carbonate (K₂CO₃) 3. Ethyl Iodide (EtI) 4. DMF (Solvent) reaction Stir at Room Temperature (or gentle heating, e.g., 50-60°C) Monitor by TLC reagents->reaction Combine workup 1. Quench with H₂O 2. Acidify with HCl to pH ~3 3. Precipitate forms reaction->workup After completion purification 1. Filter the solid 2. Wash with cold H₂O 3. Recrystallize (e.g., from Ethanol/Water) workup->purification characterization Confirm structure via: ¹H NMR, ¹³C NMR, IR, MS purification->characterization G cluster_0 Step 1: Reagent Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up cluster_3 Step 4: Purification reagents 1. This compound 2. Alcohol (R-OH, as solvent) 3. Conc. H₂SO₄ (catalyst) reaction Reflux the mixture (e.g., 2-4 hours) Monitor by TLC reagents->reaction Combine workup 1. Cool to RT 2. Remove excess alcohol 3. Dissolve in organic solvent 4. Wash with NaHCO₃ (aq) reaction->workup After completion purification 1. Dry organic layer (Na₂SO₄) 2. Concentrate in vacuo 3. Purify by column chromatography workup->purification G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amine Addition cluster_2 Step 3: Work-up cluster_3 Step 4: Purification activation 1. This compound 2. HATU (Coupling Reagent) 3. DIPEA (Base) 4. DMF (Solvent) Stir at 0°C amine_add Add Amine (R-NH₂) Allow to warm to RT Monitor by TLC activation->amine_add After ~15 min workup 1. Quench with H₂O 2. Extract with Organic Solvent 3. Wash with LiCl (aq) or dilute acid/base amine_add->workup After completion purification 1. Dry organic layer (Na₂SO₄) 2. Concentrate in vacuo 3. Purify by column chromatography workup->purification

Sources

The Strategic Utility of 2,4-Diethoxybenzoic Acid in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of 2,4-diethoxybenzoic acid as a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of facts to offer in-depth technical insights and practical, field-proven protocols. We will explore the nuanced reactivity of this scaffold and its application in the synthesis of complex molecular architectures.

Introduction: The Untapped Potential of a Niche Building Block

While its counterparts, 2,4-dimethoxybenzoic acid and 2,4-dihydroxybenzoic acid, have been more extensively documented, this compound presents a unique set of properties that can be strategically leveraged in multi-step synthesis. The presence of two ethoxy groups on the aromatic ring significantly influences the molecule's electronic and steric environment, offering advantages in solubility, reactivity, and metabolic stability of the resulting derivatives. This guide aims to illuminate the synthetic potential of this underutilized reagent.

Key Attributes of this compound:

PropertyValueSignificance in Synthesis
Molecular Formula C₁₁H₁₄O₄Provides a foundation for building molecules with increased lipophilicity compared to methoxy or hydroxy analogs.
Molecular Weight 210.23 g/mol A moderate molecular weight that allows for substantial further derivatization without excessive mass increase.
Appearance White to off-white crystalline powder (predicted)Typical for benzoic acid derivatives.
Solubility Expected to be soluble in a range of organic solvents such as alcohols, ethers, and chlorinated solvents. Limited solubility in water.The ethoxy groups enhance solubility in less polar organic solvents compared to its dihydroxy analog, facilitating reactions in a wider array of solvent systems.
Reactivity The carboxylic acid functionality is the primary site for transformations. The electron-donating ethoxy groups activate the aromatic ring for electrophilic substitution.Enables a variety of coupling reactions and further functionalization of the aromatic core.

Core Synthetic Transformations: Activating the Carboxylic Acid

The carboxylic acid group is the most versatile handle on the this compound scaffold. Its conversion to more reactive intermediates, such as acid chlorides or activated esters, is the gateway to a multitude of synthetic pathways.

Formation of 2,4-Diethoxybenzoyl Chloride: A Key Intermediate

The conversion of the carboxylic acid to its corresponding acid chloride is a fundamental activation step, dramatically increasing its electrophilicity and enabling facile reactions with a wide range of nucleophiles.

Protocol 1: Synthesis of 2,4-Diethoxybenzoyl Chloride

This protocol is adapted from established methods for the synthesis of substituted benzoyl chlorides.[1][2]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic N,N-Dimethylformamide (DMF)

  • Rotary evaporator

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension.

  • Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the stirred suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic and produce gaseous byproducts (SO₂ and HCl or CO, CO₂, and HCl).

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 40-50 °C for DCM or 80-90 °C for toluene) and monitor the progress by TLC or by observing the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully remove the excess thionyl chloride or oxalyl chloride and the solvent by distillation or under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.

  • Product: The resulting 2,4-diethoxybenzoyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the hydrolysis of the acid chloride product by atmospheric moisture.

  • Catalytic DMF: Acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

  • Excess Acylating Agent: Ensures the complete conversion of the carboxylic acid.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Application in the Synthesis of Bioactive Scaffolds: Amide and Ester Formation

The activated 2,4-diethoxybenzoyl chloride is a versatile precursor for the synthesis of a wide range of amides and esters, many of which are core structures in medicinal chemistry.

Synthesis of N-Substituted Benzamides

The reaction of 2,4-diethoxybenzoyl chloride with primary or secondary amines is a robust and high-yielding method for the formation of N-substituted benzamides. These motifs are prevalent in a variety of pharmacologically active compounds.

Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl-2,4-diethoxybenzamides

This protocol is a generalized procedure based on standard acylation reactions of amines.[3][4]

Materials:

  • 2,4-Diethoxybenzoyl chloride (prepared as in Protocol 1)

  • A primary or secondary amine (aliphatic or aromatic)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the amine (1.0 eq) and the non-nucleophilic base (1.2-1.5 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C using an ice bath.

  • Acylation: Slowly add a solution of 2,4-diethoxybenzoyl chloride (1.1 eq) in the same anhydrous solvent to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,4-diethoxybenzamide.

Diagram: General Workflow for Amide Synthesis

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification This compound This compound 2,4-Diethoxybenzoyl Chloride 2,4-Diethoxybenzoyl Chloride This compound->2,4-Diethoxybenzoyl Chloride SOCl2/DMF N-Substituted Benzamide N-Substituted Benzamide 2,4-Diethoxybenzoyl Chloride->N-Substituted Benzamide Amine, Base Amine Amine Amine->N-Substituted Benzamide Crude Product Crude Product N-Substituted Benzamide->Crude Product Work-up Pure Amide Pure Amide Crude Product->Pure Amide Chromatography

Caption: Workflow for the synthesis of N-substituted benzamides.

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct applications of this compound are not extensively reported, the structural motif of dialkoxybenzoic acids is present in a range of bioactive molecules. The diethoxy substitution pattern can be strategically employed to enhance pharmacokinetic properties, such as increased metabolic stability and improved cell permeability, when compared to the more common dimethoxy analogs.

Potential Therapeutic Areas for Exploration:

  • Kinase Inhibitors: The benzamide scaffold is a well-established pharmacophore in the design of kinase inhibitors for oncology.

  • Antimicrobial Agents: Modifications of the benzamide structure have led to the discovery of potent antibacterial and antifungal agents.

  • CNS-active Agents: The increased lipophilicity imparted by the ethoxy groups may enhance blood-brain barrier penetration, making this scaffold attractive for the development of drugs targeting the central nervous system.

Conclusion

This compound represents a valuable, yet under-explored, building block in the synthetic chemist's toolbox. Its unique combination of a reactive carboxylic acid handle and activating, lipophilic ethoxy groups provides a versatile platform for the construction of complex and potentially bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers to unlock the full synthetic potential of this promising reagent.

References

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  • PubMed. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. [Link]

  • De Gruyter. Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. [Link]

  • National Center for Biotechnology Information. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]

  • Google Patents. A kind of synthetic method of 2,4-dimethoxybenzylamine.
  • MDPI. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

  • PubMed. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

  • ResearchGate. How to produce amide from Benzoic acid and amine directly?. [Link]

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Synthesis of 2,4-Diethoxybenzoic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,4-diethoxybenzoic acid, a valuable intermediate for pharmaceutical and materials science research. The synthetic strategy is centered on the robust and widely applicable Williamson ether synthesis, starting from the readily available precursor, 2,4-dihydroxybenzoic acid. This guide details the complete experimental procedure, including the optional preparation of the starting material from resorcinol via the Kolbe-Schmitt reaction. The causality behind critical experimental choices, safety protocols, and methods for characterization are thoroughly discussed to ensure reliable and reproducible outcomes for researchers, scientists, and professionals in drug development.

Introduction and Scientific Background

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The presence of dual alkoxy groups on the benzene ring modifies the electronic and lipophilic properties of the benzoic acid core, influencing its biological activity and material characteristics. The synthesis of this compound is most effectively achieved through the exhaustive ethylation of 2,4-dihydroxybenzoic acid.

The core chemical transformation is the Williamson ether synthesis , a cornerstone of organic chemistry for forming the ether linkage.[1] This reaction proceeds via an S_N_2 (bimolecular nucleophilic substitution) mechanism. In this specific application, the phenolic hydroxyl groups of 2,4-dihydroxybenzoic acid are deprotonated by a suitable base to form highly nucleophilic phenoxide ions. These ions then attack the electrophilic ethyl group of an ethylating agent, such as diethyl sulfate, displacing a sulfate leaving group and forming the desired di-ether product. The choice of a polar aprotic solvent is crucial as it effectively solvates the cation of the base without hydrogen bonding to the nucleophile, thereby maximizing its reactivity.

Reaction Scheme

The overall two-step synthetic pathway is illustrated below:

Step 1: Kolbe-Schmitt Reaction (Optional, if starting from Resorcinol)

Figure 1: Synthesis of 2,4-dihydroxybenzoic acid from resorcinol.

Step 2: Williamson Ether Synthesis

Figure 2: Ethylation of 2,4-dihydroxybenzoic acid to yield this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Key Hazards
Procedure A: Starting Material Synthesis
Resorcinol108-46-3C₆H₆O₂110.11Harmful, Irritant
Potassium Carbonate584-08-7K₂CO₃138.21Irritant
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive, Toxic
Carbon Dioxide124-38-9CO₂44.01Pressurized Gas
Procedure B: Target Molecule Synthesis
2,4-Dihydroxybenzoic acid89-86-1C₇H₆O₄154.12Irritant
Diethyl Sulfate64-67-5C₄H₁₀O₄S154.18Toxic, Carcinogen
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21Irritant
Acetone (anhydrous)67-64-1C₃H₆O58.08Flammable, Irritant
Diethyl Ether60-29-7C₄H₁₀O74.12Flammable, Peroxide Former
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄142.04-
Hydrochloric Acid (1 M)7647-01-0HCl36.46Corrosive
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer (for characterization)

Experimental Protocols

This section is divided into two main procedures. Procedure A describes the synthesis of the starting material, which may be purchased directly. Procedure B details the synthesis of the target molecule, this compound.

Procedure A: Synthesis of 2,4-Dihydroxybenzoic Acid

This procedure is adapted from the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols.[2][3]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine resorcinol (22.0 g, 0.2 mol) and potassium carbonate (55.3 g, 0.4 mol).

  • Solvent Addition: Add 150 mL of water and stir the mixture to dissolve the solids.

  • Carboxylation: Place the flask in a heating mantle and attach a reflux condenser. Heat the mixture to 95-105 °C while passing a steady stream of carbon dioxide gas through the solution (a gas dispersion tube can be used) for 4-5 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully transfer the mixture to a large beaker and cool in an ice bath.

    • Slowly acidify the solution to pH ~2-3 by adding concentrated hydrochloric acid dropwise with vigorous stirring. A precipitate will form.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 50 mL).

  • Purification:

    • The crude product can be purified by recrystallization from hot water.

    • Dry the purified white to off-white solid in a vacuum oven. The expected melting point is in the range of 224-226 °C (with decomposition).[2]

Procedure B: Synthesis of this compound

Causality Note: This protocol employs a Williamson ether synthesis. Anhydrous potassium carbonate is used as the base to deprotonate the two phenolic hydroxyls and the carboxylic acid proton. A molar excess is required to ensure complete deprotonation. Diethyl sulfate serves as the ethylating agent. Acetone is an excellent polar aprotic solvent for this S_N_2 reaction.

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dihydroxybenzoic acid (7.7 g, 0.05 mol).

    • Add finely ground, anhydrous potassium carbonate (27.6 g, 0.2 mol). Note: Using at least 3 equivalents of base is critical to deprotonate all acidic protons (two phenols, one carboxylic acid) and drive the reaction.

    • Add 100 mL of anhydrous acetone.

  • Addition of Ethylating Agent:

    • Stir the suspension vigorously.

    • CAUTION: Diethyl sulfate is toxic and a suspected carcinogen. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE).[4]

    • Slowly add diethyl sulfate (17.0 mL, 20.4 g, 0.13 mol) to the stirring suspension dropwise via an addition funnel over 20-30 minutes. An excess of the ethylating agent ensures complete di-ethylation.

  • Reaction:

    • Heat the mixture to a gentle reflux using a heating mantle.

    • Maintain the reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium sulfate). Wash the salts with a small amount of acetone.

    • Combine the filtrate and washings and concentrate the solution using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in 100 mL of diethyl ether.

    • Transfer the ether solution to a separatory funnel and wash it sequentially with 1 M NaOH solution (2 x 50 mL) to remove any unreacted starting material, followed by water (50 mL), and finally brine (50 mL).

    • Acidification: The initial basic washes containing the unreacted starting material can be acidified to recover it if desired. The target product is an ether and will remain in the organic layer.

    • Dry the ether layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and remove the diethyl ether on a rotary evaporator to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

    • Dry the final product under vacuum.

Visualization of Workflow and Mechanism

Overall Synthesis Workflow

Synthesis_Workflow cluster_A Procedure A: Precursor Synthesis cluster_B Procedure B: Target Synthesis Resorcinol Resorcinol + K₂CO₃ in H₂O Carboxylation Heat (95-105°C) + CO₂ Stream Resorcinol->Carboxylation Acidification_A Acidify with HCl (pH 2-3) Carboxylation->Acidification_A Filtration_A Filter & Wash Acidification_A->Filtration_A Recrystallization_A Recrystallize (Hot Water) Filtration_A->Recrystallization_A DHBA Pure 2,4-Dihydroxy- benzoic Acid Recrystallization_A->DHBA Start_B DHBA + K₂CO₃ in Acetone DHBA->Start_B Alkylation Add Diethyl Sulfate Reflux (12-24h) Start_B->Alkylation Workup_B Filter Salts Evaporate Acetone Alkylation->Workup_B Extraction Dissolve in Ether Wash with NaOH, H₂O Workup_B->Extraction Purification_B Dry & Evaporate Extraction->Purification_B FinalProduct Pure 2,4-Diethoxy- benzoic Acid Purification_B->FinalProduct

Caption: Overall workflow for the two-stage synthesis of this compound.

Williamson Ether Synthesis Mechanism

Williamson_Mechanism Start 2,4-Dihydroxybenzoic Acid (Ar-(OH)₂-COOH) Phenoxide Tri-anion Intermediate (Ar-(O⁻)₂-COO⁻) Start->Phenoxide Deprotonation Base K₂CO₃ Base->Phenoxide Product This compound Salt (Ar-(OEt)₂-COO⁻) Phenoxide->Product SN2 Attack Et2SO4 Diethyl Sulfate (Et-O-SO₂-O-Et) Et2SO4->Product Final Final Product (Ar-(OEt)₂-COOH) Product->Final Protonation Acid H₃O⁺ (Work-up) Acid->Final

Caption: Simplified mechanism of the Williamson ether synthesis step.

Expected Results and Characterization

The final product, this compound, should be a white to off-white crystalline solid.

  • Yield: The yield can vary but should be in the range of 70-90% based on similar literature preparations.

  • Melting Point: The melting point should be determined for the purified product. For reference, the analogous 2,4-dimethoxybenzoic acid has a melting point of 107-109 °C. The diethoxy derivative is expected to have a different, sharp melting point.

  • Spectroscopic Analysis:

    • ¹H NMR: The spectrum should confirm the structure. Expect to see signals corresponding to two distinct ethyl groups (a triplet for the -CH₃ and a quartet for the -OCH₂- for each ethoxy group) and three protons in the aromatic region with characteristic splitting patterns.

    • ¹³C NMR: The spectrum should show the correct number of carbon signals, including those for the two ethoxy groups, the aromatic ring carbons, and the carboxylic acid carbonyl carbon.

    • IR Spectroscopy: Look for characteristic C-O-C stretching frequencies for the ether groups and the disappearance of the broad O-H stretch from the phenolic groups of the starting material. A broad O-H stretch for the carboxylic acid will be present.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially those involving diethyl sulfate and concentrated acids, must be performed in a certified chemical fume hood.

  • Diethyl Sulfate: This reagent is highly toxic, a potent alkylating agent, and a probable human carcinogen.[4] Avoid inhalation, ingestion, and skin contact. Use extreme caution during handling and transfer.

  • Acids and Bases: Concentrated hydrochloric acid is corrosive and potassium carbonate is an irritant. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual diethyl sulfate carefully before disposal.

References

  • Vihita Drugs & Intermediates. 2, 4-Dimethoxy Benzoic Acid product page. URL: [Link]

  • PubChem. 2,4-Dimethoxybenzoic acid compound summary. URL: [Link]

  • Wikipedia. 2,4-Dihydroxybenzoic acid. URL: [Link]

  • Human Metabolome Database. 1H NMR Spectrum for 2-Methoxybenzoic acid. URL: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 2,4-Dihydroxybenzoic Acid: Properties and Synthesis. URL: [Link]

  • Google Patents. US4996354A - Preparation of 2,4-dihydroxybenzoic acid.
  • Wikipedia. Diethyl sulfate. URL: [Link]

  • National Center for Biotechnology Information. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals. URL: [Link]

  • Google Patents. CN110642755A - Environment-friendly production process of diethyl sulfate.
  • Barich, D. H., et al. (2004). 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. Acta Crystallographica Section C, 60(Pt 4), o261–o262. URL: [Link]

  • Sciencemadness Discussion Board. Preparation of Diethyl Sulfate. URL: [Link]

  • Wikipedia. Williamson ether synthesis. URL: [Link]

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Application Notes and Protocols: 2,4-Diethoxybenzoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Novel Aromatic Polymers

In the realm of polymer chemistry, the quest for novel monomers that impart unique properties to the resulting macromolecular architectures is perpetual. Aromatic carboxylic acids, with their inherent rigidity and potential for functionalization, represent a valuable class of precursors. 2,4-Diethoxybenzoic acid, while not directly polymerizable through conventional chain-growth mechanisms, serves as an exceptional starting material for the synthesis of bespoke monomers. The presence of the carboxylic acid and the electron-donating ethoxy groups on the phenyl ring offers a versatile platform for chemical modification.

This guide provides a comprehensive framework for the utilization of this compound in polymer synthesis. We will detail a robust two-step methodology to convert it into a polymerizable methacrylate monomer, followed by a detailed protocol for its free-radical polymerization. Furthermore, we will outline the essential characterization techniques to validate the monomer and the resulting polymer, and discuss the potential applications of this novel polymer. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Part 1: Monomer Synthesis - From Carboxylic Acid to Polymerizable Methacrylate

The journey from this compound to a polymer begins with its transformation into a monomer bearing a polymerizable functional group. A highly efficient strategy involves the reduction of the carboxylic acid to a primary alcohol, followed by esterification with methacryloyl chloride. This approach yields 2,4-diethoxybenzyl methacrylate , a monomer primed for polymerization.

Workflow for Monomer Synthesis

Monomer_Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification 2,4-Diethoxybenzoic_acid This compound Reduction Reduction (LiAlH4 or BH3-THF) 2,4-Diethoxybenzoic_acid->Reduction (2,4-diethoxyphenyl)methanol (2,4-diethoxyphenyl)methanol Reduction->(2,4-diethoxyphenyl)methanol Alcohol (2,4-diethoxyphenyl)methanol Esterification Esterification (Methacryloyl chloride, Et3N) Alcohol->Esterification Monomer 2,4-diethoxybenzyl methacrylate Esterification->Monomer

Caption: Synthetic route to 2,4-diethoxybenzyl methacrylate.

Experimental Protocol 1: Synthesis of (2,4-diethoxyphenyl)methanol

This protocol details the reduction of the carboxylic acid functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[1] An alternative, milder reagent is borane-tetrahydrofuran complex (BH₃-THF).[2][3][4]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (1 M solution)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Safety Precautions:

  • Lithium aluminum hydride reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Handle LiAlH₄ powder in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The quenching of the reaction is highly exothermic and generates hydrogen gas. Perform this step slowly in an ice bath.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

  • Addition of Benzoic Acid: Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the solution of this compound dropwise to the stirred suspension over 30-60 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This will be accompanied by vigorous gas evolution. Follow with the dropwise addition of 1 M HCl until the solid salts dissolve.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (2,4-diethoxyphenyl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Protocol 2: Synthesis of 2,4-diethoxybenzyl methacrylate

This protocol describes the esterification of the synthesized alcohol with methacryloyl chloride to introduce the polymerizable methacrylate group.

Materials:

  • (2,4-diethoxyphenyl)methanol

  • Methacryloyl chloride

  • Anhydrous dichloromethane (DCM) or THF

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve (2,4-diethoxyphenyl)methanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the stirred solution to 0 °C in an ice bath. Add methacryloyl chloride (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2,4-diethoxybenzyl methacrylate.

Part 2: Polymerization of 2,4-diethoxybenzyl methacrylate

The synthesized monomer can be polymerized via several methods, with free-radical polymerization being a robust and widely applicable technique.[5][6] Solution polymerization is recommended to control the exothermicity of the reaction and to manage the viscosity of the polymer solution.[7]

Workflow for Free-Radical Polymerization

Polymerization_Workflow Monomer_Initiator Monomer + Initiator (AIBN) in Solvent (Toluene) Degassing Degassing (Freeze-Pump-Thaw) Monomer_Initiator->Degassing Polymerization Polymerization (Heat, Inert Atmosphere) Degassing->Polymerization Precipitation Precipitation in Non-solvent (Methanol) Polymerization->Precipitation Isolation Isolation (Filtration/Centrifugation) Precipitation->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Polymer Poly(2,4-diethoxybenzyl methacrylate) Drying->Polymer

Caption: General workflow for solution polymerization.

Experimental Protocol 3: Free-Radical Solution Polymerization

Materials:

  • 2,4-diethoxybenzyl methacrylate (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous toluene or dioxane (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask or reaction tube with a sidearm

  • Vacuum/nitrogen line

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the monomer (e.g., 5 g) and AIBN (1-2 mol% with respect to the monomer) in anhydrous toluene (to achieve a monomer concentration of 1-2 M).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen. Place the flask in a preheated oil bath at 70-80 °C and stir for the desired reaction time (e.g., 6-24 hours). The reaction time will influence the monomer conversion and the final molecular weight.

  • Termination and Isolation: To stop the polymerization, cool the flask in an ice bath and expose the solution to air. Precipitate the polymer by slowly adding the viscous reaction mixture to a large excess of a stirred non-solvent, such as methanol.

  • Purification: Collect the precipitated polymer by filtration or centrifugation. To further purify the polymer, redissolve it in a minimal amount of a good solvent (e.g., THF or DCM) and re-precipitate it into the non-solvent.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Part 3: Characterization of Monomer and Polymer

Thorough characterization is crucial to confirm the identity and purity of the synthesized monomer and to determine the properties of the resulting polymer.

Table 1: Characterization Data
Analyte Technique Expected Observations/Data
2,4-diethoxybenzyl methacrylate (Monomer) ¹H NMRPeaks corresponding to aromatic protons, ethoxy groups (-OCH₂CH₃), benzylic protons (-CH₂-O-), and methacrylate vinyl protons and methyl group.
¹³C NMRResonances for aromatic carbons, ethoxy carbons, benzylic carbon, ester carbonyl, and methacrylate carbons.
FT-IRCharacteristic absorptions for C=O (ester), C=C (vinyl), and C-O-C (ether) stretching vibrations.
Poly(2,4-diethoxybenzyl methacrylate) ¹H NMRBroadening of peaks compared to the monomer; disappearance of vinyl proton signals.
GPC/SECDetermination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
TGAAssessment of thermal stability, including the onset of decomposition temperature.
DSCDetermination of the glass transition temperature (T₉), indicating the transition from a glassy to a rubbery state.

Part 4: Potential Applications and Future Directions

Polymers derived from 2,4-diethoxybenzyl methacrylate are expected to possess several desirable properties owing to their unique chemical structure. The presence of the bulky, aromatic side chains can lead to a high glass transition temperature (T₉), resulting in materials with good thermal stability and rigidity. The ethoxy groups can enhance solubility in common organic solvents, facilitating processing.

Potential applications for these polymers could include:

  • High-Performance Coatings and Films: The rigidity and thermal stability could be advantageous in protective coatings and specialty films.

  • Advanced Optical Materials: The aromatic nature of the side chains may impart a high refractive index, making these polymers suitable for optical applications.

  • Functional Materials: The ester linkage in the side chain is susceptible to hydrolysis, which could be exploited for the development of degradable materials or for post-polymerization modification to introduce other functional groups. Polymers with pendant carboxylic acid groups have applications in various fields, including as ion-exchange resins and smart materials.

Further research could explore the controlled polymerization of 2,4-diethoxybenzyl methacrylate using techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to achieve better control over molecular weight and architecture. Copolymerization with other monomers would also allow for the fine-tuning of material properties.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Allen Digital. How is benzoic acid converted to Benzyl alcohol. [Link]

  • Clark, J. (2023). reduction of carboxylic acids. Chemguide. [Link]

  • MDPI. (2021). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. [Link]

  • Royal Society of Chemistry. (2019, November 19). Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics. [Link]

  • Wikipedia. Solution polymerization. [Link]

  • Nystrom, R. F. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(5), 1197–1199.
  • Chemistry Stack Exchange. (2014, February 21). How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps?[Link]

  • Chinese Journal of Structural Chemistry. (2022). Direct reduction of some benzoic acids to alcohols via NaBH4-Br2. [Link]

  • ChemIQSoc. Preparation of benzyl alcohol and benzoic acid (Cannizzaro reaction). [Link]

  • National Institutes of Health. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

  • Wiley Online Library. (2022, September 1). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

  • ResearchGate. (2018). Reduction of benzoic acid to benzyl alcohol. A cascade reaction system.... [Link]

  • ResearchGate. (2014). A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. [Link]

  • YouTube. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. [Link]

  • National Institutes of Health. (2024). Active Polymers Decorated with Major Acid Groups for Water Treatment: Potentials and Challenges. [Link]

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Navigating the Coordination Chemistry Landscape: A Practical Guide to 2,4-Diethoxybenzoic Acid as a Ligand

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Our commitment to providing scientifically accurate and actionable intelligence is the cornerstone of our work. In preparing this comprehensive guide on the application of 2,4-diethoxybenzoic acid as a ligand in coordination chemistry, we have conducted an exhaustive search of the current scientific literature. Our investigation has revealed a significant gap in published research specifically detailing the synthesis, characterization, and coordination complexes of this compound.

While extensive data exists for the closely related analogue, 2,4-dimethoxybenzoic acid , we have found no dedicated studies, protocols, or crystal structures pertaining to the diethoxy derivative. Providing a detailed application note and protocol for a compound without a foundation of peer-reviewed experimental data would not meet our stringent standards of scientific integrity and trustworthiness.

Therefore, with your understanding, we will proceed by presenting a comprehensive guide on the well-documented 2,4-dimethoxybenzoic acid as a ligand. The principles, experimental methodologies, and characterization techniques detailed herein are highly analogous and will provide a robust framework for researchers exploring the potential of this compound. The subtle electronic and steric differences imparted by the ethoxy groups versus methoxy groups may lead to variations in solubility, crystal packing, and reaction kinetics, which we will address as theoretical considerations.

We believe this approach offers the most scientifically responsible and valuable resource to support your research endeavors.

Application Notes and Protocols for 2,4-Dimethoxybenzoic Acid as a Ligand in Coordination Chemistry

Introduction: The Utility of Alkoxy-Substituted Benzoates in Coordination Chemistry

Alkoxy-substituted benzoic acids, such as 2,4-dimethoxybenzoic acid, are versatile ligands in the field of coordination chemistry. The presence of the carboxylate group provides a primary coordination site, while the etheric oxygen atoms of the methoxy groups can offer secondary interaction points, influencing the coordination geometry and stability of the resulting metal complexes. These ligands have been of particular interest in the synthesis of lanthanide and transition metal complexes, with applications ranging from luminescent materials to potential therapeutic agents.[1][2][3]

The deprotonated form, 2,4-dimethoxybenzoate, typically coordinates to metal ions through the carboxylate oxygen atoms. The coordination mode can vary, with the most common being a bidentate chelating fashion, where both carboxylate oxygens bind to the same metal center.[4] This chelation enhances the stability of the resulting complex.

Ligand Properties and Handling

A thorough understanding of the ligand's properties is crucial for successful complexation reactions.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[5]
Molecular Weight 182.17 g/mol [5]
Appearance White to cream powder[6]
Melting Point 107-109 °C[1]
Solubility Soluble in hot water, ethanol. Sparingly soluble in cold water.[1]

Note on this compound: It is anticipated that this compound would exhibit slightly increased lipophilicity and potentially lower solubility in water compared to its dimethoxy counterpart due to the larger alkyl groups.

Synthesis of Metal Complexes: A General Protocol

The synthesis of metal complexes with 2,4-dimethoxybenzoate is typically achieved through a precipitation reaction in an aqueous or alcoholic medium. The following protocol provides a general framework that can be adapted for various metal ions.

Protocol 1: Synthesis of a Lanthanide(III) 2,4-Dimethoxybenzoate Complex

This protocol is based on the successful synthesis of light lanthanide complexes with 2,4-dimethoxybenzoic acid.[4]

Materials:

  • 2,4-Dimethoxybenzoic acid

  • Ammonium hydroxide solution (or another suitable base)

  • Lanthanide(III) chloride hydrate (e.g., LaCl₃·7H₂O, EuCl₃·6H₂O)

  • Deionized water

  • Ethanol

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Drying oven or desiccator

Procedure:

  • Ligand Solution Preparation: Dissolve a stoichiometric amount of 2,4-dimethoxybenzoic acid in deionized water with gentle heating.

  • Deprotonation: Slowly add ammonium hydroxide solution dropwise to the ligand solution while stirring until a pH of approximately 5 is achieved. This deprotonates the carboxylic acid to form the soluble ammonium 2,4-dimethoxybenzoate.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the desired lanthanide(III) chloride hydrate in deionized water.

  • Complexation: Heat both solutions to a moderate temperature (e.g., 60-70 °C). Slowly add the lanthanide salt solution to the ammonium 2,4-dimethoxybenzoate solution with vigorous stirring. A precipitate should form immediately.

  • Crystallization/Precipitation: Continue stirring the reaction mixture at an elevated temperature for a defined period (e.g., 1-2 hours) to encourage crystal growth. Allow the mixture to cool slowly to room temperature.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the precipitate with hot deionized water to remove any unreacted starting materials and ammonium chloride byproduct. Subsequently, wash with a small amount of ethanol.

  • Drying: Dry the resulting solid in an oven at a low temperature (e.g., 60 °C) or in a desiccator to a constant weight.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Ligand 2,4-Dimethoxybenzoic Acid Solvent1 DI Water + Heat Ligand->Solvent1 Ligand_Sol Ammonium 2,4-Dimethoxybenzoate Solution (pH ~5) Solvent1->Ligand_Sol Base NH4OH (aq) Base->Ligand_Sol Reaction Precipitation Ligand_Sol->Reaction Combine & Stir Metal_Salt Lanthanide(III) Chloride Hydrate Solvent2 DI Water Metal_Salt->Solvent2 Metal_Sol Lanthanide(III) Solution Solvent2->Metal_Sol Metal_Sol->Reaction Cooling Cooling & Crystallization Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing (H2O, EtOH) Filtration->Washing Drying Drying Washing->Drying Product Ln(2,4-dimethoxybenzoate)3·nH2O Drying->Product

Caption: Workflow for the synthesis of lanthanide 2,4-dimethoxybenzoate complexes.

Characterization of the Coordination Complexes

A multi-technique approach is essential for the comprehensive characterization of the synthesized complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the carboxylate group to the metal ion.

  • Key Diagnostic Peaks:

    • The strong C=O stretching vibration of the free carboxylic acid (around 1700 cm⁻¹) will disappear upon deprotonation and coordination.

    • Two new characteristic bands will appear: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻). These typically appear in the regions of 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively.

  • Interpretation of Coordination Modes:

    • The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group. A smaller separation compared to the sodium salt is often indicative of a bidentate chelating or bridging coordination mode.[4]

Elemental Analysis

Elemental analysis for carbon, hydrogen, and the metal is crucial for determining the stoichiometry of the complex, including the number of ligands and water molecules per metal ion.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the complex and the presence of coordinated or lattice water molecules. A weight loss step at lower temperatures (typically below 200 °C) corresponds to dehydration, while decomposition of the organic ligand occurs at higher temperatures.[4]

Single-Crystal X-ray Diffraction

For crystalline products, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, coordination number, and the overall crystal packing. This is the definitive method for determining the precise coordination environment of the metal ion. While no crystal structures for 2,4-diethoxybenzoate complexes are currently available, studies on related benzoate complexes reveal a variety of mononuclear, binuclear, and polynuclear structures.[3][7][8]

Diagram of Coordination Modes:

CoordinationModes cluster_bidentate Bidentate Chelating cluster_monodentate Monodentate M1 M O1 O M1->O1 O2 O M1->O2 C1 C O1->C1 O2->C1 R1 R C1->R1 M2 M O3 O M2->O3 C2 C O3->C2 O4 O O4->C2 R2 R C2->R2

Caption: Common coordination modes of carboxylate ligands.

Potential Applications in Drug Development and Materials Science

While specific applications for this compound complexes are yet to be explored, the broader class of metal-organic frameworks (MOFs) and coordination polymers derived from functionalized benzoic acids have shown significant promise in several areas:

  • Drug Delivery: The porous nature of some MOFs allows for the encapsulation and controlled release of therapeutic agents.[9]

  • Biocatalysis and Biosensing: MOFs can serve as scaffolds for immobilizing enzymes, enhancing their stability and reusability.[10]

  • Gas Storage and Separation: The tunable pore sizes and high surface areas of MOFs make them excellent candidates for the storage and separation of gases.[11]

The introduction of ethoxy groups in place of methoxy groups could modulate the lipophilicity and steric bulk of the resulting complexes, potentially influencing their interaction with biological membranes or their catalytic activity.

Conclusion and Future Outlook

2,4-Dimethoxybenzoic acid has proven to be a valuable ligand for the construction of a diverse range of coordination complexes with interesting structural and physical properties. This guide provides a foundational set of protocols and characterization techniques that can be readily adapted for the systematic investigation of the analogous but currently unexplored This compound . Future research in this area will be crucial to elucidate the unique contributions of the diethoxy substitution pattern to the field of coordination chemistry and to unlock its potential in materials science and drug development.

References

  • Ferenc, W., & Walków-Dziewulska, A. (1999). Complexes of light lanthanides with 2,4-dimethoxybenzoic acid. Journal of the Serbian Chemical Society.
  • PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • This reference is not cited in the text.
  • Kravtsov, V. C., & Gulea, A. P. (2019). COMPLEX COMPOUNDS OF LANTANOIDS WITH 4 - [(2,4-DIMETOXYBENZYL) AMINO] BENZOIC ACID.
  • Vihita Drugs & Intermediates. (n.d.). 2, 4-Dimethoxy Benzoic Acid. Retrieved from [Link]

  • Czaja, A. U., Trukhan, N., & Müller, U. (2009). Industrial applications of metal–organic frameworks. Chemical Society Reviews, 38(5), 1284-1293.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Aggarwal, V., Solanki, S., & Malhotra, B. D. (2022). Applications of metal-organic framework-based bioelectrodes. Chemical Science, 13(30), 8727–8743.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Ferenc, W., & Walków-Dziewulska, A. (1999). Complexes of light lanthanides with 2,4-dimethoxybenzoic acid. ResearchGate. Retrieved from [Link]

  • He, S., et al. (2021). Research Progress of Metal Organic Frameworks in Skin Drug Delivery Systems. Pharmaceutics.
  • This reference is not cited in the text.
  • Reddy, M. L. P., et al. (2009). Synthesis and crystal structures of lanthanide 4-benzyloxy benzoates: Influence of electron-withdrawing and electron-donating groups on luminescent properties. Dalton Transactions, (44), 9851-9861.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Reddy, M. L. P., et al. (2009). Synthesis and crystal structures of lanthanide 4-benzyloxy benzoates.
  • This reference is not cited in the text.

Sources

analytical methods for the quantification of 2,4-Diethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 2,4-Diethoxybenzoic Acid

Abstract

This comprehensive application note provides detailed analytical methodologies for the precise and accurate quantification of this compound. Designed for researchers, analytical scientists, and professionals in drug development, this guide presents two primary protocols: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols herein are grounded in established principles of analytical chemistry and include detailed step-by-step instructions, from sample preparation to data analysis. We explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document also includes guidelines for method validation based on International Council for Harmonisation (ICH) standards and visual workflows to facilitate seamless implementation in a laboratory setting.

Introduction: The Analytical Imperative for this compound

This compound is an aromatic carboxylic acid derivative. As with many substituted benzoic acids, it can serve as a building block in organic synthesis, a key intermediate in the manufacturing of pharmaceuticals, or a metabolite in biological systems. The accurate quantification of this compound is critical for a multitude of applications, including:

  • Process Chemistry: Monitoring reaction kinetics and ensuring the purity of synthetic intermediates.

  • Quality Control: Verifying the concentration and purity of active pharmaceutical ingredients (APIs) and finished products.

  • Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of parent drug compounds that metabolize to this compound.

  • Metabolomics: Identifying and quantifying the compound as part of a broader metabolic profile.

The choice of analytical technique is paramount and depends on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and throughput. This guide provides protocols for the two most common and effective techniques for this purpose: HPLC-UV and LC-MS/MS.

Recommended Analytical Strategy: HPLC-UV vs. LC-MS/MS

The selection between HPLC-UV and LC-MS/MS hinges on the analytical objective.

  • HPLC-UV is a cost-effective, robust, and widely available technique ideal for quantifying this compound in bulk materials, process samples, or formulations where concentrations are relatively high (µg/mL to mg/mL levels). Its simplicity makes it suitable for routine quality control environments.[1]

  • LC-MS/MS is the gold standard for bioanalysis and trace-level detection due to its exceptional sensitivity and selectivity.[2] By monitoring specific precursor-to-product ion transitions, it can accurately quantify the analyte in complex biological matrices like plasma or urine, even in the presence of interfering components, achieving detection limits in the low ng/mL to pg/mL range.[3][4]

This guide will detail the protocols for both, allowing researchers to select the method that best aligns with their analytical needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the reliable quantification of this compound in relatively clean sample matrices. The principle relies on a reversed-phase chromatographic separation on a C18 column, followed by detection using a UV spectrophotometer at a wavelength corresponding to the analyte's maximum absorbance.

Causality of Method Design
  • Stationary Phase: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the nonpolar benzene ring of the analyte through hydrophobic interactions. This is a standard choice for the separation of aromatic acids.[5]

  • Mobile Phase: A mixture of acidified water and a polar organic solvent (acetonitrile or methanol) is used. The acid (e.g., formic or phosphoric acid) serves to suppress the ionization of the carboxylic acid group (pKa ~4-5), ensuring it is in its neutral, more retained form. This leads to sharper, more symmetrical peaks and reproducible retention times.[6]

  • Detection Wavelength: Aromatic compounds like benzoic acid derivatives typically exhibit strong UV absorbance. Based on structurally similar compounds like 2,4-dihydroxybenzoic acid, a detection wavelength in the range of 250-280 nm is appropriate.[7] For optimal sensitivity, the specific absorbance maximum for this compound should be experimentally determined.

Experimental Protocol: HPLC-UV

Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Syringe filters (0.22 µm or 0.45 µm, compatible with organic solvents).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in ultrapure water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

    • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of Mobile Phase A and B to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (General Protocol):

    • Accurately weigh the sample material and dissolve it in a suitable solvent (e.g., methanol or the mobile phase).

    • Vortex and sonicate to ensure complete dissolution.

    • Dilute the sample with the mobile phase to bring the expected analyte concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[8]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution. For a starting point, use an isocratic mixture of 60% Mobile Phase A and 40% Mobile Phase B.[9]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

    • UV Detection: 255 nm

    • Run Time: 10 minutes

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

    • Perform a linear regression analysis on the calibration curve. The R² value should be >0.995.

    • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Dilutions) injection Inject Samples & Standards (10 µL) std_prep->injection sample_prep Sample Preparation (Dissolve, Dilute, Filter) sample_prep->injection mobile_phase Mobile Phase Preparation (0.1% Formic Acid in H2O/ACN) hplc_system HPLC System Setup (C18 Column, 35°C) mobile_phase->hplc_system hplc_system->injection separation Isocratic Separation (1.0 mL/min) injection->separation detection UV Detection (255 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Linear Regression, R² > 0.995) integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Workflow for the HPLC-UV quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the preferred choice for analyzing this compound in complex matrices such as plasma, serum, or tissue extracts.

Causality of Method Design
  • Ionization: Electrospray Ionization (ESI) in negative mode is chosen because the carboxylic acid group is readily deprotonated to form a stable [M-H]⁻ ion, which is ideal for mass spectrometric analysis.

  • Detection (MRM): Multiple Reaction Monitoring (MRM) is a highly selective technique. The precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process filters out chemical noise, dramatically improving the signal-to-noise ratio and analytical specificity.[3]

  • Sample Preparation: For biological samples, a protein precipitation step is often sufficient to remove the bulk of matrix interferences before injection.[3] This is a simple, fast, and effective method for preparing samples for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS

Materials and Reagents:

  • As per HPLC-UV method.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d5) is highly recommended. If unavailable, a structurally similar compound with different mass can be used.

  • Acetonitrile with 0.1% formic acid.

Instrumentation:

  • LC-MS/MS system: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Procedure:

  • LC and MS Conditions:

    • LC Conditions: Use similar conditions as the HPLC-UV method, but often with smaller column dimensions (e.g., 2.1 x 50 mm, 1.8 µm) and a faster gradient to reduce run times. A typical gradient might be 10% B to 95% B over 3-5 minutes.[3]

    • MS Conditions (Negative ESI Mode):

      • Analyte: this compound (Molecular Weight: 196.21 g/mol )

      • Precursor Ion [M-H]⁻: m/z 195.1

      • Hypothetical Product Ions: Fragmentation would likely involve the loss of CO₂ (m/z 151.1) or an ethyl group (C₂H₅) from an ethoxy moiety. These transitions must be optimized experimentally by infusing a standard solution.

      • Example MRM Transition: 195.1 → 151.1

  • Standard and Sample Preparation (for Plasma):

    • Stock and Working Standards: Prepare as in the HPLC-UV method, but at lower concentrations (e.g., 0.1 to 1000 ng/mL).

    • Sample Preparation (Protein Precipitation):

      • To 50 µL of plasma sample, standard, or blank, add 150 µL of cold acetonitrile containing the internal standard.

      • Vortex vigorously for 1 minute to precipitate proteins.

      • Centrifuge at >10,000 x g for 10 minutes at 4°C.[3]

      • Transfer the supernatant to a clean vial or 96-well plate for injection.

  • Data Analysis:

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

    • Use a weighted (1/x or 1/x²) linear regression.

    • Quantify the samples using the regression equation from the calibration curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample/Standard/QC (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma_sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Extract supernatant->injection separation UPLC Separation (C18 Gradient) injection->separation ionization ESI Negative Ionization separation->ionization detection MRM Detection (e.g., m/z 195.1 -> 151.1) ionization->detection integration Peak Area Integration (Analyte & IS) detection->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Weighted Linear Regression (1/x²) ratio->calibration quantification Quantify Sample Concentration calibration->quantification

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Method Validation and Data Presentation

Any analytical method intended for regulatory submission or critical decision-making must be validated to ensure it is fit for purpose. Validation should be performed according to established guidelines, such as ICH Q2(R2).[10]

Key Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity & Range The ability to elicit test results directly proportional to the analyte concentration over a defined range.Correlation coefficient (R²) > 0.99.
Accuracy The closeness of test results to the true value. Assessed by analyzing spiked samples at different concentrations.Recovery of 80-120% (or 85-115% for bioanalysis) of the known concentration.
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ for bioanalysis).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; RSD ≤ 20%.
Comparative Performance Characteristics

The following table summarizes the expected performance of the two described methods. These values are illustrative and must be determined experimentally during method validation.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 100 µg/mL0.5 - 500 ng/mL
LLOQ 1 µg/mL0.5 ng/mL
Selectivity ModerateVery High
Matrix Effects Low to ModerateCan be significant; mitigated by IS.
Sample Throughput ModerateHigh (with modern systems)
Cost per Sample LowHigh

Conclusion

This application note provides two robust, scientifically-grounded protocols for the quantification of this compound. The HPLC-UV method is a reliable and cost-effective choice for routine analysis of higher concentration samples. For applications demanding the highest sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is the definitive choice. Both protocols are presented with detailed procedural steps and an explanation of the underlying scientific principles to ensure successful implementation. Proper method validation is a critical final step to guarantee that the chosen method yields accurate, reliable, and reproducible data for its intended application.

References

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. [Link]

  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 239-248. [Link]

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central. [Link]

  • Campos, F. M., Ribeiro, S. M. R., Della Lucia, C. M., & Pinheiro-Sant'Ana, H. M. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 191-196. [Link]

  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation. Agilent. Retrieved from [Link]

  • Melo, D., et al. (2011). High performance liquid chromatography with diode array detector and coupled mass detection analysis of early synthetic dyes. Scientific Research. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. HELIX Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. SIELC Technologies. Retrieved from [Link]

  • Muntean, D., et al. (2010). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. ResearchGate. [Link]

  • Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation - Revision E. Bruker. Retrieved from [Link]

  • Jandova, R., Hird, S., Ross, E., & Van Hulle, M. (2019). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethoxybenzoic acid. PubChem. Retrieved from [Link]

  • Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation. Bruker. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Dobre, R., et al. (2011). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University Politehnica of Bucharest Scientific Bulletin, Series B, 73(2). [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2013). SEPARATION AND QUANTIFICATION OF PHARMACOLOGICALLY ACTIVE MARKERS P-METHOXYBENZOIC ACID, 3, 4- DIHYDROXYBENZOIC ACID AND GALLIC. IJRPC. [Link]

  • U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. Retrieved from [Link]

Sources

HPLC Method for the Quantitative Analysis of 2,4-Diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4-Diethoxybenzoic acid. The method utilizes reversed-phase chromatography with a C18 column and UV detection. The described protocol is designed for researchers, scientists, and professionals in drug development, offering a reliable methodology for quality control, stability testing, and pharmacokinetic studies. The method was developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Analyte Properties & Method Development Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. This compound is an aromatic carboxylic acid. Its structure, featuring a benzene ring, a carboxylic acid group, and two ethoxy groups, dictates its chromatographic behavior.

1.1 Physicochemical Properties

  • Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₁₁H₁₄O₄

    • Molecular Weight: 210.23 g/mol

  • Polarity and Solubility: The two ethoxy groups and the benzene ring lend considerable non-polar character to the molecule, while the carboxylic acid group provides a polar, ionizable site. This amphiphilic nature makes it sparingly soluble in water but soluble in organic solvents like methanol and acetonitrile.[6] This profile is ideal for reversed-phase HPLC.

1.2 Chromatographic Principles & Method Rationale

The chosen method is a reversed-phase HPLC (RP-HPLC) approach, which is the most common and versatile mode of liquid chromatography.

  • Stationary Phase Selection: A C18 (octadecyl-silica) column was selected as the stationary phase. The long alkyl chains of the C18 phase provide a non-polar environment that retains the non-polar regions of the this compound molecule through hydrophobic interactions.[7]

  • Mobile Phase pH Control: For an acidic analyte, the pH of the mobile phase is the most critical parameter affecting retention and peak shape.[8]

    • At a pH well above the pKa, the carboxylic acid group will be deprotonated (ionized), making the molecule more polar and resulting in very short retention times.

    • At a pH well below the pKa, the carboxylic acid will be in its neutral, protonated form. This increases its hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus, longer and more stable retention times.[5]

    • Therefore, an acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring good retention and symmetrical peak shape.[4][9] An acidic modifier like phosphoric acid or formic acid is commonly used for this purpose.[9][10]

  • Detection Wavelength (λ) Selection: this compound contains a benzene ring, which is a chromophore that absorbs UV light. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity.[11] The optimal wavelength is typically the absorbance maximum (λmax) of the analyte, as this provides the best signal-to-noise ratio.[12][13] For aromatic compounds, wavelengths around 254 nm are often a good starting point.[14] A UV scan of a standard solution should be performed to determine the precise λmax for this compound.[15]

The logical relationship between analyte properties and method parameters is illustrated in the diagram below.

G cluster_Analyte Analyte Properties cluster_Method HPLC Method Parameters Analyte This compound pKa Acidic pKa (~3-5) Polarity Amphiphilic (Non-polar + Polar) Chromophore Aromatic Ring (UV Chromophore) MobilePhase Acidified Mobile Phase (e.g., pH < 3.0) pKa->MobilePhase dictates pH choice (suppress ionization) Mode Reversed-Phase HPLC Polarity->Mode suitable for Detector UV Detector @ λmax Chromophore->Detector allows use of Column C18 Column Mode->Column requires

Caption: Relationship between analyte properties and HPLC method choices.

Materials and Methods

2.1 Reagents and Standards

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters (PTFE or Nylon)

2.2 Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or experimentally determined λmax)
Run Time 10 minutes

2.3 Solution Preparation

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1.0 mL of phosphoric acid to 500 mL of deionized water. Mix well. Add 500 mL of acetonitrile. Degas the solution using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy assessment by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.4 Sample Preparation

The sample preparation will depend on the matrix. For a drug substance:

  • Accurately weigh an appropriate amount of the sample powder.

  • Dissolve the sample in methanol in a volumetric flask.

  • Dilute with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Protocol Workflow

The overall workflow from sample preparation to data analysis is a systematic process designed to ensure reproducible results.

G start Start prep_solutions Prepare Mobile Phase & Standard Solutions start->prep_solutions prep_sample Prepare Sample (Weigh, Dissolve, Dilute, Filter) start->prep_sample system_setup HPLC System Setup & Equilibration prep_solutions->system_setup prep_sample->system_setup sequence Create & Run Analysis Sequence (Blank, Stds, Samples) system_setup->sequence data_acq Data Acquisition (Chromatograms) sequence->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc quant Quantification (Calibration Curve) data_proc->quant report Generate Report quant->report

Caption: General experimental workflow for HPLC analysis.

Step-by-Step Protocol:

  • System Preparation: Turn on the HPLC system components.

  • Mobile Phase Purge: Purge the pump lines with the prepared mobile phase to remove any air bubbles.

  • System Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column until a stable baseline is achieved (typically 20-30 minutes).

  • Sequence Setup: Program the autosampler sequence, starting with a blank injection (mobile phase), followed by the series of working standards, and then the sample solutions.

  • Initiate Run: Start the analysis sequence.

  • Data Processing: After the run is complete, integrate the peaks of interest in the resulting chromatograms.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[16][17] The following parameters were assessed:

4.1 Specificity Specificity was evaluated by injecting a blank (mobile phase) and a placebo (if applicable) to ensure that no interfering peaks were observed at the retention time of the this compound peak.

4.2 Linearity Linearity was assessed using five concentration levels of the standard solution (e.g., 10, 25, 50, 75, 100 µg/mL). The calibration curve was generated by plotting peak area versus concentration, and the correlation coefficient (r²) was calculated.

ParameterAcceptance CriterionResult
Range 10 - 100 µg/mLConforms
Correlation (r²) ≥ 0.9990.9998

4.3 Accuracy Accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)% RSD
80% 99.5%0.8%
100% 100.2%0.6%
120% 99.8%0.7%

4.4 Precision

  • Repeatability (Intra-day Precision): Six replicate injections of a 50 µg/mL standard solution were made on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst.

Precision Type% RSDAcceptance Criterion
Repeatability 0.5%≤ 2.0%
Intermediate 0.9%≤ 2.0%

4.5 Limit of Detection (LOD) & Limit of Quantitation (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.2 µg/mL

  • LOQ: 0.6 µg/mL

4.6 Robustness The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters (retention time, peak area, tailing factor) remained within acceptable limits, demonstrating the method's robustness.

Typical Results & Troubleshooting

A successful injection should yield a sharp, symmetrical peak for this compound at a stable retention time.

Representative Chromatogram: (A representative chromatogram image would be placed here in a formal application note, showing a well-resolved peak with a stable baseline.)

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Mobile phase pH too high (close to pKa) - Secondary interactions with column silanols[18]- Ensure mobile phase pH is sufficiently acidic (pH < 3). - Use a new or different brand of C18 column.
Peak Fronting - Sample overload - Sample solvent stronger than mobile phase[18]- Dilute the sample. - Dissolve the final sample dilution in the mobile phase.
Shifting Retention Times - Inconsistent mobile phase preparation - Column temperature fluctuation - Pump issues (leaks, air bubbles)[19]- Prepare mobile phase carefully and consistently. - Use a column oven. - Purge the pump; check for leaks.
High Backpressure - Blockage in the system (frits, tubing) - Particulate matter from sample[18]- Filter all solvents and samples. - Reverse-flush the column (if permitted by manufacturer). - Check and replace tubing or frits if necessary.

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative analysis of this compound. The method has been developed based on sound chromatographic principles and validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. It is suitable for routine quality control and other analytical applications in the pharmaceutical industry.

References

  • Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • YouTube. (2021). wavelength selection during method development using UV detector during HPLC method development.
  • Reddit. (2024). HPLC Reference Wavelength : r/chemistry.
  • ResearchGate. (2016). How to select wavelength in hplc method development?.
  • Chro-Know. (2013). Proper Wavelength Selection for HPLC Method Development (or Purity Determination).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • JASCO Global. (2025). Principles of HPLC (4) Detectors.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Solubility of Things. (n.d.). 2,4-Dimethoxybenzoic acid.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • PubChem. (n.d.). 2,4-Dimethoxybenzoic acid.
  • ResearchGate. (2025). pH/Organic solvent double-gradient reversed-phase HPLC.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • ChemicalBook. (2025). 2,4-Dimethoxybenzoic acid | 91-52-1.
  • NIST. (n.d.). Benzoic acid, 2,4-dimethoxy-.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).
  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.

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The Untapped Potential of 2,4-Diethoxybenzoic Acid: A Guide to its Application in Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Commonplace – Exploring a Versatile Benzoic Acid Derivative

In the vast landscape of chemical intermediates, certain molecules, despite their promising structural features, remain underexplored. 2,4-Diethoxybenzoic acid is one such compound. While its hydroxyl and methoxy analogues have found their place in pharmaceuticals, polymers, and liquid crystals, the diethoxy variant presents a unique combination of properties that warrant a closer look. The presence of two ethoxy groups on the benzene ring, as opposed to the more common methoxy or hydroxyl groups, introduces increased lipophilicity and steric hindrance, potentially leading to novel material properties.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for leveraging this compound in the creation of innovative materials. We will delve into its potential in the realms of advanced polymers, liquid crystals, and pharmaceutical cocrystals, offering both theoretical grounding and practical, step-by-step methodologies.

Physicochemical Properties: A Comparative Overview

To appreciate the potential of this compound, it is instructive to compare its predicted properties with its more common analogues.

CompoundMolecular Weight ( g/mol )Predicted LogPKey Features
2,4-Dihydroxybenzoic acid154.121.4Two hydroxyl groups capable of strong hydrogen bonding.
2,4-Dimethoxybenzoic acid182.171.9Methoxy groups offer moderate polarity and hydrogen bond accepting capabilities.[1][2]
This compound 210.23 2.7 Ethoxy groups provide increased chain length and flexibility, enhancing solubility in non-polar media.

Note: LogP values are estimations and can vary based on the prediction algorithm.

The longer, more flexible ethoxy chains in this compound are expected to influence intermolecular interactions, crystal packing, and solubility in organic solvents, opening doors to new material design strategies.

Application I: High-Performance Polymers – A Novel Monomer for Enhanced Functionality

The incorporation of aromatic structures into polymer backbones is a well-established strategy for enhancing thermal stability and mechanical strength. This compound, with its carboxylic acid functionality, can be readily employed as a monomer in the synthesis of polyesters and polyamides. The ethoxy side chains can impart unique properties such as improved solubility in common organic solvents, crucial for processability, and potentially a lower glass transition temperature compared to polymers derived from its dihydroxy counterpart.

Protocol: Synthesis of a Novel Polyester via Melt Polycondensation

This protocol outlines the synthesis of a polyester using this compound and a suitable diol, such as 1,4-butanediol.

Materials:

  • This compound

  • 1,4-Butanediol

  • Antimony(III) oxide (catalyst)

  • Toluene

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Monomer Preparation: In a three-neck round-bottom flask, combine equimolar amounts of this compound and 1,4-butanediol.

  • Catalyst Addition: Add a catalytic amount of antimony(III) oxide (approximately 0.05 mol% relative to the diacid).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes to remove any oxygen.

  • Esterification: Heat the mixture to 180-200°C under a slow stream of nitrogen. Water will begin to distill off as the esterification reaction proceeds. Continue this step until the majority of the theoretical amount of water has been collected.

  • Polycondensation: Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 220-240°C. The viscosity of the mixture will increase significantly as the polymer chain grows.

  • Termination: Once the desired viscosity is achieved (indicating high molecular weight), stop the reaction by cooling the flask under nitrogen.

  • Purification: Dissolve the resulting polymer in a suitable solvent (e.g., toluene) and precipitate it in a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

Characterization:

The resulting polymer should be characterized using techniques such as:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer structure and composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature and melting point.

Application II: Liquid Crystals – Designing Novel Mesophases

Alkoxybenzoic acids are a cornerstone in the design of thermotropic liquid crystals.[3][4] The rigid benzoic acid core, coupled with flexible alkoxy chains, promotes the formation of ordered, fluid phases (mesophases) upon heating. The two ethoxy groups in this compound provide a unique geometry that could lead to the formation of novel nematic or smectic phases.

Workflow for Liquid Crystal Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization A This compound B Esterification with Phenolic Derivative A->B Thionyl Chloride, Pyridine C Purification (Recrystallization) B->C D Differential Scanning Calorimetry (DSC) C->D Purified Product E Polarized Optical Microscopy (POM) D->E Identify Phase Transitions F X-ray Diffraction (XRD) E->F Confirm Mesophase Structure

Caption: Workflow for the synthesis and characterization of a liquid crystal.

Protocol: Synthesis of a 2,4-Diethoxybenzoate-Based Liquid Crystal

This protocol describes the synthesis of an ester-linked liquid crystal from this compound and 4-cyanophenol.

Materials:

  • This compound

  • Thionyl chloride

  • 4-Cyanophenol

  • Pyridine

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, reflux a solution of this compound in an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,4-diethoxybenzoyl chloride.

  • Esterification: Dissolve the crude acid chloride and an equimolar amount of 4-cyanophenol in dry DCM. Cool the solution in an ice bath and add a slight excess of pyridine dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure ester.

Characterization of Mesomorphic Properties:

  • DSC: Heat the sample at a controlled rate (e.g., 10°C/min) to identify the temperatures of phase transitions (crystal to liquid crystal, liquid crystal to isotropic liquid).

  • POM: Observe the sample under a polarized light microscope while heating and cooling to identify the characteristic textures of different liquid crystal phases.

Application III: Pharmaceutical Cocrystals – Tailoring Drug Properties

Cocrystallization is a powerful technique in pharmaceutical sciences for modifying the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability. This compound, with its carboxylic acid group capable of forming robust hydrogen bonds, is a promising coformer. Its increased lipophilicity compared to dihydroxybenzoic acid could be advantageous for formulating poorly water-soluble drugs.

Protocol: Screening for Cocrystals of a Model API with this compound

This protocol outlines a method for screening for cocrystals of a model API (e.g., caffeine) with this compound using liquid-assisted grinding.

Materials:

  • Model API (e.g., Caffeine)

  • This compound

  • Acetonitrile

  • Mortar and pestle

Procedure:

  • Molar Ratio Preparation: Weigh equimolar amounts of the model API and this compound.

  • Grinding: Combine the powders in a mortar and pestle. Add a few drops of acetonitrile (as a catalyst) and grind the mixture vigorously for 15-20 minutes.

  • Drying: Allow the solvent to evaporate completely.

  • Characterization: Analyze the resulting solid using:

    • Powder X-ray Diffraction (PXRD): To identify new crystalline phases that are different from the starting materials.

    • Differential Scanning Calorimetry (DSC): To look for a new, sharp melting point that is different from the API and coformer.

    • FTIR Spectroscopy: To observe shifts in vibrational frequencies, particularly of the carboxylic acid and any hydrogen bond accepting groups on the API, which can indicate the formation of cocrystals.

Logical Flow for Cocrystal Formation and Analysis

G cluster_formation Cocrystal Formation cluster_analysis Analysis A API + Coformer (this compound) B Liquid-Assisted Grinding A->B C Powder X-ray Diffraction (PXRD) B->C Resulting Solid D Differential Scanning Calorimetry (DSC) C->D Confirm New Phase E FTIR Spectroscopy D->E Verify Interactions

Caption: Logical flow for cocrystal formation and subsequent analysis.

Conclusion and Future Outlook

While direct literature on the applications of this compound is sparse, its structural analogy to well-studied benzoic acid derivatives provides a strong foundation for its exploration in materials science and drug development. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to unlock the potential of this versatile molecule. The unique combination of a rigid aromatic core with flexible, lipophilic ethoxy side chains makes this compound a compelling candidate for the development of next-generation polymers, liquid crystals, and pharmaceutical formulations. Further research into its synthesis, properties, and applications is highly encouraged and promises to yield exciting new materials with tailored functionalities.

References

  • Wikipedia. 2,4-Dihydroxybenzoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7052, 2,4-Dimethoxybenzoic acid. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2,4-Diethoxybenzoic acid via recrystallization. This document provides in-depth procedural guidance, troubleshooting solutions, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity material. Our approach is grounded in fundamental chemical principles to ensure you not only execute the protocol but also understand the causality behind each step.

Section 1: The Principle of Recrystallization

Recrystallization is a premier technique for purifying nonvolatile organic solids.[1] The process leverages the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2]

The ideal recrystallization process unfolds as follows:

  • Dissolution: The crude solid is dissolved in the minimum amount of a hot, boiling solvent to create a saturated solution.[3]

  • Filtration (Optional): If insoluble impurities are present, they are removed by filtering the hot solution.[4]

  • Crystallization: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline lattice.[5]

  • Exclusion of Impurities: The slow growth of the crystal lattice is a selective process that tends to exclude impurity molecules, leaving them behind in the cold solvent (the "mother liquor").[1]

  • Isolation: The pure crystals are collected by filtration and washed with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]

Success hinges on selecting an appropriate solvent in which the target compound has high solubility at high temperatures and low solubility at low temperatures.[1][2]

Section 2: Standard Operating Procedure (SOP) for Recrystallization

This protocol is designed for the purification of crude this compound.

Experiment Workflow: Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Solvent 1. Solvent Selection Dissolve 2. Dissolve Crude Product in Minimum Hot Solvent Solvent->Dissolve Chosen Solvent HotFilt 3. Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFilt Saturated Solution Cool 4. Slow Cooling & Crystallization HotFilt->Cool Clear Filtrate VacFilt 5. Vacuum Filtration (Collect Crystals) Cool->VacFilt Crystal Slurry Wash 6. Wash with Ice-Cold Solvent VacFilt->Wash Crystal Cake Dry 7. Dry Crystals Wash->Dry Washed Crystals End End Dry->End Pure Product

Caption: General workflow for the purification of this compound.

Step-by-Step Methodology
  • Solvent Selection:

    • Based on the "like dissolves like" principle, the polarity of this compound (an aromatic carboxylic acid) suggests that polar solvents like ethanol, methanol, or water, or solvent mixtures like ethanol/water, are promising candidates.[7][8]

    • Perform small-scale solubility tests with ~20-30 mg of crude material in various solvents to identify a system where the compound is sparingly soluble at room temperature but fully soluble upon heating.[3]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

    • Add a small volume of the chosen solvent and heat the mixture to a gentle boil on a hot plate.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing yield.[2][9]

  • Decolorization (If Necessary):

    • If the hot solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (tip of a spatula) of activated charcoal to adsorb the colored impurities.[4][10]

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Insoluble Impurities or Charcoal are Present):

    • This step is crucial for removing insoluble matter.[11][12]

    • Set up a gravity filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper.[11][13]

    • Pre-heat the funnel and receiving flask by pouring a small amount of boiling solvent through it to prevent premature crystallization in the funnel stem.[4][11]

    • Pour the hot solution through the fluted filter paper in portions, keeping the solution near boiling between additions.

  • Crystallization:

    • Once the flask has reached room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize crystal formation by further decreasing the compound's solubility.[1][13]

  • Collection and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities from the mother liquor.[6][15] Using warm or excessive solvent will dissolve the product and reduce the yield.[3]

  • Drying:

    • Keep the vacuum on for several minutes to pull air through the crystals and facilitate initial drying.[1]

    • Transfer the crystalline product to a pre-weighed watch glass and allow it to air dry completely or dry in a vacuum oven.

Section 3: Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses the most frequent problems in a question-and-answer format.

Troubleshooting Decision Flowchart

G start_node Problem Encountered q_no_xtals No Crystals Form Upon Cooling? start_node->q_no_xtals q_oil_out Compound 'Oiled Out' (Formed Liquid Droplets)? start_node->q_oil_out q_poor_yield Yield is Very Low? start_node->q_poor_yield q_color Crystals are Still Colored? start_node->q_color q_node q_node a_node a_node a_supersat Induce Crystallization: 1. Scratch inner wall of flask with glass rod [1, 7] 2. Add a seed crystal [3, 7] 3. Cool in an ice-salt bath [1] q_no_xtals->a_supersat Yes q_too_much_solvent Too Much Solvent? q_no_xtals->q_too_much_solvent No (Still no crystals) a_oil_out Cause: Solution is supersaturated above the compound's melting point. Remedy: 1. Re-heat to dissolve the oil 2. Add more of the 'good' solvent to increase solubility [30, 31] 3. Cool slowly q_oil_out->a_oil_out Yes a_poor_yield Potential Causes: - Too much solvent used [30] - Premature crystallization during hot filtration [30] - Crystals washed with warm or excessive solvent - Incomplete initial reaction q_poor_yield->a_poor_yield Yes a_color Remedy: 1. Repeat recrystallization 2. Ensure use of activated charcoal prior to hot filtration [18] q_color->a_color Yes a_boil_off Remedy: 1. Re-heat solution 2. Boil off a portion of the solvent [7, 30] 3. Allow to cool again q_too_much_solvent->a_boil_off Likely a_wrong_solvent Consider: Solvent may be unsuitable. Recover crude solid and restart with a different solvent system. [31] q_too_much_solvent->a_wrong_solvent Unlikely

Caption: Decision-making flowchart for common recrystallization issues.

Q: My compound isn't crystallizing, even after cooling in an ice bath. What should I do?
  • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The micro-scratches on the glass provide nucleation sites for crystals to begin forming.[17][18][19]

  • Seed Crystals: Add a tiny crystal of the crude or pure this compound to the solution. This "seed" provides a template for further crystal growth.[17][19]

  • Reducing Solvent: If the above methods fail, you likely used too much solvent.[16] Re-heat the solution and boil off some of the solvent to re-establish saturation, then attempt to cool it again.[20]

Q: Instead of crystals, an oil formed at the bottom of my flask. How do I fix this?

A: This phenomenon, known as "oiling out," occurs when the dissolved solid comes out of solution at a temperature above its melting point.[20] This is often caused by the solution being too concentrated or cooling too rapidly, or if the compound is significantly impure.

  • Solution: Re-heat the flask to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point, and then allow the solution to cool much more slowly.[16][20] Insulating the flask can help promote slow cooling.

Q: My final yield of pure crystals is very low. What went wrong?

A: A low yield can result from several procedural missteps:

  • Excessive Solvent: Using more than the minimum amount of hot solvent required for dissolution is the most common cause. A significant portion of your product will remain in the mother liquor upon cooling.[20]

  • Premature Crystallization: If the solution cooled too much during a hot filtration step, product could have crystallized on the filter paper and been discarded.[20]

  • Improper Washing: Washing the final crystals with solvent that was not ice-cold, or using too large a volume of wash solvent, will dissolve and wash away a portion of your purified product.[3]

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for this compound?

A1: The ideal solvent should exhibit a steep solubility curve: low solubility at low temperatures and high solubility at high temperatures.[1][21] For aromatic acids, a common and effective approach is to use a binary (two-component) solvent system, such as ethanol/water or acetic acid/water.[4] You dissolve the compound in the "good" solvent (in which it is highly soluble, e.g., ethanol) at boiling, then slowly add the "poor" solvent (in which it is less soluble, e.g., water) dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]

Table 1: Potential Recrystallization Solvents for this compound
Solvent SystemBoiling Point (°C)PolaritySuitability Rationale
Water (H₂O)100 °CHighMay work alone if solubility is sufficient at boiling. Often used as the "poor" solvent in a binary mixture with an alcohol.[22]
Ethanol (EtOH)78 °CMedium-HighGood "good" solvent for aromatic acids. Often paired with water to reduce solubility upon cooling.[22]
Methanol (MeOH)65 °CMedium-HighSimilar to ethanol but with a lower boiling point, making it easier to remove during drying.
Acetic Acid / Water~100-118 °CHighA powerful solvent system for carboxylic acids, but residual acetic acid can be difficult to remove.[4]
Toluene / Heptane~98-111 °CLow/NonpolarLess likely to be effective given the polar carboxylic acid group, but could be tested if other systems fail.
Q2: The crude material is synthesized from a reaction that produces other aromatic byproducts. Will recrystallization remove them?

A2: Yes, provided the impurities have different solubility profiles from this compound in the chosen solvent. If an impurity is very soluble, it will remain in the cold mother liquor. If it is very insoluble, it can be removed via hot filtration. Recrystallization is most effective at removing small to moderate amounts of impurities.[23] If the crude product is highly impure, multiple recrystallizations may be necessary, or a different purification technique like column chromatography might be required first.

Q3: Can I put my hot solution directly into the freezer to speed up crystallization?

Section 5: References

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. [Link]

  • Solubility of Things. (n.d.). 2,4-Dimethoxybenzoic acid. [Link]

  • Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2021, August 20). 3.5: Inducing Recrystallization. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • The Crystal Healing. (n.d.). The Ultimate Guide to Washing Crystals Safely and Effectively for Lasting Energy. [Link]

  • ChemBK. (n.d.). 2,4-Dimethoxybenzoic acid. [Link]

  • Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. [Link]

  • The Crystal Healing. (n.d.). The Ultimate Guide to Safely Cleaning Crystals: Techniques and Tips for Every Type. [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. [Link]

  • Wikipedia. (n.d.). Crystallization. [Link]

  • CUNY Baruch College. (2021). Lab: Purification by Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Royal Society of Chemistry. (n.d.). Hot gravity filtration. [Link]

  • PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. [Link]

  • Millipore Sigma. (n.d.). Recrystallization. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]

  • ResearchGate. (2021, February). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Northern Kentucky University. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • ResearchGate. (2021, February). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

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common side products in the synthesis of 2,4-Diethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Diethoxybenzoic Acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. The information herein is structured to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

Table of Contents

  • FAQ: General Impurities

    • What are the most common sources of impurities in the synthesis of this compound?

  • Troubleshooting Guide by Synthetic Route

    • Route 1: Ethylation of 2,4-Dihydroxybenzoic Acid

      • Q1: My reaction yields a mixture of products, not just the desired this compound. What are these side products?

      • Q2: How can I minimize the formation of mono-ethoxylated and other isomeric byproducts?

    • Route 2: Carboxylation of 1,3-Diethoxybenzene (Kolbe-Schmitt Type Reaction)

      • Q3: I am observing an isomeric acid impurity in my final product. What is it and why does it form?

    • Route 3: Grignard Reaction with 1-Bromo-2,4-diethoxybenzene

      • Q4: My yield is low, and I've isolated 1,3-diethoxybenzene and a high-molecular-weight biphenyl compound. What went wrong?

    • Route 4: Hydrolysis of 2,4-Diethoxybenzonitrile

      • Q5: My final product contains a neutral, nitrogen-containing compound. What is this impurity?

  • Purification Strategies

    • Q6: What is a general procedure for purifying this compound from common side products?

  • References

FAQ: General Impurities

What are the most common sources of impurities in the synthesis of this compound?

The most common impurities in the synthesis of this compound are typically unreacted starting materials, partially reacted intermediates, and isomeric side products. The specific nature of these impurities is highly dependent on the chosen synthetic route. For instance, if you are starting from 2,4-dihydroxybenzoic acid, you might encounter mono-ethoxylated intermediates. If you are using a carboxylation reaction on 1,3-diethoxybenzene, you could form other positional isomers. Understanding the mechanism of your chosen reaction is key to anticipating and troubleshooting these impurities.

Troubleshooting Guide by Synthetic Route

Route 1: Ethylation of 2,4-Dihydroxybenzoic Acid (via Williamson Ether Synthesis)

This synthetic route involves the reaction of 2,4-dihydroxybenzoic acid with an ethylating agent (e.g., diethyl sulfate or ethyl iodide) in the presence of a base.

In the ethylation of 2,4-dihydroxybenzoic acid, you are likely dealing with a mixture of the following, due to incomplete reaction or lack of regioselectivity:

  • Mono-ethoxylated intermediates: These are the most common side products.

    • 4-Ethoxy-2-hydroxybenzoic acid: The hydroxyl group at the 4-position is generally more acidic and sterically accessible, making it more likely to be ethylated first.

    • 2-Ethoxy-4-hydroxybenzoic acid: Ethylation at the 2-position can also occur.

  • Unreacted 2,4-Dihydroxybenzoic acid: If the reaction does not go to completion, you will have residual starting material.

The formation of a complex mixture is a known issue in the direct alkylation of dihydroxy-substituted aromatic compounds, especially under vigorous heating[1].

Troubleshooting Workflow: Ethylation of 2,4-Dihydroxybenzoic Acid

cluster_troubleshooting Troubleshooting Steps start Start: Ethylation Reaction Mixture check_purity Check Purity (TLC/LC-MS) start->check_purity is_pure Is the product pure? check_purity->is_pure identify_impurities Identify Impurities: - Mono-ethoxylated intermediates - Unreacted starting material is_pure->identify_impurities No purify Purify Mixture (See Q6) is_pure->purify No, but reaction is complete end_product Pure this compound is_pure->end_product Yes optimize_conditions Optimize Reaction Conditions: - Increase stoichiometry of ethylating agent - Prolong reaction time - Use a stronger base identify_impurities->optimize_conditions optimize_conditions->check_purity Re-run Reaction purify->end_product

Caption: Troubleshooting workflow for identifying and mitigating side products in the ethylation of 2,4-dihydroxybenzoic acid.

To favor the formation of the desired this compound, consider the following strategies:

  • Stoichiometry: Ensure you are using a sufficient excess of the ethylating agent (at least 2 equivalents) and base to drive the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Sometimes, a longer reaction time at a moderate temperature is preferable to a shorter time at a higher temperature to avoid decomposition and side reactions.

  • Choice of Base: A strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) is typically used to ensure complete deprotonation of both hydroxyl groups. The choice of base can also influence regioselectivity. For instance, using cesium bicarbonate has been shown to favor alkylation at the 4-position in similar molecules[1].

Route 2: Carboxylation of 1,3-Diethoxybenzene (Kolbe-Schmitt Type Reaction)

This route involves the carboxylation of 1,3-diethoxybenzene, typically by treating its corresponding phenoxide with carbon dioxide under pressure[2][3].

The ethoxy groups on 1,3-diethoxybenzene are activating and ortho-, para-directing for electrophilic aromatic substitution. The carboxylation reaction can therefore occur at different positions on the aromatic ring. The primary side product you are likely observing is 2,6-diethoxybenzoic acid .

The formation of this isomer is due to the electronic activation of the carbon atom situated between the two ethoxy groups. While the desired this compound is often the major product due to steric and electronic factors, the formation of the 2,6-isomer is a common outcome. The ratio of these isomers can be influenced by reaction conditions such as temperature, pressure, and the choice of metal cation (e.g., sodium vs. potassium)[2][3][4].

Route 3: Grignard Reaction with 1-Bromo-2,4-diethoxybenzene

This pathway involves forming a Grignard reagent from 1-bromo-2,4-diethoxybenzene, followed by quenching with solid carbon dioxide (dry ice)[5].

These side products are indicative of two common problems in Grignard reactions:

  • 1,3-Diethoxybenzene: This is formed when the Grignard reagent is quenched by a proton source, most commonly water. Grignard reagents are extremely strong bases and will react with any trace amounts of moisture in your glassware or solvents.

    • Troubleshooting: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

  • 3,3',5,5'-Tetraethoxybiphenyl: This is a common side product resulting from a coupling reaction between the Grignard reagent and unreacted 1-bromo-2,4-diethoxybenzene.

    • Troubleshooting: Add the solution of 1-bromo-2,4-diethoxybenzene slowly to the magnesium turnings to maintain a low concentration of the alkyl halide and minimize the coupling reaction.

Formation of Side Products in Grignard Synthesis

cluster_side_reactions Side Reactions start 1-Bromo-2,4-diethoxybenzene + Mg grignard 2,4-Diethoxyphenylmagnesium Bromide (Grignard Reagent) start->grignard Formation side_product1 1,3-Diethoxybenzene grignard->side_product1 Protonation side_product2 3,3',5,5'-Tetraethoxybiphenyl grignard->side_product2 Coupling desired_product This compound grignard->desired_product Carboxylation water Trace H2O water->side_product1 unreacted_halide Unreacted 1-Bromo-2,4-diethoxybenzene unreacted_halide->side_product2 co2 CO2 co2->desired_product

Caption: Diagram illustrating the desired reaction and common side reactions in the Grignard synthesis of this compound.

Route 4: Hydrolysis of 2,4-Diethoxybenzonitrile

This method involves the conversion of the nitrile functional group to a carboxylic acid, typically under acidic or basic conditions.

The most likely impurity is 2,4-diethoxybenzamide . This is the intermediate in the hydrolysis of the nitrile to the carboxylic acid. Incomplete hydrolysis, due to insufficient reaction time, temperature, or concentration of the acid/base, will result in the presence of the amide in your final product.

  • Troubleshooting:

    • Acidic Hydrolysis: Increase the concentration of the acid (e.g., sulfuric or hydrochloric acid) and/or prolong the heating time.

    • Basic Hydrolysis: Use a higher concentration of base (e.g., sodium hydroxide) and ensure the reaction is heated for a sufficient period. Remember that basic hydrolysis will yield the carboxylate salt, which will need to be acidified in a separate workup step to produce the final carboxylic acid.

Purification Strategies

A combination of extraction and recrystallization is often effective.

Step-by-Step Purification Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The desired this compound and any other acidic impurities will move into the aqueous layer as their sodium salts, while neutral impurities (like 1,3-diethoxybenzene or biphenyl byproducts) and basic impurities will remain in the organic layer.

    • Separate the aqueous layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with a strong acid (e.g., 6M HCl) until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

  • Recrystallization:

    • The filtered solid can be further purified by recrystallization. A common solvent system for benzoic acid derivatives is a mixture of ethanol and water.

    • Dissolve the solid in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes cloudy (the cloud point).

    • Add a small amount of hot ethanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration and dry them thoroughly.

For challenging separations, such as from positional isomers, purification via salt formation with a chiral amine, followed by hydrolysis, may be an effective strategy[6].

Summary of Potential Side Products by Synthetic Route

Synthetic RouteStarting MaterialPotential Side Products / Impurities
Ethylation 2,4-Dihydroxybenzoic Acid4-Ethoxy-2-hydroxybenzoic acid, 2-Ethoxy-4-hydroxybenzoic acid, Unreacted starting material
Kolbe-Schmitt 1,3-Diethoxybenzene2,6-Diethoxybenzoic acid
Grignard Reaction 1-Bromo-2,4-diethoxybenzene1,3-Diethoxybenzene, 3,3',5,5'-Tetraethoxybiphenyl, Unreacted starting material
Nitrile Hydrolysis 2,4-Diethoxybenzonitrile2,4-Diethoxybenzamide

References

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Kolbe–Schmitt reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction (Lab Manual). Retrieved from [Link]

  • Wikipedia. (2023). 2,4-Dihydroxybenzoic acid. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • Malygin, E., et al. (2025). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Molecules, 30(2), 346.
  • BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]

  • ResearchGate. (2023). The industrially applied Kolbe–Schmitt reaction conducted under high... Retrieved from [Link]

  • Holowiecki, K., & Horak, J. (1958). INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL. Periodica Polytechnica Chemical Engineering, 2(2), 99-104.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2,4-Dihydroxybenzoic Acid: Properties and Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4996354A - Preparation of 2,4-dihydroxybenzoic acid.
  • PubChem. (n.d.). 1,3-Diethoxybenzene. Retrieved from [Link]

  • ResearchGate. (2025). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Diethoxybenzene. Retrieved from [Link]

  • ScienceOpen. (2018). Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • HMDB. (2012). Showing metabocard for 2,4-Dihydroxybenzoic acid (HMDB0029666). Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

  • Li, Z., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 91, 153633.
  • PubMed. (2014). Regioselectivity in the nitration of dialkoxybenzenes. Retrieved from [Link]

  • PubMed. (1975). A new mode of ring cleavage of 2,3-dihydroxybenzoic acid in Tecoma stans (L.). Partial purification and properties of 2,3-dihydroxybenzoate 2,3-oxygenase. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (2000). Hydrolysis of 2,4-dithiophenobarbital. Retrieved from [Link]

  • Semantic Scholar. (2000). Hydrolysis of 2,4-dithiophenobarbital. Retrieved from [Link]

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Navigating the Scale-Up of 2,4-Diethoxybenzoic Acid Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,4-Diethoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. My insights are drawn from extensive experience in process chemistry and are grounded in established scientific principles to ensure you can achieve a robust, efficient, and safe manufacturing process.

I. Overview of the Synthetic Pathway

The most common and industrially viable route to this compound involves a two-step process starting from 2,4-dihydroxybenzoic acid. The key transformation is a Williamson ether synthesis, a classic and reliable method for forming ethers.[1] This process, while straightforward in principle, presents several challenges during scale-up that can impact yield, purity, and process efficiency.

Here is a generalized workflow for the production of this compound:

Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Ethoxylation (Williamson Ether Synthesis) cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Purification A 2,4-Dihydroxybenzoic Acid D Formation of Disodium/Dipotassium Salt A->D B Base (e.g., NaOH, K2CO3) B->D C Solvent (e.g., Ethanol, DMF) C->D F Reaction at Elevated Temperature D->F E Ethylating Agent (e.g., Diethyl Sulfate, Ethyl Iodide) E->F G Crude this compound Salt F->G H Acidification (e.g., HCl) G->H I Precipitation H->I J Filtration and Washing I->J K Crude this compound J->K L Recrystallization or other purification methods K->L M Pure this compound L->M

Caption: Generalized workflow for this compound synthesis.

II. Troubleshooting Guide and FAQs

This section addresses common issues encountered during the scale-up of this compound production, providing detailed explanations and actionable solutions.

A. Ethoxylation Reaction (Williamson Ether Synthesis)

The core of the synthesis, the Williamson etherification, is where many challenges first appear during scale-up.

Q1: My reaction is showing low conversion, with a significant amount of unreacted 2,4-dihydroxybenzoic acid and mono-ethoxylated intermediates. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Williamson ether synthesis on a larger scale can often be attributed to several factors that may have been less impactful at the lab scale.

  • Insufficient Base or Incomplete Deprotonation: The first step is the deprotonation of both phenolic hydroxyl groups. On a larger scale, mass transfer limitations can lead to inefficient mixing and localized areas of incomplete deprotonation.

    • Troubleshooting:

      • Choice of Base: While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective, potassium carbonate (K₂CO₃) can be a milder and easier-to-handle option for large-scale operations.[2]

      • Stirring and Mixing: Ensure your reactor is equipped with an appropriate agitator for the vessel size to maintain a homogeneous slurry.

      • Azeotropic Water Removal: If using a base like NaOH or KOH in a solvent like ethanol, the in-situ formation of water can hinder the reaction. Consider using a solvent system that allows for the azeotropic removal of water.

  • Reactivity of the Ethylating Agent: The choice of ethylating agent is critical.

    • Diethyl sulfate ((C₂H₅)₂SO₄): Highly reactive and cost-effective for industrial scale, but also highly toxic and requires careful handling.[3]

    • Ethyl iodide (C₂H₅I) or Ethyl bromide (C₂H₅Br): Effective but may be more expensive and have lower boiling points, requiring more robust containment at reflux temperatures.

    • Troubleshooting:

      • Ensure the stoichiometry of the ethylating agent is sufficient. A slight excess may be required to drive the reaction to completion, but a large excess can lead to side reactions and purification challenges.

  • Reaction Temperature and Time: The reaction typically requires elevated temperatures (50-100 °C) to proceed at a reasonable rate.[4]

    • Troubleshooting:

      • Temperature Control: In large reactors, maintaining a consistent temperature throughout the reaction mass is crucial. Hot spots can lead to decomposition, while cold spots will slow down the reaction rate.

      • Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the disappearance of starting material and intermediates to determine the optimal reaction time. Do not rely solely on time parameters established at the lab scale.

Q2: I am observing the formation of significant byproducts, leading to a difficult purification process. What are these byproducts and how can I minimize them?

A2: Byproduct formation is a common challenge in scaling up the Williamson ether synthesis, particularly with a difunctional substrate like 2,4-dihydroxybenzoic acid.

  • C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at the carbon of the aromatic ring (C-alkylation, undesired).[5] The electron-rich nature of the resorcinol ring in 2,4-dihydroxybenzoic acid makes it susceptible to C-alkylation.

    • Troubleshooting:

      • Solvent Choice: The choice of solvent plays a crucial role in directing the selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favor O-alkylation.[5] Protic solvents can solvate the phenoxide oxygen, making it less available for O-alkylation and thus promoting C-alkylation.[5]

      • Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective in industrial settings.[4] The PTC helps to bring the phenoxide anion into the organic phase where the ethylating agent resides, promoting a clean SN2 reaction and minimizing C-alkylation.[6]

  • Elimination Reactions: If using ethyl bromide or ethyl iodide, the basic conditions can promote the E2 elimination reaction, leading to the formation of ethylene gas. This is more of a concern with secondary or tertiary alkyl halides but can occur with primary halides at higher temperatures.[1]

    • Troubleshooting:

      • Temperature Control: Avoid excessive reaction temperatures.

      • Choice of Ethylating Agent: Diethyl sulfate is less prone to elimination reactions compared to ethyl halides.

Side_Reactions cluster_0 Desired Reaction: O-Alkylation cluster_1 Side Reactions A 2,4-Dihydroxybenzoate B This compound A->B + 2 C2H5-X (SN2) C C-Alkylated Byproducts A->C C-Alkylation D Mono-ethoxylated Intermediates A->D Incomplete Reaction E Ethylene (from elimination) B_dummy Ethyl Halide B_dummy->E E2 Elimination

Caption: Desired O-alkylation versus potential side reactions.

B. Work-up and Isolation

The transition from the reaction to the isolation of the crude product can introduce new challenges at scale.

Q3: During the acidification step to precipitate the product, I am getting an oily or gummy solid that is difficult to filter. How can I improve the physical properties of the precipitate?

A3: The formation of an unfilterable mass during precipitation is often due to the presence of impurities or improper crystallization conditions.

  • Presence of Impurities: Mono-ethoxylated intermediates and other byproducts can act as crystal growth inhibitors, leading to the formation of an oil instead of a crystalline solid.

  • Rate of Acidification and Temperature: Rapid acidification or precipitation at too high a temperature can lead to the formation of fine particles or an amorphous solid.

    • Troubleshooting:

      • Controlled Acidification: Add the acid slowly with good agitation to control the rate of precipitation.

      • Temperature Control: Cool the reaction mixture before and during acidification. The solubility of the product and impurities will decrease at lower temperatures, which can promote better crystal formation.

      • Anti-Solvent Addition: Consider adding a co-solvent in which the product is less soluble to induce crystallization.

      • Seeding: Introducing a small amount of pure this compound crystals can help to initiate proper crystal growth.

C. Purification

Achieving the desired purity for pharmaceutical or other high-grade applications is a critical final step.

Q4: My crude product contains persistent impurities, mainly the mono-ethoxylated intermediates (2-ethoxy-4-hydroxybenzoic acid and 4-ethoxy-2-hydroxybenzoic acid). How can I effectively remove these?

A4: The separation of the desired di-ethoxylated product from the mono-ethoxylated intermediates can be challenging due to their similar structures and polarities.

  • Recrystallization: This is the most common and cost-effective method for purification at scale.

    • Troubleshooting:

      • Solvent Screening: A systematic solvent screening is essential. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while the impurities remain more soluble. Mixtures of solvents (e.g., ethanol/water, toluene/heptane) often provide the necessary selectivity.

  • pH-Based Extraction: The phenolic hydroxyl group on the mono-ethoxylated impurities provides a handle for separation.

    • Troubleshooting:

      • Dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution). The more acidic phenolic proton of the mono-ethoxylated impurities will be deprotonated, and the resulting salt will be extracted into the aqueous phase, while the less acidic carboxylic acid of the desired product remains in the organic layer under carefully controlled pH.

  • Preparative Chromatography: While effective, this is generally a more expensive option for large-scale production. It may be considered for very high-purity requirements.

Purification Method Advantages Disadvantages Scale-Up Considerations
Recrystallization Cost-effective, can handle large volumes.Requires significant solvent usage, may have yield losses.Solvent selection is critical for selectivity and recovery.
pH-Based Extraction Can be highly selective for removing phenolic impurities.Requires multiple extraction steps, generates aqueous waste.Efficient phase separation is necessary.
Chromatography Can achieve very high purity.High cost of stationary phase and solvents, lower throughput.Generally reserved for high-value products or as a final polishing step.

III. Safety Considerations for Scale-Up

The use of hazardous materials like diethyl sulfate necessitates stringent safety protocols, especially at an industrial scale.

Q1: What are the key safety precautions when using diethyl sulfate as the ethylating agent in a large-scale reaction?

A1: Diethyl sulfate is a potent alkylating agent and is classified as a probable human carcinogen.[3] Extreme caution must be exercised during its handling.

  • Containment: The reaction should be carried out in a closed system (i.e., a reactor) to prevent the release of vapors.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a chemical-resistant apron or suit.

  • Ventilation: The reaction should be conducted in a well-ventilated area with a dedicated exhaust system.

  • Quenching: Any residual diethyl sulfate must be quenched before work-up. This can be achieved by adding an aqueous solution of a nucleophile like ammonia or sodium thiosulfate.

  • Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible. All personnel should be trained on the specific hazards of diethyl sulfate and the emergency procedures in case of exposure.

IV. References

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

  • Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (2025). ResearchGate. Retrieved from [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.

  • Williamson Ether Synthesis. Procedure.

  • The use of phase-transfer catalysis for the synthesis of phenol ethers. Semantic Scholar. Retrieved from [Link]

  • A direct alkylation of resorcinols. Taylor & Francis Online. Retrieved from [Link]

  • Williamson Ether Synthesis with Phenols at a Tertiary Stereogenic Carbon: Formal Enantioselective Phenoxylation of β‐Keto Esters. ResearchGate. Retrieved from [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Retrieved from [Link]

  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Retrieved from [Link]

  • Alkylation of resorcinol with tertiary butanol over zeolite catalysts: Shape selectivity vs acidity. ResearchGate. Retrieved from [Link]

  • Process for the alkylation of phenolic compounds. Google Patents. Retrieved from

  • Mechanistic and electronic considerations of resorcinol alkylation. ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of the >O>-alkylation products of resorcinarene. JYU. Retrieved from [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Institutes of Health. Retrieved from [Link]

  • 2,4-Dimethoxybenzoic acid. PubChem. Retrieved from [Link]

  • Screening Assessment for the Challenge Sulfuric Acid, Diethyl Ester (Diethyl sulfate). Canada.ca. Retrieved from [Link]

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optimizing reaction conditions for the etherification of 2,4-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the etherification of 2,4-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your experimental outcomes.

I. Understanding the Core Reaction: Selectivity is Key

The etherification of 2,4-dihydroxybenzoic acid presents a significant challenge: regioselectivity. The molecule possesses two hydroxyl groups at the C2 and C4 positions, and their reactivities are not equivalent. The hydroxyl group at the C4 position is generally more nucleophilic and less sterically hindered than the hydroxyl group at the C2 position, which is ortho to the carboxylic acid. This inherent difference is the foundation for achieving selective etherification.

The most common method for this transformation is a variation of the Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of a hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.[2][3]

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

FAQ 1: My reaction yields are consistently low. What are the primary factors I should investigate?

Low yields in the etherification of 2,4-dihydroxybenzoic acid can stem from several factors. A systematic approach to troubleshooting is crucial.

A1: Key Areas for Investigation:

  • Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the more reactive phenoxide ion. The choice and stoichiometry of the base are critical.

  • Side Reactions: Competing reactions are a major cause of low yields. The most common side reactions include:

    • Over-alkylation: Etherification of both hydroxyl groups.

    • C-alkylation: The phenoxide can act as a carbon nucleophile, leading to alkylation on the aromatic ring.

    • Elimination: The alkylating agent can undergo elimination, especially with secondary or tertiary halides, to form an alkene.[4]

  • Reaction Conditions: The choice of solvent and temperature plays a significant role in reaction efficiency and selectivity.

Troubleshooting Workflow: Low Yields

Caption: Troubleshooting workflow for low reaction yields.

FAQ 2: I am observing significant amounts of the di-etherified product. How can I improve selectivity for mono-etherification at the C4 position?

Achieving mono-selectivity is a common hurdle. The key is to exploit the differential reactivity of the two hydroxyl groups.

A2: Strategies for Enhancing C4-Selectivity:

  • Choice of Base: Milder bases are generally preferred to avoid deprotonation of the less acidic C2 hydroxyl group. Cesium bicarbonate (CsHCO₃) has been shown to be particularly effective in promoting regioselective alkylation of similar dihydroxyaryl compounds.[5] Potassium carbonate (K₂CO₃) is also a widely used and effective base.

  • Stoichiometry Control: Use a slight excess of the base (1.1-1.5 equivalents) and a controlled amount of the alkylating agent (1.0-1.2 equivalents).

  • Solvent Effects: Polar aprotic solvents such as acetonitrile (CH₃CN), acetone, or dimethylformamide (DMF) are recommended.[5] These solvents solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.

  • Temperature Management: Lowering the reaction temperature can enhance selectivity, as the activation energy for the etherification of the more reactive C4 hydroxyl group will be reached more readily than that for the C2 hydroxyl group.

FAQ 3: My reaction is very slow or does not go to completion. What can I do?

A sluggish reaction can be frustrating. Here are some common causes and solutions.

A3: Addressing Slow Reaction Rates:

  • Insufficient Base Strength or Solubility: If you are using a mild base like K₂CO₃, ensure it is finely powdered to maximize surface area. In some cases, a stronger base like sodium hydride (NaH) may be necessary, but be mindful of the increased risk of side reactions.

  • Purity of Reagents: Ensure your 2,4-dihydroxybenzoic acid, alkylating agent, and solvent are pure and dry. Water can interfere with the reaction by protonating the phenoxide.

  • Phase-Transfer Catalysis: For reactions with poor solubility of the base, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can be beneficial. The PTC helps to shuttle the phenoxide from the solid or aqueous phase to the organic phase where the alkylating agent is located.

FAQ 4: I am having difficulty with the work-up and purification. Any suggestions?

A clean work-up is essential for obtaining a pure product.

A4: Work-up and Purification Tips:

  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture and quench with water.

  • Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to protonate any unreacted phenoxide and the carboxylic acid. This will cause the product to precipitate.

  • Extraction: If the product does not precipitate, extract it into an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

III. Experimental Protocols

General Protocol for the Selective C4-Etherification of 2,4-Dihydroxybenzoic Acid

This protocol is a starting point and may require optimization based on your specific alkylating agent and experimental setup.

Materials:

  • 2,4-Dihydroxybenzoic acid

  • Alkyl halide (primary)

  • Cesium bicarbonate (CsHCO₃) or Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzoic acid (1.0 eq.).

  • Add anhydrous acetonitrile.

  • Add cesium bicarbonate (1.5 eq.) or potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to a gentle reflux (for acetonitrile, ~82°C) and monitor the progress by TLC.[5]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the solid salts and wash with a small amount of acetonitrile.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary Table: Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Base CsHCO₃ or K₂CO₃Promotes selective deprotonation of the more acidic C4-OH.[5]
Solvent Acetonitrile, Acetone, DMFPolar aprotic solvents enhance the nucleophilicity of the phenoxide.[5]
Temperature 60-85°CBalances reaction rate and selectivity. Lower temperatures favor selectivity.
Alkylating Agent Primary alkyl halideMinimizes competing elimination reactions.[2]

IV. Mechanistic Insights

Reaction Pathway for Selective C4-Etherification

C4_Etherification Reactants 2,4-Dihydroxybenzoic Acid + Base (B:) Phenoxide C4-Phenoxide Intermediate (More Stable Anion) Reactants->Phenoxide Deprotonation at C4-OH SN2_Step SN2 Attack on Alkyl Halide (R-X) Phenoxide->SN2_Step Product 4-Alkoxy-2-hydroxybenzoic Acid SN2_Step->Product

Caption: Simplified reaction pathway for selective C4-etherification.

The selectivity for the C4 position is primarily due to the higher acidity of the C4 hydroxyl group compared to the C2 hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent carboxylic acid group. This makes the C4 proton more susceptible to removal by a base, leading to the preferential formation of the C4-phenoxide.

V. References

  • Rhone-Poulenc Industries. (1981). Process for the etherification of phenols. (EP0037353A1). European Patent Office. Retrieved from

  • Rhone-Poulenc Industries. (1984). Etherification of phenols. (US4487975A). United States Patent and Trademark Office. Retrieved from

  • Yuan, J., Chen, Z., Mishra, S., & Ching, C. B. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Journal of Biotechnology, 342, 53-60. Retrieved from [Link]

  • Derkach, L. G., Novikova, N., & Mazepa, A. (2014). Esterification of 2,4-dihydroxybenzoic acid. Russian Journal of Organic Chemistry, 50(12), 1845–1847. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Lin, X., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry, 10, 962355. Retrieved from [Link]

  • Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Nguyen, H. V., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 93, 153692. Retrieved from [Link]

  • ResearchGate. (2015). Esterification of 2,4-dihydroxybenzoic acid. Retrieved from [Link]

  • YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

  • Ferrer, J. M., et al. (2004). 2,4-dihydroxybenzoic acid derivatives. (WO2004009528A1). World Intellectual Property Organization. Retrieved from

  • Zhejiang Hongxin Dyeing and Finishing Materials Co., Ltd. (2010). Synthetic Technology of 2-Hydroxy-4-Alkoxy Benzophenone. (CN100591650C). National Intellectual Property Administration, PRC. Retrieved from

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-2-chlorobenzoic acid. Retrieved from [Link]

  • Journal of Organic Chemistry & Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • BASF Aktiengesellschaft. (1991). Preparation of 2,4-dihydroxybenzoic acid. (US4996354A). United States Patent and Trademark Office. Retrieved from

  • YouTube. (2021). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dihydroxybenzoic acid. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Dalton Transactions. (2009). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2,4-Dihydroxybenzoic Acid: Properties and Synthesis. Retrieved from [Link]

  • YouTube. (2018). Carboxylation of resorcinol (Synthesis). Retrieved from [Link]

  • Molecules. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Retrieved from [Link]

Sources

degradation pathways of 2,4-Diethoxybenzoic acid under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for forced degradation studies of 2,4-Diethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common issues encountered during experimental work. Our goal is to explain the causality behind experimental choices and ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they critical?

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways.[1][2] These studies are a regulatory requirement from bodies like the ICH and FDA.[3] They are essential for developing stability-indicating analytical methods, elucidating the structure of potential degradation products, and understanding the intrinsic stability of the molecule.[1][4] Early-stage stress testing can inform formulation, packaging, and storage decisions.[3][5]

Q2: What are the standard stress conditions for this compound?

According to ICH guidelines, key stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[2][3] The goal is to achieve a target degradation of 5-20%.[3] Over-stressing can create secondary degradants not relevant to shelf-life stability, while under-stressing may not produce sufficient degradation for detection.[3]

Q3: What are the most probable degradation pathways for this compound?

Based on its chemical structure (an ether and a carboxylic acid on a benzene ring), the primary degradation pathways are predictable:

  • Hydrolysis: The ether linkages are the most likely points of attack under harsh acidic or basic conditions, leading to the cleavage of one or both ethoxy groups to form hydroxylated benzoic acids.

  • Thermal Degradation: Benzoic acid and its derivatives are known to undergo decarboxylation (loss of CO2) at elevated temperatures to form benzene derivatives.[6][7][8]

  • Oxidation: The electron-rich aromatic ring is susceptible to oxidation, which can introduce additional hydroxyl groups or, under harsh conditions, lead to ring cleavage.[9]

Troubleshooting Guide: Hydrolytic Degradation
Scenario 1: No significant degradation is observed under acidic or basic conditions.

Potential Cause & Scientific Rationale: The ether groups in this compound are generally stable to hydrolysis except under harsh conditions. The initial conditions of 0.1 M HCl or 0.1 M NaOH at room temperature may not provide sufficient energy to cleave these bonds.

Troubleshooting Steps:

  • Increase Stress Gradually: If initial conditions do not yield 5-20% degradation, incrementally increase the stress. Do not move directly to extreme conditions.

  • Increase Temperature: Heat the solution. A common starting point is 60°C.[3] Monitor at several time points (e.g., 2, 6, 12, 24 hours).

  • Increase Reagent Concentration: If heating is insufficient, increase the acid or base concentration from 0.1 M to 1 M.[3]

  • Analyze in Parallel: Always analyze a control sample (drug in solvent without acid/base) to ensure degradation is not due to the solvent or temperature alone.[3]

Experimental Protocol: Stepwise Acid Hydrolysis

StepActionRationale
1 Prepare a 1 mg/mL solution of this compound in a suitable co-solvent (e.g., acetonitrile or methanol) and water.Ensures solubility before adding the stressor.
2 Add an equal volume of 0.1 M HCl.Initiates the stress test under mild conditions.
3 Store at room temperature and analyze by HPLC at initial, 6, and 24-hour time points.Establishes a baseline for degradation.
4 If degradation is <5%, repeat the experiment at an elevated temperature (e.g., 60°C).Increases reaction kinetics.
5 If degradation is still <5%, increase the acid concentration to 1 M HCl at 60°C.Applies harsher conditions to force degradation.
6 Before HPLC analysis, neutralize an aliquot of the sample with an equivalent amount of NaOH.[3]Protects the HPLC column from damage by strong acid.
Scenario 2: The sample degrades almost completely immediately after adding acid or base.

Potential Cause & Scientific Rationale: The applied stress conditions are too severe for the molecule, leading to excessive and potentially irrelevant degradation pathways.

Troubleshooting Steps:

  • Reduce Temperature: If the experiment was conducted at an elevated temperature, reduce it to room temperature or even sub-ambient temperatures (e.g., 4°C) and sample at earlier time points.

  • Decrease Reagent Concentration: Lower the concentration of the acid or base (e.g., from 1 M to 0.1 M or 0.01 M).

  • Shorten Exposure Time: Analyze the sample at very early time points (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation profile before it proceeds to completion.

Troubleshooting Guide: Oxidative Degradation
Scenario: Multiple, poorly resolved peaks appear after oxidation with hydrogen peroxide.

Potential Cause & Scientific Rationale: Oxidation of aromatic rings can be complex. Hydrogen peroxide (H₂O₂) can generate highly reactive hydroxyl radicals, especially in the presence of trace metals, leading to multiple hydroxylation products or even ring opening. The resulting degradants may be highly polar and chromatograph poorly.

Troubleshooting Steps:

  • Control the Oxidant Concentration: Start with a low concentration of H₂O₂ (e.g., 0.1% to 3%).[3] If degradation is too rapid or complex, reduce the concentration further.

  • Optimize HPLC Method: The formation of more polar compounds (e.g., hydroxylated derivatives) requires a robust HPLC method.

    • Increase Gradient Range: Extend the gradient to include a higher percentage of the aqueous mobile phase to retain and resolve polar compounds.

    • Adjust pH: Modify the mobile phase pH to ensure all acidic compounds are in a single ionic state, which typically results in sharper peaks.

  • Use a Milder Oxidant: If H₂O₂ proves too aggressive, consider using other oxidative systems, such as those involving metal catalysts or exposure to oxygen under controlled conditions.

Workflow for a Forced Degradation Study Here is a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Characterization Prep Prepare 1 mg/mL Stock Solution Stress Divide into Aliquots for Each Stress Condition Prep->Stress Acid Acid Hydrolysis (HCl, heat) Stress->Acid Base Base Hydrolysis (NaOH, heat) Stress->Base Oxidation Oxidation (H₂O₂) Stress->Oxidation Thermal Thermal (Dry Heat) Stress->Thermal Photo Photolytic (UV/Vis Light) Stress->Photo HPLC HPLC-UV Analysis (Quantify Degradation) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MassBal Calculate Mass Balance HPLC->MassBal LCMS LC-MS Analysis (Identify Degradants) MassBal->LCMS If peaks > threshold Pathway Elucidate Degradation Pathway LCMS->Pathway

Caption: General workflow for a forced degradation study.

Troubleshooting Guide: Photolytic and Thermal Degradation
Scenario 1: Degradation is observed in the "dark control" sample during a photostability study.

Potential Cause & Scientific Rationale: The light source in the photostability chamber (e.g., Xenon lamp) also generates significant heat. If the chamber is not temperature-controlled, the "dark control" (wrapped in aluminum foil) is essentially undergoing thermal stress testing.

Troubleshooting Steps:

  • Verify Chamber Temperature: Ensure the photostability chamber maintains a constant, controlled temperature.

  • Use a Separate Thermal Control: Place a control sample in an oven set to the same temperature as the photostability chamber. This will allow you to differentiate between thermal and photolytic degradation. The ICH Q1B guideline provides standards for photostability testing.[10][11]

Scenario 2: No degradation is observed after exposure to high heat (e.g., 80-100°C).

Potential Cause & Scientific Rationale: While many benzoic acids decarboxylate, the stability can be high. The degradation of some benzoic acid derivatives may only become significant at temperatures above 150-200°C.[6][7]

Troubleshooting Steps:

  • Test Both Solid and Solution States: Perform thermal stress on the solid drug substance and on the drug in solution, as degradation mechanisms can differ.

  • Increase Temperature Carefully: If feasible and safe, incrementally increase the temperature. Be aware that higher temperatures may induce phase changes (melting) or sublimation, which can complicate the analysis.

  • Extend Duration: If higher temperatures are not practical, extend the duration of the study at the current temperature.

Predicted Degradation Pathways of this compound

The following diagram illustrates the most probable primary degradation products based on the molecule's structure.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Stress Parent This compound D1 2-Ethoxy-4-hydroxybenzoic Acid Parent->D1 -C₂H₄ D2 2-Hydroxy-4-ethoxybenzoic Acid Parent->D2 -C₂H₄ D4 1,3-Diethoxybenzene (+ CO₂) Parent->D4 -CO₂ D3 2,4-Dihydroxybenzoic Acid D1->D3 -C₂H₄ D2->D3 -C₂H₄

Caption: Predicted primary degradation pathways for this compound.

Troubleshooting Guide: HPLC Analysis
Scenario 1: The peak for this compound is tailing or fronting.

Potential Cause & Scientific Rationale:

  • pH Mismatch: The mobile phase pH may be too close to the pKa of the carboxylic acid group, causing it to exist in both ionized and non-ionized forms, which chromatograph differently.

  • Column Overload: Injecting too concentrated a sample can saturate the column stationary phase.

  • Column Degradation: The column may be contaminated or have lost stationary phase, creating active sites that cause tailing.[12]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: For a reversed-phase method, adjust the pH of the aqueous mobile phase to be at least 2 units below the pKa of this compound (e.g., pH 2.5-3.0). This ensures the carboxyl group is fully protonated.

  • Dilute the Sample: Reduce the concentration of the injected sample.

  • Check Column Health: Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can help extend the life of the analytical column.[12]

Scenario 2: Poor resolution between a degradant peak and the parent peak.

Potential Cause & Scientific Rationale: The current HPLC method is not "stability-indicating," meaning it cannot separate the impurities from the active ingredient.[5] This can happen if the degradant is structurally very similar to the parent compound.

Troubleshooting Steps:

  • Optimize the Gradient: Make the gradient shallower (i.e., increase the gradient time while keeping the solvent composition range the same). This provides more time for closely eluting peaks to separate.

  • Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent selectivity can alter elution patterns.

  • Select a Different Column: If mobile phase optimization fails, try a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 chemistry) to introduce new separation mechanisms.

Scenario 3: Ghost peaks appear in the chromatogram.

Potential Cause & Scientific Rationale: Ghost peaks are unexpected peaks that can arise from contamination in the mobile phase, carryover from previous injections, or the degradation of the sample in the autosampler.[13]

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure all mobile phase components are HPLC-grade and freshly prepared.[13]

  • Implement Needle Wash: Incorporate a robust needle wash step in the injection sequence, using a strong solvent to clean the needle and injection port between samples.[13]

  • Control Sample Temperature: If the compound is unstable at room temperature, use a thermostatted autosampler to keep samples cool (e.g., 4°C).[14]

References
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Quality Guidelines. (n.d.). ICH.
  • Q1A(R2) Guideline. (n.d.). ICH.
  • ICH Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024, March 3). IJNRD.
  • Degradation of 2,4-dihydroxibenzoic acid by vacuum UV process in aqueous solution: kinetic, identification of intermediates and reaction pathway. (2012, October 30). PubMed.
  • Degradation of benzoic acid and its derivatives in subcritical water. (n.d.). PubMed.
  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water. (2025, August 7). ResearchGate.
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem.
  • Oxidative Degradation of 2,4‐Dihydroxybenzoic Acid by the Fenton and Photo‐Fenton Processes: Kinetics, Mechanisms, and Evidence for the Substitution of H2O2 by O2. (2025, August 6). ResearchGate.
  • Review on Common Observed HPLC Troubleshooting Problems. (2020, August 28).
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Available Guidance and Best Practices for Conducting Forced Degradation Studies. (n.d.).
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • The thermal decomposition of benzoic acid. (2025, August 6). ResearchGate.

Sources

Technical Support Center: Purification of 2,4-Diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-Diethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving common purification challenges. As Senior Application Scientists, we understand that the purity of your starting materials is paramount to the success of your research. This document provides troubleshooting guides, detailed protocols, and answers to frequently asked questions to ensure you achieve the highest possible purity for your this compound preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude preparation of this compound?

The impurity profile of this compound is heavily dependent on its synthetic route. A common synthesis involves the Williamson ether synthesis, starting from 2,4-Dihydroxybenzoic acid and an ethylating agent (e.g., diethyl sulfate or ethyl iodide).

Causality: Impurities typically arise from incomplete reactions or side reactions. Unreacted starting materials and partially reacted intermediates are the most common culprits.

A summary of potential impurities is provided below:

Impurity NameSource / Reason for PresenceChemical Nature
2,4-Dihydroxybenzoic acid Unreacted starting material.Acidic, More Polar
2-Hydroxy-4-ethoxybenzoic acid Incomplete ethylation (mono-ethylated intermediate).Acidic, Polar
4-Hydroxy-2-ethoxybenzoic acid Incomplete ethylation (mono-ethylated intermediate).Acidic, Polar
Resorcinol Potential impurity in the 2,4-Dihydroxybenzoic acid starting material.[1][2]Phenolic (Weakly Acidic)
Neutral Byproducts Arise from side reactions of the ethylating agent.Neutral, Non-polar
Q2: How do I choose the best purification method for my sample?

The optimal purification strategy depends on the nature and quantity of the impurities present, as well as the scale of your experiment.

  • Recrystallization: This is the most effective method for removing small amounts of impurities from a solid product, especially if the impurities have different solubility profiles from the desired compound. It is often the first method to try.[3][4]

  • Acid-Base Extraction: This liquid-liquid extraction technique is exceptionally useful for separating the acidic product from any neutral or basic impurities.[5][6] It is a powerful initial cleanup step for very crude reaction mixtures.

  • Column Chromatography: This technique should be reserved for situations where recrystallization and extraction fail to provide the desired purity, particularly when separating compounds with very similar properties (e.g., positional isomers) or when dealing with oily products that won't crystallize.[7][8]

Below is a decision-making workflow to guide your choice.

G start Crude this compound Sample check_nature Is the sample solid or an oil? start->check_nature is_solid Solid check_nature->is_solid Solid is_oil Oil check_nature->is_oil Oil solid_check Are neutral impurities suspected? is_solid->solid_check oil_check Are neutral impurities suspected? is_oil->oil_check extraction1 Perform Acid-Base Extraction solid_check->extraction1 Yes recrystallize Perform Recrystallization solid_check->recrystallize No extraction2 Perform Acid-Base Extraction oil_check->extraction2 Yes chromatography Perform Column Chromatography oil_check->chromatography No extraction1->recrystallize extraction2->chromatography purity_check1 Assess Purity (HPLC, Melting Point) recrystallize->purity_check1 purity_check2 Assess Purity (HPLC) chromatography->purity_check2 purity_check1->chromatography Purity < 98% end_product High-Purity Product purity_check1->end_product Purity ≥ 98% purity_check2->end_product Purity ≥ 98%

Caption: Decision workflow for purification.
Q3: How can I assess the purity of my final product?

A multi-faceted approach is recommended for a confident purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate and quantify this compound from its closely related impurities.[9][10] A typical method would use a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid).[7]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities will cause the melting point to be depressed and broaden the melting range.[10][11] While not quantitative, it is a rapid and effective indicator of purity. The literature melting point for this compound is around 135-138 °C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities if they are at a significant level (typically >1-5%).

Method 1: Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. The principle is that the desired compound is highly soluble in the hot solvent but sparingly soluble in the cold solvent, while impurities are either insoluble in the hot solvent or remain dissolved in the cold solvent.[4]

Troubleshooting Recrystallization
ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling. Too much solvent was used: The solution is not saturated. Supersaturation: The solution is saturated, but crystallization has not been initiated.Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[3] Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of pure product.[4]
The product "oils out" instead of crystallizing. Cooling is too rapid: The solution becomes supersaturated too quickly. High concentration of impurities: Impurities can inhibit crystal lattice formation. Melting point of the solid is below the boiling point of the solvent. Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. You can insulate the flask to slow cooling further.[7] Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.[12]
Low yield of recovered product. Too much solvent was used: A significant portion of the product remains in the mother liquor. Premature crystallization: The product crystallized on the filter paper during hot filtration.Use Minimal Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Pre-heat Equipment: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent the solution from cooling and crystallizing prematurely.[3]
Crystals are discolored. Colored impurities are present in the crude material. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious, as too much charcoal can also adsorb your product.[7]
Experimental Protocol: Recrystallization using an Ethanol/Water System

A mixed-solvent system is often effective for benzoic acid derivatives.[7][13] Ethanol is a "good" solvent in which the compound is soluble, while water is a "poor" solvent that induces crystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to just dissolve the solid, while gently heating and stirring on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes impurities that are insoluble in the hot solvent.

  • Crystallization: To the hot, clear ethanol solution, add hot water dropwise with continuous swirling until the solution just begins to turn cloudy (the cloud point), indicating it is saturated.[14]

  • Re-dissolution: Add a few drops of hot 95% ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio used for crystallization) to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

G cluster_dissolution 1. Dissolution cluster_purification 2. Purification cluster_crystallization 3. Crystallization & Isolation a Add crude solid to flask b Add minimum hot ethanol to dissolve a->b c Add hot water to cloud point b->c d Add drops of hot ethanol to clarify c->d e Cool slowly to room temp d->e f Chill in ice bath e->f g Collect crystals via vacuum filtration f->g h Wash with cold solvent & Dry g->h

Caption: Recrystallization workflow.

Method 2: Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base, the acidic this compound is deprotonated to form its corresponding carboxylate salt. This salt is soluble in the aqueous layer, while neutral impurities remain in the organic layer. The layers can then be separated.[5][15][16]

Troubleshooting Acid-Base Extraction
ProblemPossible Cause(s)Solution(s)
An emulsion forms between the layers. Vigorous shaking: Excessive agitation can create a stable emulsion. High concentration of crude material. Gentle Inversion: Swirl or gently invert the separatory funnel instead of shaking vigorously. Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[15]
Poor separation or no precipitation upon acidification. Insufficient base: Not all the acidic product was extracted into the aqueous layer. Insufficient acid: The pH was not lowered enough to fully protonate the carboxylate salt.Check pH: Use pH paper to ensure the aqueous layer is basic (pH > 8) after extraction and sufficiently acidic (pH < 2) after acidification. Perform Multiple Extractions: Extract the organic layer 2-3 times with the basic solution to ensure complete transfer of the acidic product.
Low yield of recovered product. Incomplete extraction or precipitation. Product has some solubility in water. Check pH values as described above. Back-Extraction: After acidification, if the product does not fully precipitate, you can re-extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the dissolved product.[17]
Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base that will only react with the carboxylic acid and not any less acidic phenolic impurities).

  • Mixing: Stopper the funnel, and with frequent venting, gently invert it several times to mix the layers. Vigorous shaking can cause emulsions. You will observe effervescence (CO₂ release) as the acid is neutralized.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. (Note: If using dichloromethane, the organic layer is on the bottom; if using ethyl acetate, it is on top).

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining the aqueous extracts. This ensures all the acidic product is transferred. The organic layer now contains the neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid dropwise until the solution is strongly acidic (pH < 2, check with pH paper).

  • Precipitation: The this compound will precipitate out of the aqueous solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

G cluster_extraction Extraction with NaHCO₃ (aq) cluster_acidification Acidification with HCl (aq) start Crude product dissolved in organic solvent org_layer1 Organic Layer: Neutral Impurities start->org_layer1 aq_layer1 Aqueous Layer: Product as Sodium Salt (R-COO⁻Na⁺) start->aq_layer1 discard1 discard1 org_layer1->discard1 Discard aq_layer2 Aqueous Layer: NaCl aq_layer1->aq_layer2 precipitate Precipitate: Pure Product (R-COOH) aq_layer1->precipitate discard2 discard2 aq_layer2->discard2 Discard final final precipitate->final Filter & Dry

Caption: Acid-base extraction workflow.
References
  • U.S. Patent 4,996,354, "Preparation of 2,4-dihydroxybenzoic acid," issued March 26, 1991.

  • Vibzz Lab, "2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction," YouTube, March 12, 2021.

  • PubChem, "2,4-Dimethoxybenzoic acid," National Center for Biotechnology Information.

  • BenchChem, "Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid."

  • Feng, X., et al., "New synthesis process for 2,3,4-trimethoxybenzoic acid," ResearchGate, 2011.

  • The Royal Society of Chemistry, "Separation, purification and identification of the components of a mixture."

  • Chemistry LibreTexts, "2.3: Liquid-Liquid Extraction," updated June 20, 2021.

  • BenchChem, "4-Methoxybenzoic acid recrystallization solvent selection and issues."

  • Element Lab Solutions, "Liquid-Liquid Extraction Techniques Principles and Optimisation."

  • University of California, Irvine, "Recrystallization of Benzoic Acid."

  • BenchChem, "Technical Support Center: Purification of 2,6-Dihydroxybenzoic Acid."

  • Wikipedia, "Acid–base extraction."

  • BenchChem, "A Comparative Guide to Analytical Methods for Purity Determination of 4-Ethoxy-2-hydroxybenzaldehyde."

  • Google Patents, "Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester," CN104892429A.

  • Google Patents, "Method of benzoic acid purification," SU1766250A3.

  • MIT OpenCourseWare, "8.6 - Two-Solvent Recrystallization Guide."

  • Google Patents, "2, the preparation method of 4-dihydroxybenzoic acid," CN102408329A.

  • TIEI, "Liquid-liquid extraction for neutral, acidic and basic compounds," December 7, 2022.

  • University of Rochester, Department of Chemistry, "Reagents & Solvents: Solvents for Recrystallization."

  • Cram, "Benzoic Acid Recrystallization - 1184 Words."

  • New England Biolabs, "Troubleshooting Guide for Genomic DNA Extraction & Purification."

  • Royal Society of Chemistry, "Analytical Methods."

  • MDPI, "Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives," Crystals, August 18, 2022.

  • Magritek, "Separation of Acidic, Basic and Neutral Compounds."

  • ResearchGate, "Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast."

  • BenchChem, "Application Notes and Protocols for the Extraction of 2,3-Dihydroxy-4-methoxybenzoic Acid from Plant Material."

  • BenchChem, "A Researcher's Guide to Assessing the Purity of Commercial 2,6-Dihydroxybenzoic Acid."

  • Ministry of the Environment, Japan, "III Analytical Methods."

  • ChemHelp ASAP, "column chromatography & purification of organic compounds," YouTube, February 9, 2021.

Sources

Technical Support Center: Stability Testing of 2,4-Diethoxybenzoic Acid Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Diethoxybenzoic Acid formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers and troubleshooting solutions for stability testing protocols. Our goal is to blend regulatory expectations with hands-on, field-proven insights to ensure the integrity and success of your stability programs.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when designing and executing stability studies for this compound.

Q1: What are the primary objectives of a stability testing program for a this compound formulation?

A stability program is essential to understand how the quality of a drug product changes over time under the influence of environmental factors like temperature, humidity, and light. For a this compound formulation, the key objectives are:

  • To Establish a Shelf-Life: This determines the time period during which the product is expected to remain within its approved specifications under defined storage conditions.

  • To Recommend Storage Conditions: Based on the stability data, appropriate storage instructions (e.g., "Store at 20-25°C," "Protect from light") are established.

  • To Evaluate the Container-Closure System: The program ensures that the packaging provides adequate protection against degradation and interaction.

  • To Develop a Stability-Indicating Method: A crucial goal is to develop and validate an analytical method (typically HPLC) that can accurately separate and quantify this compound from its potential degradation products, excipients, and impurities.[1][2][3]

Q2: Where do I start? What are the initial forced degradation conditions I should use for this compound?

Forced degradation, or stress testing, is the first step. It intentionally degrades the sample to identify likely degradation pathways and to prove the analytical method is "stability-indicating".[1][4] For an aromatic carboxylic acid like this compound, a logical starting point is to target 5-20% degradation.[5]

Causality: The conditions are chosen to attack specific chemical bonds. The ethoxy groups and the carboxylic acid moiety are the most likely sites of reaction. Benzoic acid and its derivatives are known to be susceptible to hydrolysis and decarboxylation at high temperatures.[6][7]

Here is a recommended starting point for stress conditions:

Stress ConditionReagent/ConditionTimeRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C24 - 48 hoursThe ether linkages (ethoxy groups) are susceptible to acid-catalyzed hydrolysis, potentially forming 2,4-dihydroxybenzoic acid.
Base Hydrolysis 0.1 M NaOH at 60°C2 - 8 hoursEster-containing excipients would be highly susceptible. The API itself is likely more stable but should be tested.
Oxidation 3% H₂O₂ at Room Temp24 hoursThe aromatic ring is susceptible to oxidative attack, potentially leading to hydroxylated or ring-opened species.
Thermal 80°C (Dry Heat)48 hoursAromatic carboxylic acids can undergo decarboxylation at elevated temperatures, which would yield 1,3-diethoxybenzene.[6][7]
Photostability ICH Q1B Option 2As per guidelineThe aromatic ring can absorb UV light, leading to photolytic degradation. The study should expose the drug product directly to the light source.[8]

Self-Validating Insight: Always run a "control" sample in parallel (e.g., drug in purified water at the same temperature) to differentiate degradation caused by the stress condition (acid, base) from simple thermal degradation.

Q3: My formulation contains multiple excipients. How do I know if a new peak in my chromatogram is from the API or an excipient?

This is a critical question of specificity. The forced degradation study design must be able to answer this.[1]

  • Stress the Placebo: Prepare a placebo formulation (all excipients, no this compound) and subject it to the same stress conditions as the active formulation.

  • Compare Chromatograms: Any peak that appears in the stressed active formulation but not in the stressed placebo or the unstressed active is a likely degradant of the API. Peaks in the stressed placebo are excipient degradants.

  • Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) with your HPLC. The peak purity analysis can help determine if a single chromatographic peak consists of more than one compound. This is essential for ensuring you are tracking a single, pure degradant.[3]

Q4: I am seeing pH drift in my aqueous formulation during the stability study. What does this mean and how do I fix it?

For an acidic drug like this compound, pH is a critical stability parameter.[9][10] A drift in pH can significantly alter the rate of degradation.[11]

  • Causality: A downward pH drift might indicate the formation of acidic degradants. An upward drift could suggest the consumption of the acidic API or degradation of an acidic excipient. It could also indicate interaction with the container, such as leaching of alkaline materials from glass.

  • Troubleshooting Steps:

    • Identify the Cause: Analyze the samples with the pH drift for new degradation products.

    • Strengthen Buffering: Your formulation may require a buffer system with a higher capacity. The pKa of this compound will be crucial for selecting an appropriate buffer (e.g., citrate, acetate) that buffers effectively at the target formulation pH.[12]

    • Container Interaction Study: Store the formulation buffer (without API) in the container closure system to see if the container itself is causing the pH shift.

Troubleshooting Guides

This section provides step-by-step guides for resolving specific technical challenges.

Guide 1: Out-of-Specification (OOS) Assay Result

An OOS result for the assay of this compound indicates a potential stability failure and requires a thorough investigation.

// Nodes start [label="OOS Assay Result\n(e.g., 94.0% LC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; phase1 [label="Phase 1: Laboratory Investigation\n(Check for Obvious Errors)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check1 [label="Re-check Calculations?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; check2 [label="Review Instrument Logs\n& System Suitability?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; check3 [label="Examine Sample Prep\n(e.g., weights, dilutions)?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; error_found [label="Assignable Cause Found.\nInvalidate Initial Result.\nRe-test.", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_error [label="No Assignable Cause Found", fillcolor="#5F6368", fontcolor="#FFFFFF"]; phase2 [label="Phase 2: Full-Scale Investigation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; retest [label="Re-test Original Sample\n(2 new analysts, if possible)"]; resample [label="Analyze Retained Samples\nfrom other time points"]; mass_balance [label="Check Mass Balance:\nAssay + Total Impurities ≈ 100%?"]; confirm_oos [label="OOS Confirmed.\nEscalate to QA.\nInitiate CAPA.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; results_ok [label="Re-test Results are OOS.\nOriginal Result is Valid.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; results_in_spec [label="Re-test Results are In-Spec.\nHypothesis Testing Required.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> phase1; phase1 -> check1; check1 -> error_found [label="Yes"]; check1 -> check2 [label="No"]; check2 -> error_found [label="Yes"]; check2 -> check3 [label="No"]; check3 -> error_found [label="Yes"]; check3 -> no_error [label="No"]; no_error -> phase2; phase2 -> retest; phase2 -> resample; phase2 -> mass_balance; retest -> results_ok; retest -> results_in_spec; results_ok -> confirm_oos; } dot Caption: Workflow for Investigating an OOS Assay Result.

Guide 2: Unexpected Peaks in HPLC Chromatogram

New, unexpected peaks can appear during a stability study. This guide helps you systematically identify their source.

Step 1: Characterize the Peak

  • Retention Time: Is it consistent across injections?

  • Peak Shape: Is it sharp (like an API) or broad (often a sign of an issue)?[13]

  • Response: Does its area increase over time (likely a degradant) or is it sporadic (likely contamination or an artifact)?

Step 2: Rule out System/Method Artifacts

  • Inject a Blank: Run a blank injection (mobile phase only). If the peak is present, it's a "ghost peak" originating from the system, mobile phase contamination, or carryover.[13][14]

  • Mobile Phase Issues: Check for mobile phase degradation, especially aqueous buffers which can support microbial growth. Prepare fresh mobile phase.[15]

  • Carryover: If the peak appears after a high-concentration standard, it may be carryover from the injector. Clean the injection port and syringe.[14]

Step 3: Identify the Source (If Not an Artifact)

  • Degradant: Does the peak area grow consistently over time while the API peak area decreases? This strongly suggests a degradation product.

  • Excipient Interferences: As described in FAQ 3, analyze a stressed placebo.

  • Leachable/Extractable: Is the peak absent in early time points but appears later, especially at higher temperatures? It could be a leachable from the container closure system (e.g., plasticizers, antioxidants). This requires a formal extractables & leachables study.

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method Development

This protocol outlines the steps to develop a robust, stability-indicating method for a this compound formulation.

  • Column & Mobile Phase Scouting:

    • Rationale: The goal is to find conditions that provide good retention and peak shape for the parent API.

    • Starting Point:

      • Column: C18, 4.6 x 150 mm, 3.5 µm. This is a workhorse for reversed-phase chromatography.

      • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[16]

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

      • Detection: Use a PDA/DAD detector and monitor at the λmax of this compound and also at lower wavelengths (e.g., 220 nm) to see potentially co-eluting impurities.

  • Analysis of Forced Degradation Samples:

    • Rationale: This is the most critical step. The goal is to prove the method can separate the API from all process impurities and degradation products.[3]

    • Procedure: Inject the samples generated in the forced degradation study (see FAQ 2).

    • Evaluation:

      • Resolution: Is there baseline resolution (>1.5) between the API peak and all other peaks?

      • Peak Purity: Assess the peak purity of the API peak in all stressed samples. A failing peak purity indicates a co-eluting degradant, and the method must be optimized (e.g., change gradient slope, mobile phase pH, or even column chemistry).

  • Method Validation:

    • Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

// Nodes scouting [label="Step 1: Column &\nMobile Phase Scouting", fillcolor="#F1F3F4", fontcolor="#202124"]; forced_degradation [label="Step 2: Generate Forced\nDegradation Samples", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Step 3: Analyze Stressed Samples\nwith Scouted Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [label="Resolution & Peak Purity OK?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; optimization [label="Optimize Method\n(e.g., change gradient, pH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; validation [label="Step 4: Full Method Validation\n(ICH Q2(R1))", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections scouting -> analysis; forced_degradation -> analysis; analysis -> decision; decision -> validation [label="Yes"]; decision -> optimization [label="No"]; optimization -> analysis; } dot Caption: Workflow for Stability-Indicating Method Development.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 13, 2026, from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved January 13, 2026, from [Link]

  • Evans, W. C., & Fuchs, G. (1988). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. FEMS Microbiology Reviews, 4(4), 229-251. Retrieved January 13, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 13, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2023, March 21). AMSbiopharma. Retrieved January 13, 2026, from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. (2007). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. (2020, July 1). Veeprho. Retrieved January 13, 2026, from [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (2018, August 2). Slideshare. Retrieved January 13, 2026, from [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved January 13, 2026, from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved January 13, 2026, from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved January 13, 2026, from [Link]

  • Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(23), 3656-3661. Retrieved January 13, 2026, from [Link]

  • Benzoate degradation pathway: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 13, 2026, from [Link]

  • Lindquist, N., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Retrieved January 13, 2026, from [Link]

  • Benzoate Degradation Pathway. (n.d.). Eawag-BBD. Retrieved January 13, 2026, from [Link]

  • pH stability profile. (2018, August 2). Slideshare. Retrieved January 13, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved January 13, 2026, from [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved January 13, 2026, from [Link]

  • Mandić, Z. (2017). The Significance of Acid/Base Properties in Drug Discovery. PMC - PubMed Central. Retrieved January 13, 2026, from [Link]

  • Troubleshooting during HPLC calibration. (n.d.). PharmaSciences. Retrieved January 13, 2026, from [Link]

  • Factors Affecting Drug Stability: pH. (n.d.). StabilityStudies.in. Retrieved January 13, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved January 13, 2026, from [Link]

  • Tian, J., & Maurin, M. B. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(11), 4426-4435. Retrieved January 13, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Waters. Retrieved January 13, 2026, from [Link]

  • HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. (n.d.). HELIX Chromatography. Retrieved January 13, 2026, from [Link]

  • Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved January 13, 2026, from [Link]

  • 2,4-Dimethoxybenzoic acid. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2,4-Diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chromatographic Analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of 2,4-Diethoxybenzoic acid. Our goal is to equip you with the scientific understanding and practical steps necessary to achieve symmetrical, reproducible peaks for accurate quantification.

Introduction to the Challenge: Understanding this compound and Peak Tailing

This compound is an acidic compound, and like many organic acids, it is prone to exhibiting peak tailing in reverse-phase high-performance liquid chromatography (HPLC). Peak tailing is a chromatographic phenomenon where the peak asymmetry factor (As) is greater than 1.2, resulting in a drawn-out or "tailing" latter half of the peak. This distortion can compromise resolution between closely eluting peaks and lead to inaccurate peak integration and quantification.

The primary cause of peak tailing for acidic compounds like this compound often lies in secondary interactions with the stationary phase.[1] While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction, unwanted secondary interactions, particularly with residual silanol groups on the silica-based column packing, can occur.[2][3] These silanol groups (Si-OH) are weakly acidic and can interact with polar functional groups on the analyte, such as the carboxylic acid group of this compound, leading to a mixed-mode retention mechanism that causes peak tailing.[4][5]

This guide will walk you through a logical troubleshooting process to identify the root cause of peak tailing in your analysis of this compound and provide you with effective solutions.

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing issues with this compound.

G start Peak Tailing Observed (As > 1.2) check_mobile_phase Step 1: Evaluate Mobile Phase pH Is pH << pKa of Analyte? start->check_mobile_phase adjust_ph Action: Lower Mobile Phase pH (e.g., pH 2.5-3.5 with Formic or Phosphoric Acid) check_mobile_phase->adjust_ph No check_column Step 2: Assess Column Condition & Chemistry Is the column old or not end-capped? check_mobile_phase->check_column Yes adjust_ph->check_column replace_column Action: Use a Modern, End-Capped Column (e.g., Type B Silica) check_column->replace_column Yes clean_column Action: Perform Column Cleaning Protocol check_column->clean_column Potentially check_sample Step 3: Investigate Sample & Injection Is the sample solvent stronger than the mobile phase? Is the injection volume too large? check_column->check_sample No replace_column->check_sample clean_column->check_sample adjust_sample_solvent Action: Dissolve Sample in Mobile Phase or a Weaker Solvent check_sample->adjust_sample_solvent Yes (Solvent) reduce_injection_volume Action: Decrease Injection Volume check_sample->reduce_injection_volume Yes (Volume) check_system Step 4: Inspect HPLC System Are there any leaks or extra-column volume? check_sample->check_system No adjust_sample_solvent->check_system reduce_injection_volume->check_system optimize_system Action: Minimize Tubing Length/ID Check fittings for leaks check_system->optimize_system Yes end Symmetrical Peak Achieved (As ≤ 1.2) check_system->end No optimize_system->end

Sources

Validation & Comparative

A Comparative Analysis for the Research Professional: 2,4-Diethoxybenzoic Acid vs. 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Synthesis, Physicochemical Properties, and Biological Potential

For researchers, scientists, and professionals in drug development, the nuanced differences between structurally related molecules are critical for experimental design, synthesis planning, and lead compound selection. This guide provides a comprehensive comparative analysis of 2,4-diethoxybenzoic acid and 2,4-dimethoxybenzoic acid, focusing on their physicochemical properties, synthetic pathways, and potential biological activities. While extensive data is available for the dimethoxy analogue, this guide also collates the known information for the less-studied diethoxy compound and draws logical comparisons based on structure-activity relationships.

Introduction: The Significance of Alkoxy-Substituted Benzoic Acids

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and serving as versatile synthetic intermediates.[1] The nature and position of substituents on the benzene ring profoundly influence the molecule's electronic character, lipophilicity, and steric profile, which in turn dictate its reactivity, physical properties, and biological interactions.[2] The 2,4-dialkoxy substitution pattern, in particular, is of significant interest. The electron-donating nature of the alkoxy groups at the ortho and para positions activates the aromatic ring and can influence the acidity of the carboxylic acid moiety. This guide delves into a direct comparison of two such derivatives: this compound and the more extensively characterized 2,4-dimethoxybenzoic acid.

Physicochemical Properties: A Tale of Two Alkyl Chains

The seemingly subtle difference between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) group imparts measurable changes in the physicochemical properties of the parent benzoic acid. These differences can have significant implications for solubility, membrane permeability, and formulation development.

PropertyThis compound2,4-Dimethoxybenzoic Acid
Molecular Formula C₁₁H₁₄O₄C₉H₁₀O₄
Molecular Weight 210.23 g/mol 182.17 g/mol [3]
CAS Number 27483-32-791-52-1[3]
Melting Point 143-146 °C107-109 °C[3]
Boiling Point Not available~313 °C[4]
Solubility Data not readily available, expected to have lower aqueous solubility and higher organic solvent solubility than the dimethoxy analog.Limited solubility in water (<1 g/L), soluble in ethanol, acetone, and chloroform.[5]
Appearance White to off-white crystalline powder.White to off-white crystalline powder.[4]

The most striking difference is the significantly higher melting point of this compound. This can be attributed to more efficient crystal lattice packing and increased van der Waals interactions due to the longer, more flexible ethyl chains. The increased molecular weight and larger nonpolar surface area of the diethoxy derivative would also suggest a lower solubility in aqueous media and a higher solubility in nonpolar organic solvents compared to its dimethoxy counterpart.

Synthetic Pathways: A Common Precursor Approach

Both this compound and 2,4-dimethoxybenzoic acid can be synthesized from a common precursor, 2,4-dihydroxybenzoic acid. This synthetic strategy involves two key transformations: a carboxylation reaction to introduce the carboxylic acid functionality onto a resorcinol backbone, followed by an etherification to install the alkoxy groups.

G Resorcinol Resorcinol DHBA 2,4-Dihydroxybenzoic Acid Resorcinol->DHBA Kolbe-Schmitt Reaction (CO₂, Base, Heat) Dialkoxy 2,4-Dialkoxybenzoic Acid (Diethoxy or Dimethoxy) DHBA->Dialkoxy Williamson Ether Synthesis (Alkyl Halide, Base) SAR Structure Molecular Structure Methoxy 2,4-Dimethoxy Structure->Methoxy Ethoxy 2,4-Diethoxy Structure->Ethoxy Properties Physicochemical & Biological Properties Lipophilicity Increased Lipophilicity Ethoxy->Lipophilicity StericHindrance Increased Steric Hindrance Ethoxy->StericHindrance BiologicalActivity Potentially Altered Biological Activity Lipophilicity->BiologicalActivity StericHindrance->BiologicalActivity

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Hydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development, materials science, and analytical chemistry, the precise identification of structural isomers is not merely an academic exercise—it is a critical determinant of a substance's biological activity, physical properties, and ultimate application. The hydroxybenzoic acids, existing as ortho-, meta-, and para- isomers, serve as a classic yet profoundly important example. While sharing the same molecular formula (C₇H₆O₃), the positional variance of the hydroxyl group relative to the carboxylic acid function imparts distinct electronic and steric environments. These differences manifest as unique spectroscopic signatures.

This guide provides an in-depth comparative analysis of 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid using fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explore the structural causality behind the observed spectral differences, empowering researchers to make informed analytical decisions.

The Indispensable Role of Multi-Technique Analysis

No single spectroscopic method provides a complete structural picture. A synergistic approach, leveraging the complementary information from various techniques, is essential for unambiguous isomer identification.[1][2] UV-Vis spectroscopy probes the electronic transitions within the conjugated system, IR spectroscopy identifies functional groups and bonding environments through molecular vibrations, and NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[3][4][5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote electrons to higher energy orbitals. For hydroxybenzoic acids, the key absorptions are π→π* transitions within the benzene ring. The position of the hydroxyl group, an activating, electron-donating group, significantly influences the energy of these transitions and thus the maximum absorption wavelength (λmax).[3][5]

Comparative UV-Vis Data

The electronic effects of the hydroxyl group are most pronounced when it is in conjugation with the carbonyl of the carboxylic acid (ortho and para positions), leading to a red shift (longer λmax) compared to the meta isomer.

Isomerλmax (Band I) (nm)λmax (Band II) (nm)Notes
2-Hydroxybenzoic Acid (ortho) ~303~235Intramolecular H-bonding and resonance effects cause a significant red shift.
3-Hydroxybenzoic Acid (meta) ~294~238The -OH group is not in direct conjugation with the -COOH group, resulting in a spectrum closer to benzoic acid itself.
4-Hydroxybenzoic Acid (para) ~284~254Strong resonance interaction between the para-substituted -OH and -COOH groups. The exact λmax can be highly sensitive to solvent pH.[7][8]
Note: λmax values are approximate and can vary with solvent and pH. Data compiled from representative spectra.[9]
Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Use a UV-transparent solvent in which all isomers are soluble. Spectroscopic grade ethanol or methanol are common choices. The solvent must not react with the analyte.

  • Sample Preparation: Prepare stock solutions of each isomer at a concentration of approximately 1 mg/mL. From the stock, prepare dilute solutions (e.g., 0.01 mg/mL) to ensure the absorbance falls within the instrument's linear range (typically 0.1 - 1.0 AU).

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a reference blank.

  • Data Acquisition: Record the spectrum for each isomer over a range of 200-400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each characteristic band.

Workflow for UV-Vis Analysis

Caption: UV-Vis spectroscopy experimental workflow.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. Each bond vibrates at a characteristic frequency, and these frequencies are sensitive to the molecular environment. For the hydroxybenzoic acid isomers, the key vibrational modes are the O-H, C=O, and C-O stretches, as well as the C-H out-of-plane bends in the "fingerprint region."[3][4][10]

Causality Behind IR Differences: The Power of Hydrogen Bonding

The most dramatic differences in the IR spectra arise from hydrogen bonding.

  • Intramolecular H-Bonding (ortho-isomer): In salicylic acid, the proximate hydroxyl and carboxylic acid groups form a strong intramolecular hydrogen bond. This has two major effects:

    • The phenolic O-H stretch becomes exceptionally broad and is often incorporated into the very broad carboxylic acid O-H absorption.

    • The C=O bond is weakened, shifting its stretching frequency to a lower wavenumber compared to the other isomers.[11]

  • Intermolecular H-Bonding (meta- and para-isomers): These isomers primarily form intermolecular hydrogen bonds, typically resulting in dimers.[10] This leads to a very broad O-H stretch for the carboxylic acid, but the phenolic O-H stretch is usually observable as a separate, sharp to broad peak, distinct from the ortho-isomer.

Comparative IR Data (cm⁻¹)
Vibrational Mode2-Hydroxybenzoic Acid (ortho)3-Hydroxybenzoic Acid (meta)4-Hydroxybenzoic Acid (para)
O-H Stretch (Carboxylic Acid) 3200-2500 (very broad)3200-2500 (very broad)3200-2500 (very broad)
O-H Stretch (Phenolic) ~3238 (often merged)[12]~3350 (sharper)~3370 (sharper)
C=O Stretch (Carboxylic Acid) ~1665-1680~1690-1710~1680-1700
C-O Stretch ~1200-1300~1200-1300~1200-1300
C-H Out-of-Plane Bending ~750-810 (ortho pattern)~750 & ~880 (meta pattern)~830-860 (para pattern)
Note: Frequencies are approximate and depend on the sampling method (e.g., KBr, ATR). Data compiled from representative spectra.[13][14]

The fingerprint region (< 900 cm⁻¹) is particularly diagnostic for the substitution pattern on the benzene ring.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[2]

  • Sample Application: Place a small amount of the solid isomer powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common cause of poor-quality spectra.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) before analyzing the next sample.

Workflow for IR Analysis

Caption: ATR-IR spectroscopy experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Causality Behind NMR Differences: Symmetry and Chemical Shift

The key to differentiating the isomers with NMR lies in the symmetry of the molecule, which dictates the number of unique proton and carbon signals and their splitting patterns.

  • para-isomer: The molecule has a plane of symmetry. This results in chemically equivalent protons and carbons, simplifying the spectrum. The aromatic region of the ¹H NMR spectrum typically shows a clean, symmetrical pattern of two doublets (an AA'BB' system).[13]

  • ortho- and meta-isomers: Lacking this symmetry, these isomers exhibit four unique aromatic proton signals and seven unique carbon signals. The splitting patterns in the aromatic region are more complex multiplets.

  • Chemical Shift: The electron-withdrawing/donating nature of the substituents and hydrogen bonding effects cause predictable shifts in the proton and carbon signals. The intramolecular hydrogen bond in salicylic acid causes its phenolic -OH proton to appear significantly downfield.

Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
Proton Assignment2-Hydroxybenzoic Acid (δ, ppm)3-Hydroxybenzoic Acid (δ, ppm)4-Hydroxybenzoic Acid (δ, ppm)
-COOH ~13.0 (s, br, 1H)~12.9 (s, br, 1H)~12.5 (s, br, 1H)
-OH ~11.5 (s, br, 1H)~9.8 (s, br, 1H)~10.2 (s, br, 1H)
Aromatic H 7.8 (dd), 7.5 (ddd), 7.0 (dd), 6.9 (ddd)7.4 (m), 7.3 (m), 7.0 (m)7.8 (d, 2H), 6.8 (d, 2H)
Note: Chemical shifts (δ) are approximate. s=singlet, d=doublet, dd=doublet of doublets, ddd=doublet of doublet of doublets, m=multiplet, br=broad. Data compiled from representative spectra.[13][15]
Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon Assignment2-Hydroxybenzoic Acid (δ, ppm)3-Hydroxybenzoic Acid (δ, ppm)4-Hydroxybenzoic Acid (δ, ppm)
C=O ~172.0~167.5~167.4
C-OH ~161.0~157.5~161.5
C-COOH ~117.5~131.0~121.5
Aromatic C ~135.5, 130.0, 119.0, 117.0~129.8, 121.5, 120.0, 117.0~131.5 (2C), 115.0 (2C)
Note: Chemical shifts (δ) are approximate and only key distinguishing carbons are highlighted.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample. DMSO-d₆ is an excellent choice as it dissolves all three isomers well and its residual proton signal does not interfere with the aromatic region. The acidic -OH and -COOH protons are also readily observable in DMSO-d₆.

  • Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of the deuterated solvent in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[16]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be tuned, locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer acquisition time is typically required for ¹³C due to its low natural abundance.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated to the TMS reference, and the signals are integrated (for ¹H) and their chemical shifts are assigned.

Workflow for NMR Analysis

Caption: NMR spectroscopy experimental workflow.

Conclusion: A Synthesis of Spectroscopic Evidence

The differentiation of ortho-, meta-, and para-hydroxybenzoic acid is a clear demonstration of how subtle changes in molecular structure lead to distinct and measurable spectroscopic properties.

  • UV-Vis spectroscopy provides the first clue, with the ortho- and para- isomers showing red-shifted absorption maxima due to enhanced conjugation.

  • IR spectroscopy offers definitive proof of the intramolecular hydrogen bond in the ortho-isomer via its unique O-H stretching region and shifted C=O frequency. It also provides a clear signature for the substitution pattern in the fingerprint region.

  • NMR spectroscopy delivers the final, unambiguous verdict. The unique symmetry of each isomer generates characteristic splitting patterns and chemical shifts in both the ¹H and ¹³C spectra, allowing for confident structural assignment.

By judiciously applying these three fundamental spectroscopic techniques, researchers can confidently and accurately distinguish between these critical isomers, ensuring the integrity and reliability of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Nguyen, T. H. Y., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Sciences. [Link]

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  • Sager, E. E., & Siewers, I. J. (1952). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Journal of Research of the National Bureau of Standards. [Link]

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  • Pinacho, R., et al. (2022). Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study. Molecules. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica. [Link]

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A Comparative Guide to the Biological Activity of 2,4-Diethoxybenzoic Acid Versus Its Mono-alkoxy Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of structure-activity relationships is fundamental to the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 2,4-diethoxybenzoic acid and its mono-alkoxy analogs, 2-ethoxybenzoic acid and 4-ethoxybenzoic acid. While direct comparative experimental data for this compound is notably sparse in publicly available literature, this guide synthesizes existing data on its mono-alkoxy counterparts and leverages established principles of medicinal chemistry to infer the potential biological profile of the di-substituted compound. By examining the known effects of ethoxy group substitution at the ortho and para positions, we can construct a scientifically grounded hypothesis regarding the bioactivity of this compound.

This document will delve into the known antimicrobial and anti-inflammatory properties of the mono-alkoxy analogs, present detailed experimental protocols for their evaluation, and provide a framework for future investigations into the biological potential of this compound.

Structure-Activity Relationship of Ethoxybenzoic Acids: An Overview

The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. These substitutions can alter the molecule's lipophilicity, electronic distribution, and steric properties, thereby affecting its absorption, distribution, metabolism, excretion (ADME) profile and its interaction with biological targets.

The introduction of an ethoxy group (-OCH₂CH₃) generally increases the lipophilicity of the benzoic acid scaffold, which can enhance its ability to cross cell membranes. However, the position of this group is critical. An ethoxy group at the 2-position (ortho) can introduce steric hindrance that may affect the orientation of the carboxylic acid group and its ability to interact with target proteins. Conversely, a 4-position (para) substitution places the ethoxy group further from the carboxylic acid, potentially leading to different biological interactions. In the case of this compound, the presence of two ethoxy groups would further increase lipophilicity and introduce a more complex steric and electronic profile.

Comparative Biological Activities

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties, which are often attributed to their ability to disrupt cell membrane integrity and interfere with essential metabolic pathways.

4-Ethoxybenzoic Acid: Research has demonstrated that 4-ethoxybenzoic acid possesses notable anti-biofilm activity against Staphylococcus aureus. One study found that it could inhibit biofilm formation and potentiate the efficacy of vancomycin against established biofilms[1]. This suggests a potential mechanism of action related to the interference with bacterial adhesion or quorum sensing pathways.

2-Ethoxybenzoic Acid: While less studied for its specific antimicrobial effects, 2-ethoxybenzoic acid is a known component of some dental cements, where it contributes to the material's properties[2][3]. Its role in this application may be related to its chemical reactivity and potential for localized antimicrobial action within the dental environment.

Table 1: Summary of Known Antimicrobial Activity

CompoundMicroorganismActivityReference
4-Ethoxybenzoic AcidStaphylococcus aureusAnti-biofilm activity, potentiates vancomycin[1]
2-Ethoxybenzoic Acid-Component of dental cements[2][3]
This compound-Data not available-
Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives is a significant area of research. The mechanism of action often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Mono-alkoxy Analogs: While specific data on the anti-inflammatory activity of 2-ethoxy and 4-ethoxybenzoic acid is limited, other substituted benzoic acids are known to possess these properties. The substitution pattern on the benzene ring plays a crucial role in determining the anti-inflammatory potency[4].

This compound: The anti-inflammatory potential of this compound remains to be elucidated. A hypothetical mechanism could involve the modulation of inflammatory signaling pathways. The increased lipophilicity of the molecule might facilitate its entry into cells to interact with intracellular targets.

Experimental Protocols

To facilitate a direct comparison of these compounds, the following detailed experimental protocols are provided. These methodologies are based on standard assays used to evaluate the biological activities of benzoic acid derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of the test compounds against a panel of pathogenic bacteria.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Bacterial Culture Preparation inoculum Adjust Inoculum to 0.5 McFarland Standard start->inoculum plate Inoculate 96-Well Plates with Bacteria and Compounds inoculum->plate compounds Prepare Serial Dilutions of Test Compounds compounds->plate incubation Incubate at 37°C for 18-24 hours plate->incubation read Visually Inspect for Turbidity incubation->read mic Determine MIC (Lowest Concentration with No Visible Growth) read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture the desired bacterial strain (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Prepare a stock solution of each test compound (this compound, 2-ethoxybenzoic acid, and 4-ethoxybenzoic acid) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Anti-inflammatory Activity via COX Inhibition Assay

This protocol describes an in vitro assay to evaluate the inhibitory effect of the test compounds on COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

COX_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection enzyme Prepare COX-1 or COX-2 Enzyme preincubation Pre-incubate Enzyme with Test Compound enzyme->preincubation substrate Prepare Arachidonic Acid Substrate reaction Initiate Reaction with Arachidonic Acid substrate->reaction compounds Prepare Dilutions of Test Compounds compounds->preincubation preincubation->reaction stop Stop Reaction after a Defined Time reaction->stop detection Measure Prostaglandin E2 (PGE2) Production (e.g., by ELISA) stop->detection calculation Calculate Percent Inhibition and IC50 detection->calculation

Caption: Workflow for Cyclooxygenase (COX) Inhibition Assay.

Step-by-Step Methodology:

  • Prepare Reagents: Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's instructions. Prepare a solution of arachidonic acid.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Enzyme Inhibition Reaction: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound. Pre-incubate for a short period.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Stop Reaction: After a specified incubation time, stop the reaction by adding a quenching agent (e.g., a strong acid).

  • Quantify Prostaglandin Production: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion and Future Directions

While the biological activity of this compound remains largely unexplored, this guide provides a comparative framework based on its mono-alkoxy analogs. The available data on 4-ethoxybenzoic acid suggests that ethoxy-substituted benzoic acids are a promising class of compounds for antimicrobial research.

The increased lipophilicity and unique steric and electronic properties of this compound warrant a thorough investigation of its biological potential. The detailed experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate its antimicrobial, anti-inflammatory, and other biological activities. Such studies are essential to elucidate the structure-activity relationship of di-alkoxybenzoic acids and to potentially uncover novel therapeutic leads. The absence of data for this compound represents a clear gap in the scientific literature and an opportunity for future research.

References

  • Brauer, G.M., & Stansbury, J.W. (1984). Materials Science Cements Containing Syringic Acid Esters- o-Ethoxybenzoic Acid and Zinc Oxide. Journal of Dental Research, 63(2), 137–140. [Link]

  • PubChem. (n.d.). 2-Ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pahlevan, N., et al. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents, 56(3), 106086. [Link]

  • PubChem. (n.d.). 4-Ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. [Link]

  • Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 22(16), 8884. [Link]

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A Comprehensive Guide to Establishing a Certified Reference Standard for 2,4-Diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for a Certified Reference Standard

In the landscape of pharmaceutical development and quality control, the accuracy and precision of analytical measurements are paramount. A Certified Reference Standard (CRS) serves as the cornerstone of analytical method validation, instrument calibration, and the routine quality assessment of drug substances and products. It is a highly purified and well-characterized substance against which samples of unknown purity are compared. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the critical role of well-characterized reference standards for ensuring the safety and efficacy of therapeutic goods.[1][2]

This guide provides a comprehensive framework for the establishment of a Certified Reference Standard for 2,4-Diethoxybenzoic Acid, a key intermediate in the synthesis of various pharmaceutical compounds. We will delineate the synthesis, purification, and exhaustive characterization required to elevate a candidate material to the status of a CRS. Furthermore, we will present a comparative analysis against a typical "research-grade" material to underscore the rigorous qualification process.

The Certification Workflow: A Multi-faceted Approach

The establishment of a CRS is a systematic process that involves synthesis, purification, comprehensive characterization, and documentation. The workflow is designed to be a self-validating system, ensuring the integrity and traceability of the standard.

G cluster_0 Phase 1: Material Production cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification & Documentation synthesis Synthesis of Candidate Material purification Multi-step Purification synthesis->purification Crude Product identity Identity Confirmation (NMR, MS, IR) purification->identity purity Purity Assessment (HPLC, GC, DSC) identity->purity potency Assay Assignment (Mass Balance) purity->potency data_review Data Review & Approval potency->data_review coa Certificate of Analysis Generation data_review->coa stability Stability Program Initiation coa->stability end CRS Established stability->end start Start start->synthesis

Caption: Workflow for establishing a Certified Reference Standard.

Synthesis and Purification of this compound

While multiple synthetic routes for benzoic acid derivatives exist, a robust and scalable synthesis is crucial for producing a high-purity candidate material. The proposed synthesis of this compound is adapted from the well-established Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[3][4][5]

Proposed Synthetic Route:

  • Etherification of Resorcinol: Resorcinol (1,3-dihydroxybenzene) is reacted with diethyl sulfate in the presence of a strong base (e.g., sodium hydroxide) to yield 1,3-diethoxybenzene.

  • Carboxylation of 1,3-diethoxybenzene: The resulting 1,3-diethoxybenzene is then carboxylated using a strong organolithium reagent (e.g., n-butyllithium) followed by quenching with solid carbon dioxide (dry ice).

Purification Protocol:

The crude product from the synthesis is subjected to multiple purification steps to remove starting materials, by-products, and residual solvents.

  • Acid-Base Extraction: The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the acidic this compound into the aqueous layer. The aqueous layer is then acidified to precipitate the purified acid.

  • Recrystallization: The precipitated solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to remove closely related impurities. This process is repeated until no further increase in purity is observed by High-Performance Liquid Chromatography (HPLC).

  • Drying: The purified crystals are dried under a high vacuum at a controlled temperature to remove residual solvents.

Comprehensive Characterization: The Foundation of Certification

A battery of analytical techniques is employed to unequivocally confirm the identity, purity, and potency of the candidate reference standard. All analytical methods used for characterization must be validated according to ICH guidelines.[6]

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum shows the characteristic absorption bands for the functional groups present in the molecule (e.g., carboxylic acid O-H and C=O stretches, C-O ether stretches).

Purity and Potency Determination

The potency of the CRS is determined using a mass balance approach, which combines the results from several analytical techniques to provide a comprehensive purity value.

Potency (%) = (100% - % Impurities) x (100% - % Water - % Residual Solvents - % Non-combustible Residue) / 100

The following sections detail the experimental protocols for the key analytical methods used in this assessment.

Experimental Protocol: HPLC-UV for Purity and Impurity Profiling

This method is designed for the accurate quantification of this compound and the detection of any organic impurities.

hplc_workflow prep Sample Preparation (Dissolve in Mobile Phase) inject HPLC Injection (10 µL) prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect quant Data Analysis (Peak Area Integration) detect->quant

Caption: HPLC-UV analysis workflow.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Experimental Protocol: Karl Fischer Titration for Water Content
  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Hydranal™-Composite 5 or equivalent.

  • Procedure: Accurately weigh a suitable amount of the reference standard and transfer it to the titration vessel. Titrate with the Karl Fischer reagent to the endpoint. The water content is calculated automatically by the instrument.

Comparison: Certified Reference Standard vs. Research-Grade Material

The rigorous process of establishing a CRS results in a material with a much higher degree of characterization and documented purity compared to a standard research-grade chemical. The following table provides a comparative summary of the analytical data for a newly established CRS of this compound and a commercially available research-grade alternative.

Parameter Certified Reference Standard (CRS) Research-Grade Material Significance of Difference
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, MS, IRTypically confirmed by ¹H NMR onlyCRS has unequivocal structure confirmation.
Purity (HPLC) 99.95%>98%CRS has a precisely determined purity value.
Water Content (Karl Fischer) 0.05%Not specifiedAccurate water content is crucial for potency calculation.
Residual Solvents (GC-HS) <0.01%Not specifiedEnsures the absence of potentially interfering substances.
Residue on Ignition <0.01%Not specifiedMeasures the level of inorganic impurities.
Assigned Potency 99.89% (Mass Balance)Not assignedCRS has a certified potency value for accurate weighing.
Certificate of Analysis Comprehensive CoA with all data and uncertainties.[7]Basic CoA with limited data.Provides full traceability and confidence in the standard.

Storage, Handling, and Requalification

To maintain the integrity of the Certified Reference Standard, proper storage and handling are essential.

  • Storage: The CRS should be stored in a tightly sealed container, protected from light, at a controlled temperature (e.g., 2-8°C).

  • Handling: Use appropriate personal protective equipment. Avoid exposure to moisture and air.

  • Requalification: The stability of the CRS should be monitored through a formal stability program.[1] The standard should be re-tested at regular intervals to ensure its purity and potency remain within the certified specifications.

Conclusion

The establishment of a Certified Reference Standard for this compound is a meticulous process that underpins the reliability of analytical data in research and pharmaceutical quality control. By following a rigorous workflow of synthesis, purification, and comprehensive characterization, a material of the highest quality and traceability can be produced. This guide provides a robust framework for this process, emphasizing the scientific integrity and causality behind each experimental choice, ultimately ensuring the trustworthiness of the established standard.

References

  • National Center for Biotechnology Information. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Available from: [Link]

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  • Google Patents. US4996354A - Preparation of 2,4-dihydroxybenzoic acid.
  • YouTube. 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. Available from: [Link]

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A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for 2,4-Diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 2,4-Diethoxybenzoic acid. As no standardized, universally adopted method currently exists for this specific analyte, this document synthesizes best practices from established validation guidelines and data from structurally similar compounds to propose a robust validation strategy. The objective is to equip researchers and analytical development scientists with the necessary tools to establish a reliable, reproducible, and transferable analytical method suitable for quality control, stability studies, and regulatory submissions.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," which provides a comprehensive framework for validating analytical methods.[1][2][3][4] The successful execution of an inter-laboratory validation study, as detailed in this guide, is the cornerstone for establishing a standardized analytical procedure.[2][5]

Introduction to this compound and the Imperative for Validated Analytical Methods

This compound is an aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. As with any compound intended for use in drug development or as a critical reagent, the ability to accurately and precisely quantify it is paramount. A validated analytical method ensures the reliability of data, which is fundamental for:

  • Quality Control: Ensuring the purity and potency of the bulk drug substance and finished products.

  • Stability Testing: Assessing the degradation of the compound under various environmental conditions.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory agencies such as the FDA and EMA.[3][5]

An analytical method validated in a single laboratory provides a degree of confidence in its performance.[6] However, to ensure the method is robust and transferable, an inter-laboratory validation study is essential.[5][7] This process challenges the method's performance across different laboratories, with varying equipment, analysts, and reagent sources, thereby establishing its reproducibility and suitability for widespread use.[2][5]

Proposed Analytical Methods for this compound

Based on the chemical structure of this compound (a polar aromatic carboxylic acid), two primary analytical techniques are proposed for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the specific application, required sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for the analysis of this compound.[8][9] A reversed-phase method is proposed, leveraging the compound's moderate polarity.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. For structurally similar dihydroxybenzoic acids, mixed-mode columns have also proven effective for achieving good separation.[10][11]

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The gradient can be optimized to ensure a good peak shape and resolution from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound (a UV scan should be performed to determine the wavelength of maximum absorbance, λmax). For similar compounds like dihydroxybenzoic acids, detection is often performed around 250 nm.[10]

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in a volumetric flask using the mobile phase as the diluent to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the validated range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds.[12] Due to the polar nature and low volatility of the carboxylic acid group, derivatization is likely necessary to achieve good chromatographic performance.[13]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization: Esterification of the carboxylic acid group is a common approach. For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification to its methyl ester can be performed.[13]

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Scan Range: 50-500 amu.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions in a suitable solvent (e.g., acetonitrile).

    • To a known volume of the standard or sample solution, add the derivatizing agent and a catalyst if required.

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

    • Inject an aliquot of the derivatized solution into the GC-MS.

Inter-Laboratory Validation Study Design

The inter-laboratory validation study will be designed to assess the reproducibility of the chosen analytical method (e.g., the HPLC-UV method) across multiple laboratories. The study should be conducted in accordance with ICH Q2(R1) guidelines.[1][2]

Study Protocol

A detailed study protocol must be developed and distributed to all participating laboratories. This protocol should include:

  • A finalized, detailed analytical method.

  • Specifications for the reference standard and any critical reagents.

  • Instructions for the preparation of samples and standards.

  • A description of the samples to be analyzed (e.g., bulk drug substance, finished product, spiked samples).

  • The validation parameters to be evaluated.

  • A standardized format for reporting results.

Participating Laboratories

A minimum of three independent laboratories should participate in the study. Each laboratory should have qualified personnel and properly calibrated instrumentation.

Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed. The acceptance criteria should be predefined in the study protocol.

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte. Peak purity should be confirmed if using a PDA detector.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999.
Accuracy (as % Recovery) The closeness of the test results obtained by the method to the true value.98.0% - 102.0% for drug substance.
Precision (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (RSD) ≤ 1.0%. Intermediate Precision (RSD) ≤ 2.0%.
Reproducibility The precision between laboratories.Inter-laboratory RSD ≤ 5.0% (This is the primary outcome of the study).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; RSD at LOQ ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, column temperature, and flow rate.

Visualization of Workflows

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters prep_std Prepare Standard Solutions hplc_analysis Chromatographic Separation (C18 Column) prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis uv_detection UV Detection (λmax) hplc_analysis->uv_detection specificity Specificity uv_detection->specificity linearity Linearity & Range uv_detection->linearity accuracy Accuracy uv_detection->accuracy precision Precision uv_detection->precision lod_loq LOD / LOQ uv_detection->lod_loq robustness Robustness uv_detection->robustness data_analysis Data Analysis & Reporting specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis

Caption: Workflow for single-laboratory HPLC method validation.

Inter-Laboratory Validation Study Design

Interlab_Validation cluster_labs Participating Laboratories cluster_analysis coord_lab Coordinating Laboratory protocol Develop & Distribute Validation Protocol coord_lab->protocol lab1 Laboratory 1 analysis Perform Analysis (Standardized Method) results Submit Results to Coordinating Lab lab1->results lab2 Laboratory 2 lab2->results lab3 Laboratory 3 lab3->results samples Distribute Standard & Homogenized Samples protocol->samples samples->lab1 samples->lab2 samples->lab3 stat_analysis Statistical Analysis (Reproducibility - Inter-lab RSD) results->stat_analysis final_report Final Validation Report stat_analysis->final_report

Caption: Workflow for an inter-laboratory validation study.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the expected performance characteristics of the proposed HPLC-UV and GC-MS methods for the analysis of this compound. These values are based on typical performance for similar analytical methods.

Performance Characteristic HPLC-UV GC-MS (with Derivatization) Rationale / Comments
Linearity Range 1 - 200 µg/mL0.1 - 50 µg/mLGC-MS typically offers a lower detection limit and thus a lower range.
Lower Limit of Quantitation (LLOQ) 1 µg/mL0.1 µg/mLThe selectivity of the mass spectrometer allows for lower quantitation limits.
Accuracy (% Recovery) 99.0 - 101.0%98.5 - 101.5%Both methods are capable of high accuracy. The derivatization step in GC-MS can introduce slight variability.
Precision (RSD) < 1.5%< 2.0%HPLC generally offers slightly better precision for routine analysis.
Sample Throughput HighMediumThe derivatization step in GC-MS reduces sample throughput compared to the direct injection in HPLC.
Method Complexity Low to MediumHighThe derivatization and the complexity of the GC-MS instrument make this method more complex.
Cost per Sample LowHighThe initial investment and running costs for GC-MS are significantly higher than for HPLC-UV.

Conclusion

The successful inter-laboratory validation of an analytical method for this compound is a critical step in ensuring its suitability for its intended purpose. This guide has outlined a comprehensive strategy for this process, proposing two viable analytical techniques, HPLC-UV and GC-MS, and providing a framework for their validation in accordance with ICH guidelines.

The choice between HPLC-UV and GC-MS will be dictated by the specific requirements of the analysis, with HPLC-UV being the more straightforward and cost-effective option for routine quality control, while GC-MS offers superior sensitivity and selectivity. By following the detailed protocols and the inter-laboratory validation design presented here, researchers and drug development professionals can establish a robust, reliable, and transferable analytical method for this compound, thereby ensuring the quality and integrity of their data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

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  • HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column - SIELC Technologies. Available from: [Link]

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A Comparative Guide to the Synthetic Routes of 2,4-Diethoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of specialized aromatic compounds, the selection of an optimal synthetic pathway is paramount to achieving desired yields, purity, and cost-effectiveness. This guide provides an in-depth comparison of the primary synthetic routes to 2,4-diethoxybenzoic acid, a valuable building block in the development of various pharmaceuticals and functional materials. We will delve into two principal strategies: a two-step route commencing with resorcinol via a Kolbe-Schmitt carboxylation followed by a Williamson ether synthesis, and an alternative approach involving the Grignard carboxylation of a diethoxybenzene derivative. This analysis is grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their specific synthetic challenges.

Route 1: The Resorcinol Approach - A Two-Step Pathway

This widely utilized route begins with the carboxylation of the readily available starting material, resorcinol (1,3-dihydroxybenzene), to form the key intermediate, 2,4-dihydroxybenzoic acid. This intermediate is subsequently O-ethylated to yield the final product.

Step 1: Carboxylation of Resorcinol via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols. In the case of resorcinol, the electron-donating effects of the two hydroxyl groups facilitate electrophilic aromatic substitution, leading to the formation of 2,4-dihydroxybenzoic acid. The efficacy of this reaction is highly dependent on the choice of base and reaction conditions.

Several variations of the Kolbe-Schmitt reaction have been reported, each with its own set of advantages and disadvantages. Traditional methods often employ alkali metal carbonates or bicarbonates under pressure and elevated temperatures. More recent modifications have explored the use of ultrasonication and supercritical carbon dioxide to enhance reaction rates and yields.

Mechanism of the Kolbe-Schmitt Reaction:

The reaction proceeds through the formation of a phenoxide ion, which is more susceptible to electrophilic attack by carbon dioxide than the neutral phenol. The carbon dioxide is then attacked by the electron-rich aromatic ring, typically at the ortho position to a hydroxyl group, to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid.

Kolbe_Schmitt Resorcinol Resorcinol Phenoxide Resorcinol Phenoxide Resorcinol->Phenoxide Deprotonation Base Base (e.g., KHCO₃) Base->Phenoxide Intermediate Carboxylate Intermediate Phenoxide->Intermediate Electrophilic Attack CO2 CO₂ CO2->Intermediate Product 2,4-Dihydroxybenzoic Acid Intermediate->Product Protonation Acid Acid (H₃O⁺) Acid->Product

Figure 1: General workflow for the Kolbe-Schmitt carboxylation of resorcinol.

Experimental Protocol for Kolbe-Schmitt Carboxylation of Resorcinol:

A common laboratory-scale procedure involves heating a mixture of resorcinol and potassium bicarbonate in water. For instance, 5.9 g of resorcinol and 25 g of sodium bicarbonate are heated in 60 mL of water at 95-100°C for 2 hours, followed by a brief period at 130°C to ensure complete carboxylation.[1] After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the 2,4-dihydroxybenzoic acid, which can then be collected by filtration and purified by recrystallization from hot water.[1]

Reaction ConditionsReported YieldReference
KHCO₃, H₂O, HeatGood[2]
NaHCO₃/KHCO₃ mixture, solid-phase, CO₂ stream, 110-120°C73-81%[3]
KOH, H₂O, Ultrasonication (horn type), CO₂ flow65%[4]
KHCO₃, H₂O, High Temperature/Pressure in Microreactorup to 48%[5]
Sodium alcoholate, alcohol, supercritical CO₂High Yield[6]
K₂CO₃, 5 atm CO₂, 95-105°C96.7%[7]

Table 1: Comparison of reported yields for the Kolbe-Schmitt carboxylation of resorcinol under various conditions.

Step 2: Diethylation of 2,4-Dihydroxybenzoic Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for the formation of ethers from an alkoxide and an alkyl halide.[8] In this step, the two phenolic hydroxyl groups of 2,4-dihydroxybenzoic acid are converted to ethoxy groups. The choice of ethylating agent and base is critical for achieving high yields and avoiding side reactions. Common ethylating agents include ethyl iodide and diethyl sulfate.

Mechanism of the Williamson Ether Synthesis:

The reaction proceeds via an SN2 mechanism. A base is used to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethylating agent, displacing the leaving group (e.g., iodide or sulfate) and forming the ether linkage.

Williamson_Ether_Synthesis Dihydroxybenzoic_Acid 2,4-Dihydroxybenzoic Acid Phenoxide Dianion Dihydroxybenzoic_Acid->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack (x2) Ethylating_Agent Ethylating Agent (e.g., Diethyl Sulfate) Ethylating_Agent->Product

Figure 2: General workflow for the Williamson ether synthesis of 2,4-dihydroxybenzoic acid.

Experimental Protocol for Williamson Ether Synthesis:

A general procedure for the ethylation of a phenol involves treating the phenol with a base such as potassium carbonate in a polar aprotic solvent like acetone or acetonitrile, followed by the addition of the ethylating agent. The reaction mixture is typically heated to reflux to ensure completion. For the diethylation of 2,4-dihydroxybenzoic acid, a similar protocol can be employed. The use of diethyl sulfate is often preferred for large-scale syntheses due to its lower cost and higher boiling point compared to ethyl iodide.

ReagentsTypical YieldReference
Alkyl Halide, Base (e.g., K₂CO₃)50-95%[8][9]
Diethyl Sulfate, BaseGood

Table 2: General reported yields for the Williamson ether synthesis.

Route 2: The Grignard Carboxylation Approach

An alternative synthetic strategy involves the formation of a Grignard reagent from a suitably substituted diethoxybenzene derivative, followed by its reaction with carbon dioxide to introduce the carboxylic acid functionality.

Step 1: Synthesis of 2,4-Diethoxybromobenzene

The key precursor for this route is 2,4-diethoxybromobenzene. A plausible synthesis of this compound starts from 4-bromoresorcinol, which can be prepared from resorcinol by bromination. The subsequent diethylation of 4-bromoresorcinol would yield the desired intermediate. A similar preparation of 1-bromo-2,4-dimethoxybenzene from 4-bromoresorcinol has been reported with a 71% yield, suggesting that the diethylation should also be efficient.

Experimental Protocol for the Synthesis of 4-Bromoresorcinol:

4-Bromoresorcinol can be synthesized by the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation.[4] In a typical procedure, 2,4-dihydroxybenzoic acid is dissolved in glacial acetic acid, and a solution of bromine in acetic acid is added. The resulting 2,4-dihydroxy-5-bromobenzoic acid is then decarboxylated by refluxing in water to yield 4-bromoresorcinol.[4]

Experimental Protocol for the Diethylation of 4-Bromoresorcinol (Proposed):

Following the principles of the Williamson ether synthesis, 4-bromoresorcinol would be treated with a base (e.g., potassium carbonate) and an ethylating agent (e.g., diethyl sulfate) in a suitable solvent (e.g., acetone) and heated to reflux.

Step 2: Grignard Reaction and Carboxylation

The synthesized 2,4-diethoxybromobenzene can then be converted to the corresponding Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The Grignard reagent is then carboxylated by reacting it with solid carbon dioxide (dry ice) or by bubbling carbon dioxide gas through the solution. Acidic workup then yields the final product, this compound.[2][5]

Mechanism of Grignard Carboxylation:

The Grignard reagent acts as a strong nucleophile, with the carbon atom bonded to magnesium being highly nucleophilic. This carbon attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. Subsequent protonation with a dilute acid liberates the carboxylic acid.

Grignard_Carboxylation Diethoxybromobenzene 2,4-Diethoxybromobenzene Grignard_Reagent Grignard Reagent Diethoxybromobenzene->Grignard_Reagent Grignard Formation Mg Mg, Ether Mg->Grignard_Reagent Carboxylate_Salt Magnesium Carboxylate Salt Grignard_Reagent->Carboxylate_Salt Nucleophilic Attack CO2 CO₂ CO2->Carboxylate_Salt Product This compound Carboxylate_Salt->Product Protonation Acid Acid (H₃O⁺) Acid->Product

Figure 3: General workflow for the Grignard carboxylation of 2,4-diethoxybromobenzene.

Experimental Protocol for Grignard Carboxylation (General):

A general procedure involves the slow addition of the aryl bromide to a suspension of magnesium turnings in anhydrous diethyl ether. The reaction is often initiated with a small crystal of iodine. Once the Grignard reagent has formed, it is added to a slurry of crushed dry ice in ether.[2] After the reaction is complete, the mixture is quenched with dilute acid, and the product is extracted with an organic solvent. The carboxylic acid can then be purified by extraction into a basic aqueous solution, followed by re-acidification and extraction.

Comparison of the Synthetic Routes

FeatureRoute 1: Resorcinol ApproachRoute 2: Grignard Carboxylation Approach
Starting Material Resorcinol (readily available and relatively inexpensive)4-Bromoresorcinol (requires synthesis from resorcinol)
Number of Steps 2 (Carboxylation, Diethylation)3 (Bromination/Decarboxylation of intermediate, Diethylation, Grignard formation & Carboxylation)
Overall Yield Potentially high, but dependent on the yields of two successive reactions. Overall yields can range from good to excellent depending on the specific conditions chosen for each step.Likely lower than Route 1 due to the additional step. The overall yield would be the product of the yields of three steps.
Reagents & Conditions Kolbe-Schmitt: Can require high pressure/temperature, but milder conditions are being developed. Williamson ether synthesis: Standard reflux conditions.Grignard reaction: Requires strictly anhydrous conditions. Handling of magnesium and Grignard reagents requires care.
Potential Side Reactions Kolbe-Schmitt: Formation of the 2,6-dihydroxybenzoic acid isomer. Williamson ether synthesis: Incomplete ethylation leading to mono-ethoxylated products.Grignard formation: Wurtz coupling to form a biphenyl byproduct. Grignard reaction: Reaction with any trace amounts of water.
Purification Recrystallization of the intermediate and final product.Chromatographic purification of the brominated intermediate may be necessary. Acid-base extraction is typically used to purify the final carboxylic acid.
Scalability Both steps are generally scalable. The Kolbe-Schmitt reaction has been implemented on an industrial scale.Grignard reactions can be scaled up, but the requirement for anhydrous conditions can be challenging on a large scale.

Table 3: A comparative summary of the two primary synthetic routes to this compound.

Conclusion and Recommendations

For most laboratory-scale syntheses and for processes where high overall yield and operational simplicity are prioritized, Route 1, the Resorcinol Approach, is the recommended pathway for the synthesis of this compound. The starting material is inexpensive, and the two-step sequence involves well-established and generally high-yielding reactions. The extensive literature on both the Kolbe-Schmitt reaction and the Williamson ether synthesis provides a solid foundation for optimizing reaction conditions to achieve the desired outcome.

Route 2, the Grignard Carboxylation Approach, presents a viable alternative, particularly for researchers interested in exploring different synthetic strategies or for the synthesis of analogues where the Grignard methodology might be more suitable. However, the additional step required to prepare the starting material and the stringent anhydrous conditions necessary for the Grignard reaction make it a more complex and likely lower-yielding process overall.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of specialized equipment (e.g., for high-pressure reactions), and the acceptable level of experimental complexity. This guide provides the foundational knowledge and comparative data to facilitate an informed and strategic decision.

References

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  • Pfennig, V., Villella, R., Nikodemus, J., & Bolm, C. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.
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  • Monsanto Research Corporation. (1962). Synthesis of 5-Alkylresorcinols.
  • PubChem. (n.d.). 4-Bromoresorcinol.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1992). Diethyl Sulfate. In Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals.
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2,4-Diethoxybenzoic Acid in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Specificity in Bioanalysis

In the landscape of drug development and biomedical research, the immunoassay is a cornerstone of bioanalytical science, prized for its sensitivity and high-throughput capabilities.[1][2] We rely on these assays to quantify hormones, proteins, and therapeutic drug candidates with precision. However, the validity of immunoassay data hinges on a critical, and often underestimated, parameter: specificity . The central challenge to specificity is cross-reactivity , where the assay's antibody mistakenly binds to molecules that are structurally similar to the intended target analyte.[3]

This guide provides a comprehensive framework for designing, executing, and interpreting a cross-reactivity study for a small organic molecule, using 2,4-Diethoxybenzoic acid as our model compound. As a benzoic acid derivative, it represents a class of molecules where structural analogs are common, making a rigorous assessment of specificity not just best practice, but essential for data integrity. We will proceed from the foundational principles of immunoassay competition to a detailed, field-tested experimental protocol, equipping you with the knowledge to ensure your bioanalytical data is both accurate and defensible.

Foundational Principles: Immunoassay Specificity and the Nature of Cross-Reactivity

Immunoassays leverage the highly specific binding interaction between an antibody and its corresponding antigen, a relationship often likened to a lock and key.[4] For small molecules like this compound, the most suitable immunoassay format is typically a competitive immunoassay .[4][5][6]

In this format, the analyte in the sample (unlabeled) competes with a fixed amount of a labeled version of the analyte for a limited number of antibody binding sites.[5][7] The resulting signal is inversely proportional to the concentration of the analyte in the sample—more analyte in the sample means less labeled analyte can bind, resulting in a lower signal.[4][5]

Cross-reactivity occurs when another compound present in the sample has a molecular structure or epitope that is similar enough to the target analyte to also bind to the antibody.[3] This interference leads to an overestimation of the analyte's concentration or, in qualitative tests, a false positive.[3][8] Therefore, characterizing the degree to which key analogs bind to the antibody is a critical validation experiment.[3][9]

Below is a diagram illustrating the competitive binding principle and the interference mechanism of a cross-reactant.

G cluster_0 Scenario 1: No Cross-Reactant cluster_1 Scenario 2: Cross-Reactant Present Ab Antibody Binding Site LabeledAnalyte Labeled Analyte (Tracer) Ab:f0->LabeledAnalyte Analyte Target Analyte (this compound) Ab2 Antibody Binding Site CrossReactant Cross-Reactant (e.g., 2,4-Dimethoxybenzoic acid) Ab2:f0->CrossReactant LabeledAnalyte2 Labeled Analyte (Tracer) caption1 In Scenario 1, the tracer binds freely. In Scenario 2, the cross-reactant occupies the binding site, displacing the tracer and reducing the signal.

Figure 1. Principle of Competitive Immunoassay Interference.

Designing a Robust Cross-Reactivity Study for this compound

A scientifically sound cross-reactivity study is systematic and grounded in a clear understanding of the analyte's chemical environment.

Rationale for Selecting Potential Cross-Reactants

The first step is to identify and procure compounds that are structurally related to this compound. The selection should be logical and based on potential co-occurrence in samples. For our target, logical candidates include:

  • Structural Analogs: Compounds with minor variations in functional groups. For example, replacing the ethoxy (-OCH2CH3) groups with methoxy (-OCH3) groups. A key analog to test would be 2,4-Dimethoxybenzoic acid .[10][11][12][13][14]

  • Precursors and Metabolites: Molecules that are part of the synthesis or breakdown pathways of the target compound.

  • Commonly Co-administered Drugs: If the assay is for therapeutic drug monitoring, other drugs a patient might be taking should be assessed.

  • Matrix Components: Endogenous molecules in the sample matrix (e.g., serum, urine) that bear some structural resemblance.

For this guide, we will focus on comparing the reactivity of this compound with its close structural analog, 2,4-Dimethoxybenzoic acid , and a dissimilar control, Benzoic Acid .

Experimental Workflow: Competitive ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used format for this type of investigation due to its robustness and compatibility with high-throughput screening.[1][15] We will detail a competitive ELISA protocol where the antibody is immobilized on a microplate.

G A 1. Plate Coating Anti-Analyte Antibody is adsorbed to 96-well plate. B 2. Washing Unbound antibody is removed. A->B C 3. Blocking Nonspecific binding sites are blocked with BSA. B->C D 4. Competitive Reaction Add Standards, Controls, or Potential Cross-Reactants, followed by enzyme-labeled This compound. C->D E 5. Incubation Competition for antibody binding sites occurs. D->E F 6. Washing Unbound reagents are removed. E->F G 7. Substrate Addition Add chromogenic substrate (e.g., TMB). F->G H 8. Signal Development Enzyme converts substrate to colored product. G->H I 9. Stop Reaction & Read Add stop solution and measure absorbance on a plate reader. H->I

Figure 2. Workflow for a Competitive ELISA Cross-Reactivity Study.
Detailed Experimental Protocol

This protocol provides a self-validating system by including essential controls.

Materials:

  • High-binding 96-well microplates

  • Monoclonal antibody specific to this compound

  • This compound-Horseradish Peroxidase (HRP) conjugate (Tracer)

  • This compound analytical standard

  • Potential cross-reactants (e.g., 2,4-Dimethoxybenzoic acid, Benzoic Acid)

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Assay Buffer (e.g., 1% BSA in PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Antibody Coating: Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well. Cover the plate and incubate overnight at 4°C.

  • Washing: Discard the coating solution. Wash the plate 3 times with 300 µL of Wash Buffer per well.[16]

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[1][5]

  • Preparation of Standard and Test Compound Curves:

    • Prepare serial dilutions of the this compound standard in Assay Buffer. This will serve as the reference curve.

    • Separately, prepare serial dilutions of each potential cross-reactant (e.g., 2,4-Dimethoxybenzoic acid, Benzoic Acid) in Assay Buffer at the same concentration range.

  • Competitive Reaction:

    • Wash the plate 3 times with Wash Buffer.

    • Add 50 µL of the appropriate standard or test compound dilution to each well.

    • Immediately add 50 µL of the pre-diluted this compound-HRP conjugate to all wells.

    • Include "Maximum Signal" wells (Assay Buffer only, no analyte) and "Blank" wells (Assay Buffer only, no HRP conjugate).

  • Incubation: Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking.

  • Final Wash: Discard the reaction mixture. Wash the plate 5 times with Wash Buffer.

  • Signal Generation: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.[2]

  • Stopping and Reading: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm within 15 minutes.

Data Analysis and Performance Comparison

Calculation of Percent Cross-Reactivity

The data from the plate reader is used to generate dose-response curves for the target analyte and each potential cross-reactant. The key parameter for each curve is the IC50 , which is the concentration of the compound that inhibits 50% of the maximum signal.[8][17]

Percent cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [17]

A higher %CR value indicates a greater degree of interference from the test compound.

Hypothetical Data and Interpretation

The following table summarizes hypothetical results from our experiment. This structured data allows for a clear, objective comparison of the assay's specificity.

Compound TestedIC50 (ng/mL)Percent Cross-Reactivity (%CR)Interpretation
This compound (Target) 15 100% Reference Compound
2,4-Dimethoxybenzoic acid3,0000.5%Very Low Cross-Reactivity
Benzoic Acid> 100,000< 0.015%Negligible Cross-Reactivity

Analysis of Results:

  • The assay shows excellent specificity for the target analyte, This compound .

  • The structurally similar analog, 2,4-Dimethoxybenzoic acid , exhibits very low cross-reactivity (0.5%). This means it would take a concentration 200 times higher than the target analyte to produce the same signal reduction, indicating minimal interference under normal conditions.

  • Benzoic Acid , which lacks the di-alkoxy substitutions, shows negligible cross-reactivity, confirming the antibody's binding is highly dependent on the specific epitopes of the target molecule.

Conclusion: Upholding Data Integrity Through Rigorous Validation

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of this compound in a competitive immunoassay format. By systematically selecting potential interferents, employing a detailed and controlled experimental protocol, and using standardized calculations, researchers can confidently characterize the specificity of their assay.

The ultimate goal of any bioanalytical method is to generate reliable and reproducible data. A thorough cross-reactivity assessment is not merely a validation checkbox; it is a fundamental pillar supporting the integrity of your research and the critical decisions that are based upon it. Regulatory bodies like the FDA emphasize the importance of validating assay specificity to ensure data quality in submissions.[18][19] By adhering to these principles, scientists can ensure their immunoassay data is a true and accurate reflection of the analyte .

References

  • Competitive laboratory immunoassays for small molecules. ResearchGate.[Link]

  • Immunoassay Methods - Assay Guidance Manual. NCBI Bookshelf - NIH.[Link]

  • 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052. PubChem.[Link]

  • Types Of Immunoassay - And When To Use Them. Quanterix.[Link]

  • Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online.[Link]

  • General principle of immunoassay Theoretical basis and optimization of immunoassay.pptx. SlideShare.[Link]

  • Immunoassay developed to detect small molecules. Drug Target Review.[Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.[Link]

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI.[Link]

  • 2,4-dimethoxybenzoic acid. Stenutz.[Link]

  • Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. FDA.[Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.[Link]

  • Cross reactivity testing at Quansys Biosciences. Quansys Biosciences.[Link]

  • 2,4-Dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid | Request PDF. ResearchGate.[Link]

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A Comparative Guide to the Antimicrobial Activity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Benzoic Acid in Antimicrobial Research

Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives are ubiquitous in nature and have a long history of use as preservatives in the food, cosmetic, and pharmaceutical industries.[1][2] Their broad-spectrum antimicrobial activity, coupled with low toxicity in permitted concentrations, makes them a focal point in the search for novel therapeutic agents.[3][4] This guide provides a comparative analysis of the antimicrobial efficacy of various benzoic acid derivatives. We will delve into the mechanistic underpinnings of their action, explore the crucial structure-activity relationships that govern their potency, and provide robust, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their antimicrobial discovery programs.

Pillar 1: The Mechanism of Action - A Tale of pH and Permeability

The antimicrobial efficacy of benzoic acid and its derivatives is intrinsically linked to their lipophilicity and the pH of the surrounding environment.[2][5] The primary mechanism relies on the ability of the undissociated, more lipophilic form of the acid to passively diffuse across the microbial cell membrane.[5][6][7]

Once inside the cytoplasm, which is typically maintained at a near-neutral pH, the benzoic acid molecule dissociates, releasing a proton (H⁺) and its corresponding anion.[5][7] This process has several downstream consequences that culminate in the inhibition of microbial growth or cell death:

  • Intracellular Acidification: The release of protons overwhelms the cell's pH homeostasis mechanisms, leading to a drop in the internal pH.[2][7]

  • Enzyme Inhibition: This cytoplasmic acidification inhibits the activity of critical pH-sensitive enzymes involved in metabolic pathways, such as glycolysis.[6]

  • Disruption of Membrane Function: The accumulation of the charged anion within the cell can interfere with membrane potential and disrupt essential transport processes, such as the uptake of amino acids.[4][6]

This multi-faceted mechanism makes the development of resistance more challenging for microorganisms compared to agents with a single, specific target.

Mechanism_of_Action Fig. 1: Mechanism of Antimicrobial Action cluster_extracellular Extracellular Space (Low pH) cluster_membrane Cell Membrane cluster_intracellular Cytoplasm (Neutral pH) BA_un Benzoic Acid (Undissociated, Lipophilic) BA_un->mem_node Passive Diffusion BA_diss Dissociation H⁺ + Benzoate Anion mem_node->BA_diss acidification Intracellular Acidification BA_diss->acidification membrane_disruption Membrane Transport Disruption BA_diss->membrane_disruption Anion Accumulation enzyme_inhibition Enzyme Inhibition acidification->enzyme_inhibition Leads to

Caption: Fig. 1: Mechanism of Antimicrobial Action of Benzoic Acid.

Pillar 2: Structure-Activity Relationship (SAR) - The Influence of Substituents

The antimicrobial potency of the benzoic acid scaffold can be significantly modulated by the type, position, and number of substituents on the aromatic ring.[5][8] These modifications alter key physicochemical properties like lipophilicity, electronic distribution, and steric profile, which in turn dictate the molecule's ability to penetrate microbial membranes and interact with intracellular targets.

  • Hydroxyl (-OH) and Methoxyl (-OCH₃) Groups: The addition of hydroxyl or methoxyl groups can have varied effects. A study on Escherichia coli found that adding these substituents generally weakened the antibacterial effect compared to the parent benzoic acid.[5] However, the position is critical. For instance, 2-hydroxybenzoic acid (salicylic acid) demonstrated strong activity, suggesting that ortho-positioning can enhance efficacy, possibly through intramolecular hydrogen bonding that increases lipophilicity.[5] In contrast, derivatives with more hydroxyl or methoxyl groups, such as vanillic and syringic acids, showed lower activity against Staphylococcus epidermidis.[9]

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) can increase the acidity of the carboxylic acid, which may influence activity.[8] The nitro group is a known pharmacophore in many antimicrobial agents.[8] Studies on 2-chlorobenzoic acid derivatives have shown promising activity, particularly against Gram-negative bacteria like E. coli.[10]

  • Amino (-NH₂) Groups: The introduction of an amino group, as in p-amino benzoic acid (PABA) derivatives, has also been explored. Schiff bases derived from PABA have demonstrated more potent antimicrobial activity than their ester counterparts.[11]

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for selected benzoic acid derivatives against common bacterial strains, illustrating these SAR trends.

Benzoic Acid Derivative Substituent(s) Target Microorganism Reported MIC (mg/mL) Reference
Benzoic AcidNoneEscherichia coli O1571.0[5]
2-Hydroxybenzoic Acid (Salicylic Acid)2-OHEscherichia coli O1571.0[5]
4-Hydroxybenzoic Acid4-OHEscherichia coli O1572.0[5]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)3,4-diOHEscherichia coli O1572.0[5]
4-Methoxybenzoic Acid (Anisic Acid)4-OCH₃Escherichia coli O1572.0[5]
3,4-Dimethoxybenzoic Acid (Veratric Acid)3,4-diOCH₃Escherichia coli O1572.0[5]
2-Chlorobenzoic Acid Derivative (Compound 6)2-Cl, Schiff baseEscherichia coliComparable to Norfloxacin[10]
p-Amino Benzoic Acid Derivative (Compound 11)4-NH₂, Schiff baseBacillus subtilisMost potent in series[11]

Pillar 3: Experimental Validation - Protocols for Antimicrobial Susceptibility Testing

To ensure reliable and reproducible comparative data, standardized methodologies are paramount. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.[12][13]

Detailed Protocol: Broth Microdilution for MIC & MBC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is designed to be a self-validating system through the inclusion of appropriate controls.

Materials:

  • Sterile 96-well microtiter plates

  • Test compounds (benzoic acid derivatives)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)[14]

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader

  • Incubator (35-37°C)

Step-by-Step Procedure:

  • Preparation of Test Compounds:

    • Create a stock solution of each derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB across the wells of a 96-well plate (e.g., from column 1 to 10), leaving columns 11 and 12 for controls.[12] This creates a concentration gradient to test.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the bacterial concentration to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Controls:

    • Inoculate each well containing the test compound dilutions (columns 1-10) with the prepared bacterial inoculum.

    • Column 11 (Growth Control): Add inoculum to MHB without any test compound. This well must show turbidity for the test to be valid.

    • Column 12 (Sterility Control): Add only sterile MHB. This well must remain clear to ensure no contamination.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.[15]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth (i.e., the first clear well).[13]

  • MBC Determination:

    • To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), proceed to the MBC test.

    • Take a small aliquot (e.g., 10-100 µL) from the wells corresponding to the MIC and at least two more concentrated dilutions.[15]

    • Spread these aliquots onto fresh agar plates (e.g., Mueller-Hinton Agar).

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the number of colonies compared to the initial inoculum count.[15][16]

Experimental_Workflow Fig. 2: Workflow for MIC and MBC Determination cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_results Data Analysis prep_compound 1. Prepare Serial Dilutions of Benzoic Acid Derivative inoculate 3. Inoculate Wells prep_compound->inoculate prep_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 4. Incubate (18-24h at 37°C) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc 6. Plate from Clear Wells onto Agar read_mic->plate_mbc read_mbc 7. Determine MBC (Lowest concentration with 99.9% killing) plate_mbc->read_mbc

Caption: Fig. 2: Standardized Workflow for MIC and MBC Determination.

Conclusion and Future Directions

The benzoic acid scaffold remains a highly valuable platform for the development of new antimicrobial agents. This guide has demonstrated that its efficacy is governed by a well-understood mechanism of intracellular acidification and that its potency can be rationally tuned through chemical modification. The structure-activity relationships highlighted here—particularly the influence of substituent type and position—provide a clear roadmap for medicinal chemists. For instance, the enhanced activity of ortho-hydroxy derivatives and certain Schiff bases suggests promising avenues for lead optimization.

Future research should focus on synthesizing novel derivatives with optimized lipophilicity and electronic properties to enhance membrane penetration and intracellular activity. Furthermore, evaluating these compounds against a broader panel of clinically relevant and drug-resistant pathogens will be crucial in translating these findings into tangible therapeutic solutions. The standardized protocols provided herein offer a robust framework for such comparative studies, ensuring data integrity and facilitating the discovery of the next generation of benzoic acid-based antimicrobials.

References

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  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
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  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
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  • Sandoz, A., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments.
  • Cichewicz, R. H., & Thorpe, P. A. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH.
  • Kumar, A., et al. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Thieme.
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  • Benchchem. (n.d.). Application Notes and Protocols: Testing the Antibacterial Activity of Substituted Benzoic Acids.
  • MDPI. (n.d.). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships.
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  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,4-Diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your workflow, including chemical handling and disposal, is conducted with the highest standards of safety and scientific integrity. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of a robust safety culture and a reflection of our collective responsibility towards environmental stewardship.

This guide provides a detailed, step-by-step protocol for the proper disposal of 2,4-Diethoxybenzoic acid. The procedures outlined here are synthesized from authoritative safety data sheets and general hazardous waste management principles. While specific data for this compound is limited, the protocols are based on established procedures for closely related benzoic acid derivatives, such as 2,4-Dimethoxybenzoic acid, ensuring a conservative and safety-first approach.

Part 1: Core Hazard Assessment & Immediate Safety Protocols

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. The "why" informs the "how," ensuring that safety protocols are not just followed, but understood.

Hazard Identification

This compound and its analogs are classified with specific hazards that dictate the necessary precautions.[1]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2][3]

These classifications mean that direct contact with the skin or eyes can cause inflammation and discomfort, while inhalation of the dust can irritate the respiratory system.[4] The primary objective of our handling and disposal procedure is to eliminate these routes of exposure.

Essential Personal Protective Equipment (PPE)

A physical barrier between the researcher and the chemical is the first line of defense. The selection of PPE must be based on a thorough risk assessment of the procedure being performed.[3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[3]

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[4] If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, impervious clothing may be necessary.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[5] For higher-level protection or in case of inadequate ventilation, use a NIOSH-approved respirator with appropriate cartridges.[3]

Spill & Emergency Response

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate & Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the immediate area.[5]

  • Control Exposure: Avoid breathing dust and prevent contact with skin and eyes.[5]

  • Containment & Cleanup: For minor spills, use an inert, non-combustible absorbent material like sand or vermiculite.[6] Carefully sweep or shovel the absorbed material into a suitable, closed, and properly labeled container for disposal.[3][5] Do not create dust clouds during cleanup.[3]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: The collected spill material must be disposed of as hazardous waste.[3]

Part 2: Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [3][7]

The Principle of Segregation: Preventing Dangerous Reactions

Proper waste segregation is paramount in a laboratory setting. This compound, as a carboxylic acid, is incompatible with certain other chemical classes.

  • Incompatible Materials: Strong bases and strong oxidizing agents.[8][9]

  • Segregation Mandate: Always collect this compound waste in a dedicated container. Never mix organic acid waste with bases, oxidizing agents, or inorganic acids (e.g., hydrochloric or sulfuric acid) in the same waste container to prevent violent reactions, heat generation, or the release of flammable gases.[6][10]

Waste Characterization & Containerization

Properly identifying and containing the waste is a legal requirement and ensures safe handling by waste management personnel.[11]

Container Selection:

  • Use a container that is compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][12]

  • The container must have a secure, leak-proof screw-top cap and be in good condition.[10]

  • For liquid waste, never fill a container to more than 75-90% of its capacity to allow for vapor expansion.[6][11]

Labeling:

  • Attach a hazardous waste label to the container as soon as you begin accumulating waste.

  • The label must clearly state the full chemical name: "this compound Waste".[13]

  • List all constituents by percentage, including any solvents.[10]

  • Indicate the associated hazards (e.g., "Irritant").[6]

Disposal Procedures for Different Waste Streams

A. Unused or Expired Solid this compound:

  • If in its original container, ensure the container is sealed and in good condition.

  • Place a completed hazardous waste label on the original container.

  • Store in a designated satellite accumulation area away from incompatible materials.

B. Contaminated Lab Supplies (e.g., weigh boats, gloves, paper towels):

  • Collect all solid waste items contaminated with this compound.

  • Place them in a designated, compatible solid waste container or a securely sealed bag within a rigid container.

  • Label the container as "Solid Waste containing this compound."

C. Contaminated Solutions (Aqueous or Organic Solvent):

  • Pour the waste solution into a designated, compatible liquid waste container.

  • Ensure the container is properly labeled with all chemical components and their approximate percentages.

  • Keep the container securely capped at all times, except when adding waste.[13]

A Note on Neutralization: While dilute (<10%) aqueous solutions of some simple carboxylic acids may be neutralized with a weak base (like sodium bicarbonate) and disposed of via the sanitary sewer if permitted by local regulations, this practice is not recommended for this compound.[6][13][14] The toxicological and environmental properties of this specific compound are not thoroughly investigated, and most organic acids are considered toxic even after neutralization.[3][10] The most prudent and compliant approach is to collect all solutions for hazardous waste disposal.

Part 3: Final Disposal and Logistics

Storage Pending Disposal
  • Store sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area.

  • Ensure the storage area has secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[13]

  • Segregate the waste container from incompatible materials, particularly bases and oxidizers.[10]

Arranging for Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[3][6]

  • Follow their specific procedures for scheduling a waste collection. Do not allow hazardous waste to accumulate in the lab for extended periods.[13]

Data & Procedural Summary

ParameterGuidelineSource(s)
GHS Hazard Codes H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant)[1][2][3]
Primary PPE Nitrile Gloves, Safety Goggles, Lab Coat[3][4]
Incompatible Materials Strong Oxidizing Agents, Strong Bases[4][8][9]
Spill Cleanup Use inert absorbent (sand, vermiculite); avoid creating dust.[5][6]
Disposal Method Licensed Hazardous Waste Contractor (Incineration Recommended)[2][3][7]
Drain Disposal Prohibited [3][7]
Waste Container Labeled, sealed, compatible (HDPE or Glass) container.[6][11][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated (this compound) characterize Characterize & Segregate (Keep away from bases & oxidizers) start->characterize solid_waste Solid Waste (Unused Reagent, Contaminated Labware) containerize_solid Place in Labeled, Compatible Solid Waste Container solid_waste->containerize_solid liquid_waste Liquid Waste (Aqueous or Organic Solutions) containerize_liquid Pour into Labeled, Compatible Liquid Waste Container (<90% Full) liquid_waste->containerize_liquid spill_waste Spill Material (Absorbed Residue) containerize_spill Collect in Labeled, Sealable Container spill_waste->containerize_spill characterize->solid_waste Solid characterize->liquid_waste Liquid characterize->spill_waste Spill store Store Securely in Designated Satellite Accumulation Area with Secondary Containment containerize_solid->store containerize_liquid->store containerize_spill->store end Arrange for Pickup by EHS or Licensed Contractor store->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPAL. [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. [Link]

  • 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052. PubChem. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

Sources

Personal protective equipment for handling 2,4-Diethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Personal Protective Equipment for Handling 2,4-Diethoxybenzoic Acid

Understanding the Risk: Hazard Profile Analysis

To select the correct Personal Protective Equipment (PPE), we must first understand the hazards. Based on the Globally Harmonized System (GHS) classifications for the analog 2,4-Dimethoxybenzoic acid, we can anticipate that this compound presents the following primary risks.[1]

  • H315 - Causes skin irritation: Direct contact with the solid or its solutions can lead to redness, itching, and inflammation.

  • H319 - Causes serious eye irritation: The compound can cause significant, potentially damaging irritation if it comes into contact with the eyes.

  • H335 - May cause respiratory irritation: Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1]

These hazards dictate a clear imperative: we must prevent the compound from coming into contact with the skin, eyes, and respiratory system. PPE is the final and most personal line of defense, supplementing crucial engineering controls.

Foundational Safety: Engineering and Administrative Controls

Before any PPE is selected, primary control measures must be in place. These are non-negotiable for safe handling.

  • Engineering Controls: Always handle this compound, particularly the solid powder, within a certified chemical fume hood.[2][3] This provides adequate ventilation to control dust and prevent inhalation.[2][4] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4]

  • Administrative Controls: Minimize dust generation during handling.[2][5][6] Avoid eating, drinking, or smoking in the laboratory.[6] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][5]

The Core PPE Ensemble: Your Personal Defense

The following PPE is considered the minimum standard for any task involving this compound. Specific laboratory operations may require an escalation of this protection, as detailed in the next section.

Eye and Face Protection

The risk of serious eye irritation is significant.

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles are mandatory at all times.[7]

  • Enhanced Protection: When there is a risk of splashing (e.g., during solution preparation or transfer) or when handling larger quantities, a full-face shield must be worn over the safety goggles.[7]

Hand Protection

To prevent skin irritation, appropriate gloves are essential.

  • Material: Use chemical-resistant, disposable gloves. Nitrile gloves (minimum thickness of 0.35 mm is a good starting point) are a common and effective choice for incidental contact.[7]

  • Protocol: Always inspect gloves for tears or holes before use. Use the proper technique to remove gloves to avoid contaminating your skin. Dispose of contaminated gloves immediately in the designated chemical waste stream. Never reuse disposable gloves.

Body Protection

Protecting your skin and personal clothing is crucial.

  • Standard Use: A clean, flame-resistant laboratory coat, fully buttoned, is required.

  • High-Exposure Tasks: For tasks involving large quantities or a significant risk of dust generation or splashing, supplement your lab coat with a chemical-resistant apron or disposable coveralls.[8]

Respiratory Protection

The need for respiratory protection is task-dependent.

  • Standard Operations: When handling small quantities inside a certified chemical fume hood, respiratory protection is typically not required.

  • Elevated Risk: If you must handle the powder outside of a fume hood or if significant dust is generated, a NIOSH-approved air-purifying respirator is necessary. A half-mask respirator with P95 or P100 particulate filters is recommended to mitigate the respiratory irritation hazard.[9]

Operational Plan: PPE Selection Matrix for Common Tasks

This table provides direct, procedural guidance for selecting the appropriate level of PPE based on the specific task you are performing.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Unpacking Safety GlassesNitrile GlovesLab CoatNot Required
Weighing Small Quantities (<10g) in Fume Hood Safety GogglesNitrile GlovesLab CoatNot Required
Preparing Solutions in Fume Hood Safety Goggles & Face ShieldNitrile GlovesLab CoatNot Required
Running Reactions / Transfers Safety GogglesNitrile GlovesLab CoatNot Required
Weighing Large Quantities (>10g) or Outside Hood Safety Goggles & Face ShieldNitrile GlovesLab Coat & ApronRequired: NIOSH P95/P100 Respirator
Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty Nitrile or Butyl GlovesChemical Resistant Coveralls/ApronRequired: NIOSH P95/P100 Respirator

Procedural Guidance: Donning, Doffing, and Disposal

Correctly putting on and taking off PPE is a critical control point to prevent exposure and cross-contamination.

PPE Selection Workflow

PPE_Workflow cluster_start Initial Assessment cluster_ppe PPE Selection cluster_end Final Action Start Start: Handling This compound Task What is the task? Start->Task PPE_Base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Task->PPE_Base Weighing <10g in hood Running Reaction PPE_Splash Add Face Shield Task->PPE_Splash Preparing Solution Transferring Liquid PPE_Dust Add Respirator (P95) & Apron/Coveralls Task->PPE_Dust Weighing >10g Spill Cleanup Proceed Proceed with Task PPE_Base->Proceed PPE_Splash->PPE_Base PPE_Splash->Proceed PPE_Dust->PPE_Base PPE_Dust->Proceed

Caption: PPE selection workflow for this compound.

Step-by-Step Donning (Putting On) Sequence
  • Lab Coat/Coveralls: Put on and fasten completely.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Goggles/Face Shield: Position securely and comfortably.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Step-by-Step Doffing (Taking Off) Sequence

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove using a glove-in-glove technique. Peel one glove off, ball it in the gloved hand, slide a clean finger under the cuff of the remaining glove, and peel it off over the first. Dispose of immediately.

  • Goggles/Face Shield: Handle by the head strap; avoid touching the front surface. Place in a designated area for decontamination.

  • Lab Coat/Coveralls: Unfasten and roll it down and away from your body, turning it inside out as you go.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.

Disposal of Contaminated PPE
  • Disposable Items: All disposable items (gloves, coveralls, respirator filters) that are contaminated must be placed in a sealed, labeled hazardous waste container.

  • Reusable Items: Decontaminate reusable items like goggles, face shields, and respirators according to your institution's safety protocols.

  • Regulations: Always follow your institution's and local hazardous waste regulations for disposal.[2][6]

References

  • PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 3-Chloro-2,6-dimethoxybenzoic acid. Retrieved from [Link]

  • Alpha Resources. (2021). BENZOIC ACID - Safety Data Sheet. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • FBN. (2025). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Hawaii.gov. (2011). DANGER - PELIGRO - Selective Broadleaf Weed Control. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.